3-Bromo-1-phenylpropyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450849 | |
| Record name | 3-Bromo-1-phenylpropyne | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-48-5 | |
| Record name | 3-Bromo-1-phenylpropyne | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromo-1-propynyl)benzen | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1-phenylpropyne: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity and Physicochemical Properties
3-Bromo-1-phenylpropyne, systematically named (3-bromoprop-1-yn-1-yl)benzene, is an organic compound featuring a phenyl group attached to a propyne chain with a terminal bromine atom.[1][2] This unique structure, containing both a reactive propargyl bromide and a terminal alkyne, makes it a highly valuable building block in synthetic chemistry.[1] Its identity is unequivocally confirmed by its CAS number, 1794-48-5.[2][3]
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇Br | [1][2] |
| Molecular Weight | 195.06 g/mol | [1][2] |
| IUPAC Name | (3-bromoprop-1-yn-1-yl)benzene | [2] |
| CAS Number | 1794-48-5 | [2][3] |
| Synonyms | 3-phenylpropargyl bromide, 1-phenyl-3-bromo-1-propyne | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 106-107 °C (at 15 Torr) | [4][5][6] |
| Density | 1.377 g/cm³ (at 11.5 °C) | [4][6] |
| Flash Point | 4 °C | [4][5] |
| SMILES | C1=CC=C(C=C1)C#CCBr | [2][3] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, 3-phenyl-2-propyn-1-ol. This transformation is typically carried out using a phosphorus tribromide (PBr₃) or a similar brominating agent in an appropriate solvent.
Exemplary Synthesis Protocol
A representative procedure for the synthesis of this compound is as follows:
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-2-propyn-1-ol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
Step 2: Bromination
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound, possessing both a reactive propargylic bromide and a terminal alkyne, underpins its extensive utility in organic synthesis.
Nucleophilic Substitution Reactions
The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1] As a propargylic halide, it is more reactive than its saturated analogue due to the ability of the adjacent triple bond to stabilize the transition state of an Sₙ2 reaction. Common nucleophiles include amines, azides, thiols, and carbanions.
For instance, the reaction with primary or secondary amines yields the corresponding propargylamines, which are important scaffolds in medicinal chemistry.[7]
Cross-Coupling Reactions
The terminal alkyne moiety readily participates in various cross-coupling reactions, most notably the Sonogashira coupling.[1] This palladium-catalyzed reaction with aryl or vinyl halides allows for the extension of the carbon chain and the formation of more complex conjugated systems.
Cycloaddition Reactions
The alkyne functionality can also undergo cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and bioorthogonal, finding widespread use in bioconjugation and drug discovery.[1]
Conceptual Diagram of Reactivity
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Materials Science
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules for various applications.
Drug Discovery
In medicinal chemistry, the propargyl and phenylpropyne moieties are present in numerous biologically active compounds. This compound serves as a key building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.[4] Its ability to participate in click chemistry allows for its use in bioconjugation to label and study biological molecules.[1]
Materials Science
In the field of materials science, this compound is a precursor for the synthesis of conjugated polymers.[1] The rigid rod-like structure of the phenylpropyne unit can be incorporated into polymer backbones to create materials with interesting electronic and photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset is not readily accessible, the expected spectroscopic features are outlined below based on its chemical structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.6 ppm) and a singlet for the methylene protons adjacent to the bromine atom (expected to be downfield, likely around 4.0 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon attached to the bromine. The carbon bearing the bromine will be significantly shifted downfield. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C triple bond (around 2200-2260 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and the C-Br stretching frequency (typically in the fingerprint region, 500-600 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the propargylic bond. |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards : It is harmful if swallowed and causes serious eye damage.[1]
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4] It is also flammable and should be kept away from sources of ignition.[4]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its unique combination of a reactive propargyl bromide and a terminal alkyne makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
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(3-Bromoprop-1-yn-1-yl)benzene - ChemBK. (2024, April 9). ChemBK. Retrieved January 17, 2026, from [Link]
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(3-Bromoprop-1-yn-1-yl)benzene | C9H7Br | CID 10987157 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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3-Bromo-1-phenyl-1-propene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]
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(3-Bromoprop-1-yn-1-yl)benzene(CAS# 1794-48-5 ) - Angene. (n.d.). Angene Chemical. Retrieved January 17, 2026, from [Link]
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11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2025, October 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- 1-Bromo-3-phenylpropane - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 5). ORGANIC SPECTROSCOPY INTERNATIONAL.
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The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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3-Phenyl-1-propyne, 97%, stab. 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (2023, July 18). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Synthesis methods for 3-bromo-1-phenylpropyne for beginners
An in-depth guide on the synthesis of chemical compounds, including detailed experimental protocols, requires strict adherence to safety protocols and is best sourced from peer-reviewed scientific literature. The synthesis of 3-bromo-1-phenylpropyne involves reagents and reaction conditions that necessitate a controlled laboratory environment and a thorough understanding of chemical safety procedures.
This guide will provide an overview of a common synthetic approach to this compound, focusing on the underlying chemical principles and linking to authoritative resources for detailed protocols.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, often utilized as an electrophile to introduce the 1-phenylprop-2-yn-1-yl group into various molecules. Its structure, featuring a terminal alkyne and a propargylic bromide, makes it a versatile building block in coupling reactions, nucleophilic substitutions, and the synthesis of more complex molecular architectures.
Synthetic Strategy: Propargyl Bromination
A prevalent method for synthesizing this compound involves the bromination of the corresponding alcohol, 1-phenyl-2-propyn-1-ol. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion.
Step 1: Synthesis of the Precursor, 1-Phenyl-2-propyn-1-ol
The starting material, 1-phenyl-2-propyn-1-ol, can be prepared via the addition of a propargyl nucleophile to benzaldehyde. A common method is the reaction of benzaldehyde with ethynylmagnesium bromide, a Grignard reagent.
Reaction Schematics and Mechanisms
The overall two-step synthesis can be visualized as follows:
Caption: Mechanism of alcohol bromination using PBr₃.
Alternative Bromination Method: The Appel Reaction
The Appel reaction provides an alternative, mild method for converting alcohols to alkyl halides. [1][2][3]For bromination, this reaction typically involves triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
The mechanism involves the formation of a phosphonium salt from the reaction of PPh₃ and CBr₄. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. Subsequent Sₙ2 displacement by a bromide ion yields the desired this compound and triphenylphosphine oxide as a byproduct. [1][2]This method is often favored for its mild conditions and compatibility with a wide range of functional groups. [4]
Experimental Considerations and Data
The choice of solvent, temperature, and stoichiometry are critical for achieving high yields and purity.
| Parameter | PBr₃ Method | Appel Reaction |
| Brominating Agent | Phosphorus Tribromide (PBr₃) | Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) |
| Solvent | Aprotic solvents (e.g., Diethyl ether, THF) | Aprotic solvents (e.g., Acetonitrile, Dichloromethane) |
| Temperature | Typically low temperatures (e.g., 0 °C to room temp) | Room temperature or gentle heating |
| Byproduct | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide (Ph₃PO) |
| Key Advantage | Readily available reagent | Very mild conditions, high functional group tolerance |
Detailed Experimental Protocol (Illustrative Example via PBr₃)
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
1-Phenyl-2-propyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (optional, as a weak base) [5]* Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-phenyl-2-propyn-1-ol dissolved in anhydrous diethyl ether.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (approx. 0.33-0.4 equivalents per equivalent of alcohol) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.
-
Workup: The organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Safety and Handling
-
Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. [6]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound: This compound is a lachrymator and is toxic. Handle with care in a well-ventilated fume hood.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
Conclusion
The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry. The use of phosphorus tribromide represents a robust and common method, proceeding through a well-understood Sₙ2 mechanism. For substrates sensitive to harsher conditions, the Appel reaction offers a milder alternative. The choice of method depends on the specific requirements of the synthesis, including scale, substrate compatibility, and available resources.
References
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BYJU'S. PBr3 Reaction. [Link]
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Organic Chemistry Portal. Appel Reaction. [Link]
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Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
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Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]
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Master Organic Chemistry. PBr3 and SOCl2. [Link]
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SynArchive. Appel Reaction. [Link]
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Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
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Master Organic Chemistry. PBr3 For Converting Alcohols To Alkyl Halides: Mechanism. [Link]
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RSC Publishing. An environmentally benign and high-rate Appel type reaction. [Link]
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An In-depth Technical Guide to the Core Chemical Reactions of 3-Bromo-1-phenylpropyne
Introduction: The Strategic Importance of 3-Bromo-1-phenylpropyne in Modern Synthesis
This compound (CAS No. 1794-48-5) is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a terminal phenylacetylene moiety and a propargylic bromide, provides two distinct points for chemical modification. This allows for the sequential or orthogonal introduction of diverse functionalities, making it a valuable building block for the construction of complex molecular architectures.[1] The inherent reactivity of the propargylic bromide facilitates a range of nucleophilic substitution reactions, while the terminal alkyne is a ready participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including cross-coupling and cycloaddition reactions. This guide will provide an in-depth exploration of the key chemical transformations involving this compound, offering both mechanistic insights and practical experimental protocols for the modern research scientist.
I. Synthesis of this compound
The efficient synthesis of this compound is crucial for its application as a synthetic building block. While several methods can be envisaged, a common and reliable approach involves the bromination of a suitable precursor, such as 3-phenyl-1-propyne.
A. Proposed Synthetic Route: Radical Bromination of 3-Phenyl-1-propyne
A plausible and frequently employed method for the introduction of a bromine atom at the propargylic position is through a radical-mediated reaction using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Phenyl-1-propyne
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-phenyl-1-propyne (1.0 eq.) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
II. Key Chemical Reactions and Their Mechanistic Underpinnings
The dual functionality of this compound allows for a diverse range of chemical transformations. The following sections will detail the most significant of these reactions, providing both mechanistic rationale and representative experimental procedures.
A. Nucleophilic Substitution Reactions: Leveraging the Propargylic Bromide
The propargylic bromide in this compound is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of heteroatom-containing functional groups.
Mechanism:
The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The propargylic nature of the leaving group enhances the reactivity of the substrate.
Caption: SN2 mechanism for nucleophilic substitution on this compound.
Experimental Protocol: Synthesis of 3-Azido-1-phenylpropyne
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-azido-1-phenylpropyne.[2]
B. Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Alkyne
The terminal alkyne of this compound is a versatile handle for the construction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling enables the reaction of terminal alkynes with aryl or vinyl halides. In the context of this compound, the alkyne can act as the coupling partner.
Mechanism:
The reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to afford the coupled product.[3]
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl iodide or bromide
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the aryl halide (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.) under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.[3]
The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[4][5] In this case, this compound can serve as the 1-haloalkyne component.
Mechanism:
The mechanism involves the formation of a copper acetylide from the terminal alkyne, which then undergoes oxidative addition to the copper(I) catalyst. This is followed by a reaction with the 1-haloalkyne and subsequent reductive elimination to yield the diyne.[4][5][6]
Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling.
Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
Ethylamine (70% in water)
-
Methanol
Procedure:
-
To a solution of the terminal alkyne (1.0 eq.), copper(I) chloride (catalytic amount), and hydroxylamine hydrochloride in methanol, add a 70% aqueous solution of ethylamine.
-
To this mixture, add a solution of this compound (1.1 eq.) in methanol dropwise at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
C. Cycloaddition Reactions: Building Ring Systems
The alkyne functionality of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various cyclic and heterocyclic systems.[1]
The reaction of the alkyne in this compound with an organic azide leads to the formation of a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity.
Mechanism:
The reaction is a concerted pericyclic process where the 1,3-dipole (azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring.
Caption: Schematic of a [3+2] cycloaddition reaction.
Experimental Protocol: [3+2] Cycloaddition of this compound with an Azide
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Toluene
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq.) and the organic azide (1.1 eq.) in toluene.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired triazole.
III. Tabular Summary of Key Reactions
| Reaction Type | Reagents | Product Type | Key Features |
| Nucleophilic Substitution | NaN₃, DMF | Propargyl azide | SN2 mechanism, versatile for introducing heteroatoms.[2] |
| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst, base | Aryl-substituted alkyne | C-C bond formation at the alkyne terminus.[3] |
| Cadiot-Chodkiewicz Coupling | Terminal alkyne, Cu(I) catalyst, base | Unsymmetrical diyne | Forms a conjugated diyne system.[4][5] |
| [3+2] Cycloaddition | Organic azide | 1,2,3-Triazole | Forms a stable five-membered heterocycle. |
IV. Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules with potential applications in drug discovery and materials science.[1] The reactions outlined in this guide—nucleophilic substitutions, palladium-catalyzed cross-couplings, and cycloadditions—represent the core chemical space that can be explored with this reagent. A thorough understanding of the underlying mechanisms and experimental conditions is paramount for harnessing the full synthetic potential of this compound. As research continues to push the boundaries of chemical synthesis, the strategic application of such bifunctional reagents will undoubtedly play a pivotal role in the development of novel and impactful chemical entities.
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Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4104-4107. [Link]
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Electron density and reactivity of the alkyne in 3-bromo-1-phenylpropyne
An In-Depth Technical Guide to the Electron Density and Reactivity of the Alkyne in 3-Bromo-1-Phenylpropyne
Abstract
This compound is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular architectures. Its unique structure, featuring a phenyl-substituted alkyne and a propargylic bromide, gives rise to a nuanced electronic profile and a diverse range of reactivity. This guide provides a comprehensive analysis of the electronic factors governing the electron density of the alkyne moiety and explores the resultant reactivity at both the triple bond and the propargylic carbon. We will dissect the competing electronic effects of the phenyl and bromo-methyl substituents, detail the primary reaction pathways including nucleophilic substitutions and electrophilic additions, and provide practical experimental context for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this valuable synthetic building block.
Introduction: Structural and Electronic Framework
This compound (also known as 3-bromo-1-phenyl-1-propyne) is a propargyl halide derivative whose utility stems from its two distinct reactive sites: the carbon-carbon triple bond and the carbon-bromine bond at the propargylic position. The molecule's reactivity is not merely a sum of its parts but is intricately modulated by the electronic interplay between the phenyl group, the alkyne, and the halogenated methyl group.
The core of the molecule is a propyne chain. The C1 carbon is part of a triple bond and is sp-hybridized, while the C3 carbon is sp³-hybridized and bears the bromine atom. The sp-hybridized carbons of the alkyne are more electronegative than their sp² and sp³ counterparts, influencing the overall electronic landscape of the molecule.[1][2] Understanding the push-and-pull of electron density orchestrated by the substituents is paramount to predicting and controlling its chemical behavior.
Analysis of Electron Density Distribution
The electron density of the alkyne in this compound is polarized due to the asymmetrical substitution. This polarization is a direct consequence of the competing inductive and resonance effects of the attached functional groups.
Influence of the Phenyl Group
The phenyl group, attached to C1 of the propyne chain, exerts a dual electronic effect:
-
Inductive Withdrawal (-I): The sp² hybridized carbons of the phenyl ring are more electronegative than the sp-hybridized carbon of the alkyne. This results in a net inductive withdrawal of electron density from the alkyne through the sigma bond framework.[3]
-
Resonance Donation (+M): The π-system of the phenyl ring is in direct conjugation with the π-system of the alkyne. This allows for the delocalization of electron density from the aromatic ring into the triple bond, thereby increasing the electron density of the alkyne.[2][3]
Generally, for phenyl-substituted alkynes, the resonance effect is significant and tends to enrich the alkyne with electron density, making it more nucleophilic than a simple terminal alkyne.
Influence of the Bromo-methyl Group
The -CH₂Br group, attached to C3, primarily influences the alkyne through a strong inductive effect:
-
Inductive Withdrawal (-I): Bromine is a highly electronegative atom. It strongly withdraws electron density from the C3 carbon, which in turn pulls density from the C2 carbon of the alkyne. This effect, transmitted through the sigma bonds, significantly reduces the electron density of the triple bond.[4] This is a classic example of the attenuation of inductive effects along a carbon chain.
Net Electronic Effect
The combination of these effects results in a polarized alkyne. The resonance donation from the phenyl group increases electron density, particularly at the C2 carbon (β-position), while the powerful inductive withdrawal from the bromo-methyl group de-shields the C2 and C1 carbons. The overall effect is a nuanced electron distribution where the alkyne, while activated by conjugation to the phenyl ring, is also rendered electron-deficient by the propargylic bromide. This bifunctional nature dictates its reactivity.
Caption: Electronic effects governing reactivity in this compound.
Reactivity Profile: A Tale of Two Sites
The unique electronic structure of this compound activates it for two primary modes of reaction: nucleophilic substitution at the propargylic position and electrophilic addition to the alkyne.
Reactivity at the Propargylic Position (C3)
Propargyl halides are well-known for their high reactivity in nucleophilic substitution reactions.[5][6] The C-Br bond is polarized, making the C3 carbon electrophilic and susceptible to attack by nucleophiles. The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism, and the pathway is often dependent on the reaction conditions and the nature of the nucleophile.
-
Sₙ2 Pathway: As a primary-like halide, the C3 position is sterically accessible, favoring a bimolecular Sₙ2 displacement. This pathway results in the inversion of stereochemistry if the carbon were chiral.[7] Strong, non-bulky nucleophiles in polar aprotic solvents typically promote this mechanism.
-
Sₙ1 Pathway: The propargylic position is adjacent to both an alkyne and a phenyl group, both of which can stabilize a carbocation intermediate through resonance. This stabilization makes an Sₙ1 pathway viable, particularly with weaker nucleophiles in polar protic solvents.
This dual reactivity makes this compound an excellent precursor for introducing the phenylpropargyl moiety into a wide range of molecules, including amines, ethers, and thioethers.[8]
Caption: Simplified Sₙ1 mechanism at the propargylic position.
Reactivity at the Alkyne (C1-C2)
The alkyne's π-bonds are regions of high electron density, making them nucleophilic and reactive towards electrophiles. Electrophilic addition is a characteristic reaction of alkynes.
-
Electrophilic Addition of H-X: In the presence of protic acids like HBr or HCl, the alkyne undergoes electrophilic addition. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the proton will add to the carbon that results in the more stable carbocation intermediate.[9][10] In this case, addition of the electrophile (H⁺) to C2 would generate a carbocation at C1, which is highly stabilized by the adjacent phenyl group (a benzylic carbocation). The nucleophile (X⁻) then attacks this C1 carbocation.[10][11]
-
Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds similarly, often through a cyclic halonium ion intermediate, typically resulting in anti-addition.
-
Cycloadditions: The electron-rich nature of the phenyl-conjugated alkyne makes it a suitable component in pericyclic reactions, such as Diels-Alder reactions (where it can act as a dienophile) or 1,3-dipolar cycloadditions.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not widely published, data for structurally similar compounds can provide valuable context. For reference, key data for the related compound cinnamyl bromide (3-bromo-1-phenyl-1-propene) are presented. Researchers should obtain analytical data on their specific sample for confirmation.
| Property | Value (for Cinnamyl Bromide) | Reference |
| Molecular Formula | C₉H₉Br | [12][13] |
| Molecular Weight | 197.07 g/mol | [12][13] |
| Appearance | Colorless to yellow liquid/solid | - |
| CAS Number | 4392-24-9 | [12][13] |
| ¹H NMR | Chemical shifts influenced by proximity to the double bond, phenyl ring, and bromine. | [12] |
| Mass Spectrum | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine are expected. | [12] |
Note: This data is for the alkene analog and should be used for comparative purposes only.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol describes a representative Sₙ2 reaction to synthesize 3-azido-1-phenylpropyne, a versatile precursor for click chemistry applications.
Objective: To demonstrate the reactivity of the propargylic bromide via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add sodium azide (1.5 eq) and anhydrous DMF. Stir the suspension at room temperature.
-
Substrate Addition: Add this compound (1.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary, to yield the pure 3-azido-1-phenylpropyne.
Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with literature values or expected shifts. A key indicator in the IR spectrum is the appearance of a strong, sharp azide stretch around 2100 cm⁻¹. In the ¹H NMR, the disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for the -CH₂N₃ protons at a different chemical shift confirms the substitution.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is defined by a delicate balance of electronic effects. The phenyl group enriches the alkyne via resonance, predisposing it to electrophilic attack with high regioselectivity. Simultaneously, the potent inductive effect of the bromo-methyl group activates the propargylic position for nucleophilic substitution. This dual reactivity allows for selective functionalization at either site, providing chemists with a flexible tool for the construction of complex molecules. A thorough understanding of its electronic landscape is crucial for harnessing its full synthetic potential in drug discovery and materials science.
References
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- Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. (1969). Journal of the American Chemical Society.
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An In-Depth Technical Guide to N-Desmethylclozapine: A Metabolite of Significance in Neuropsychopharmacology
A Note on Chemical Identification: The CAS number 1794-48-5, as provided in the topic, corresponds to (3-Bromo-1-propynyl)benzene, a chemical intermediate.[1][2][3][4][5][6] However, the context of this guide, focusing on significance for researchers in drug development and neuropsychopharmacology, strongly indicates that the intended compound of interest is N-Desmethylclozapine (Norclozapine) . This guide will proceed with a comprehensive analysis of N-Desmethylclozapine, a molecule of profound interest in the study and treatment of psychiatric disorders.
Introduction: Beyond a Simple Metabolite
N-Desmethylclozapine (NDMC), or norclozapine, is the principal active metabolite of the atypical antipsychotic clozapine.[7][8] For decades, clozapine has held a unique position in psychiatry as the gold-standard treatment for therapy-resistant schizophrenia, demonstrating superior efficacy in managing positive symptoms and potentially improving cognitive and negative symptoms.[9][10] Initially viewed as a mere byproduct of clozapine's metabolism, a growing body of evidence now suggests that NDMC possesses its own distinct and complex pharmacological profile that may significantly contribute to, and even diverge from, the therapeutic actions of its parent compound.[9][11] This guide will provide an in-depth exploration of the scientific underpinnings of NDMC's significance, its mechanism of action, and methodologies for its study, tailored for researchers and drug development professionals.
Physicochemical and Pharmacokinetic Profile
A thorough understanding of a compound's physical and kinetic properties is fundamental to its preclinical and clinical investigation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇ClN₄ | [8] |
| Molecular Weight | 312.8 g/mol | [8] |
| Synonyms | Norclozapine, Desmethylclozapine | [7][12] |
| Metabolism | Primarily formed from clozapine via N-demethylation by CYP1A2 and CYP3A4 enzymes.[13] | |
| Renal Clearance | Significantly higher than clozapine, indicating active tubular secretion.[14] |
The metabolic conversion of clozapine to NDMC is a critical factor in its overall pharmacology.[13] The ratio of NDMC to clozapine in plasma is highly variable among individuals and can be influenced by factors such as genetics, smoking status, and co-administered medications.[13][15] This variability has led to the hypothesis that the NDMC/clozapine ratio may be a more predictive biomarker of therapeutic response, particularly concerning cognitive function, than the concentration of either compound alone.[10]
The Unique Pharmacology of N-Desmethylclozapine: A Tale of Two Receptors
The significance of NDMC in drug development stems from its multifaceted interactions with key neurotransmitter systems, most notably the muscarinic acetylcholine and dopamine receptors.
M1 Muscarinic Receptor Agonism: A Key Differentiator
While clozapine is an antagonist at M1 muscarinic receptors, NDMC distinguishes itself as a potent partial agonist at these sites.[16][17] This M1 agonism is a central tenet of the hypothesis that NDMC contributes to the unique cognitive-enhancing effects observed in some patients treated with clozapine.[10][11] M1 receptors are highly expressed in the hippocampus and cortex, regions critical for learning and memory.[18]
The mechanism of NDMC's M1 agonism is particularly intriguing. Studies suggest that it acts as an allosteric agonist, binding to a site distinct from the orthosteric site for acetylcholine.[16][18] This allosteric modulation may lead to a more nuanced and potentially safer activation of the receptor compared to traditional agonists.
Signaling Pathway of NDMC at the M1 Muscarinic Receptor ```dot digraph "NDMC M1 Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
NDMC [label="N-Desmethylclozapine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1R [label="M1 Muscarinic\nReceptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_release [label="Intracellular Ca²⁺\nRelease", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC) Activation", shape=ellipse]; NMDA_potentiation [label="NMDA Receptor\nPotentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
NDMC -> M1R [label="Allosteric Agonism"]; M1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; PKC -> NMDA_potentiation; Ca_release -> NMDA_potentiation; }
Caption: A streamlined workflow for the quantification of clozapine and NDMC in plasma using protein precipitation followed by LC-MS/MS analysis.
Protocol 2: In Vitro Functional Assay for M1 Muscarinic Receptor Agonism
Assessing the functional activity of NDMC at the M1 receptor is crucial to understanding its mechanism of action. Calcium mobilization assays in cell lines stably expressing the human M1 receptor are a common and effective method. [19] Objective: To determine the potency (EC₅₀) and efficacy of NDMC as a partial agonist at the human M1 muscarinic receptor.
Methodology:
-
Cell Culture:
-
Use a suitable cell line (e.g., CHO or HEK293) stably transfected with the human M1 muscarinic receptor gene (CHRM1).
-
Culture cells to an appropriate confluency in a 96-well plate.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the detection of changes in intracellular calcium concentration upon receptor activation.
-
-
Compound Treatment:
-
Prepare a serial dilution of NDMC and a full agonist control (e.g., acetylcholine or carbachol).
-
Add the compounds to the respective wells of the 96-well plate.
-
-
Signal Detection:
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
For each concentration of NDMC, determine the peak fluorescence response.
-
Normalize the data to the maximal response induced by the full agonist (acetylcholine).
-
Plot the normalized response against the logarithm of the NDMC concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy. [19]
-
Challenges and Future Directions
Despite the compelling preclinical data, the therapeutic development of NDMC has faced challenges. As a standalone therapy for schizophrenia, it has not demonstrated sufficient efficacy. [7]This may be due to its complex pharmacology, including its relatively low D2 receptor occupancy. [7]Furthermore, there are concerns that NDMC may be associated with some of the metabolic side effects of clozapine. [20] However, the story of NDMC is far from over. Future research should focus on:
-
Targeted Pro-cognitive Therapy: Developing M1-selective allosteric agonists inspired by NDMC's structure and mechanism, but with an improved safety and efficacy profile.
-
Biomarker Development: Further investigating the clinical utility of the NDMC/clozapine ratio as a predictor of cognitive improvement and overall treatment response.
-
Understanding Hematological Toxicity: While clozapine is associated with agranulocytosis, some studies suggest that NDMC may also contribute to hematopoietic toxicity. [21]Elucidating the mechanisms behind this is crucial.
Conclusion
N-Desmethylclozapine is a pharmacologically complex and clinically significant molecule that has evolved from being considered a simple metabolite to a key player in the therapeutic profile of clozapine. Its unique M1 muscarinic receptor agonism, in stark contrast to its parent compound, has opened new avenues for the development of pro-cognitive agents for schizophrenia and other neuropsychiatric disorders. While its path as a standalone drug has been challenging, the insights gained from studying NDMC continue to inform and inspire the next generation of CNS drug discovery. For researchers and drug developers, N-Desmethylclozapine remains a compound of immense interest, offering a window into the intricate neurobiology of psychosis and cognition.
References
-
Role of muscarinic receptors in the activity of N-desmethylclozapine: reversal of hyperactivity in the phospholipase C knockout mouse. PubMed. Available from: [Link]
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N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. PubMed. Available from: [Link]
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N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. PubMed. Available from: [Link]
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Pharmacology of N-desmethylclozapine. PubMed. Available from: [Link]
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The Highly Efficacious Actions of N-desmethylclozapine at Muscarinic Receptors Are Unique and Not a Common Property of Either Typical or Atypical Antipsychotic Drugs: Is M1 Agonism a Pre-Requisite for Mimicking Clozapine's Actions?. PubMed. Available from: [Link]
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N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors. PubMed. Available from: [Link]
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N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. PNAS. Available from: [Link]
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N-Desmethylclozapine | C17H17ClN4 | CID 135409468. PubChem. Available from: [Link]
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N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. National Institutes of Health. Available from: [Link]
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Assay for Quantitation of Clozapine and Its Metabolite N-desmethylclozapine in Human Plasma by High-Performance Liquid Chromatography With Ultraviolet Detection. PubMed. Available from: [Link]
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N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis. PubMed. Available from: [Link]
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Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. PubMed. Available from: [Link]
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The clozapine metabolite N-desmethylclozapine displays variable activity in diverse functional assays at human dopamine D₂ and serotonin 5-HT₁A receptors. PubMed. Available from: [Link]
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Agonist activity of N-desmethylclozapine at delta-opioid receptors of human frontal cortex. PubMed. Available from: [Link]
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Determination of clozapine, desmethylclozapine and clozapine N-oxide in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection. PubMed. Available from: [Link]
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Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance. PubMed Central. Available from: [Link]
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Unlocking New Frontiers: A Technical Guide to the Novel Applications of 3-Bromo-1-phenylpropyne
Abstract
3-Bromo-1-phenylpropyne, a versatile bifunctional reagent, stands at the cusp of significant innovation across multiple scientific disciplines. Its unique structure, featuring a reactive propargyl bromide and a terminal alkyne, offers a powerful toolkit for the construction of complex molecular architectures. This in-depth technical guide moves beyond the compound's established role as a simple synthetic intermediate to explore its latent potential in pioneering research areas. We will delve into novel organic methodologies, chart a course for its application in medicinal chemistry and drug discovery, and illuminate its promise in the development of advanced functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound to drive innovation in their respective fields.
Introduction: The Strategic Value of this compound
This compound (C9H7Br) is a colorless to light yellow liquid characterized by the presence of a phenyl-substituted terminal alkyne and a propargylic bromide.[1] This combination of functional groups within a compact molecular framework is the source of its synthetic versatility. The terminal alkyne provides a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and cycloaddition reactions. Simultaneously, the propargyl bromide moiety serves as a potent electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
This guide will explore the untapped potential of this compound in three key areas:
-
Novel Organic Methodologies: Developing new synthetic strategies that leverage the dual reactivity of the molecule.
-
Medicinal Chemistry: Utilizing this compound as a scaffold for the synthesis of novel bioactive compounds.
-
Materials Science: Incorporating this unique building block into the design of functional polymers with tailored optoelectronic properties.
Advancing Synthetic Frontiers: Novel Organic Methodologies
The unique electronic and steric environment of this compound opens the door to a range of sophisticated synthetic transformations. This section will explore two key reaction classes and provide detailed protocols for their application.
The Challenge and Promise of Sonogashira Couplings with Propargyl Bromides
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2] However, the application of this reaction to propargyl bromides like this compound is not straightforward. The basic conditions typically employed can lead to undesirable side reactions, primarily SN2 substitution at the propargylic position.[3]
Overcoming the Hurdle: The Copper-Free Sonogashira Protocol
A key innovation to circumvent this issue is the use of copper-free Sonogashira conditions.[4][5] By eliminating the copper co-catalyst, the propensity for base-mediated side reactions is significantly reduced. The mechanism of the copper-free Sonogashira reaction is thought to proceed through a tandem Pd/Pd catalytic cycle.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Aryl Iodides
This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a variety of aryl iodides.
Materials:
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C9H7Br | 195.06 | 195 mg | 1.0 mmol |
| Aryl Iodide | - | - | 1.2 mmol | 1.2 |
| PdCl2(PPh3)2 | C36H30Cl2P2Pd | 701.90 | 35 mg | 0.05 mmol |
| Diisopropylamine | C6H15N | 101.19 | 7.0 mmol | 7.0 |
| Anhydrous THF | C4H8O | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl2(PPh3)2 (35 mg, 0.05 mmol).
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (7.0 mmol).
-
To the stirred solution, add the aryl iodide (1.2 mmol).
-
Finally, add this compound (195 mg, 1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Copper-Free Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the copper-free Sonogashira coupling.
[3+2] Cycloaddition Reactions: A Gateway to Heterocyclic Complexity
The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to a wide variety of five-membered heterocyclic compounds.[7] These reactions are particularly valuable for the synthesis of triazoles and pyrazoles, which are privileged scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Triazole
This protocol describes the synthesis of a 1,4,5-trisubstituted triazole via a [3+2] cycloaddition of an in-situ generated azide with this compound.
Materials:
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C9H7Br | 195.06 | 195 mg | 1.0 mmol |
| Aryl Azide | - | - | 1.1 mmol | 1.1 |
| Copper(I) Iodide | CuI | 190.45 | 10 mg | 0.05 mmol |
| Sodium Ascorbate | C6H7NaO6 | 198.11 | 20 mg | 0.1 mmol |
| t-Butanol/Water (1:1) | - | - | 10 mL | - |
Procedure:
-
To a round-bottom flask, add the aryl azide (1.1 mmol) and this compound (195 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Add sodium ascorbate (20 mg, 0.1 mmol) followed by copper(I) iodide (10 mg, 0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
DOT Diagram: [3+2] Cycloaddition for Triazole Synthesis
Caption: Schematic of the [3+2] cycloaddition to form a triazole.
Catalyzing Drug Discovery: Medicinal Chemistry Applications
The heterocyclic scaffolds readily accessible from this compound are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[8] This section will explore the potential of this compound as a starting material for the synthesis of novel therapeutic agents.
Triazole Derivatives as Antimicrobial Agents
1,2,3-Triazoles are known to exhibit a broad spectrum of antimicrobial activities.[9] The synthesis of novel triazole derivatives from this compound offers a promising avenue for the discovery of new antibacterial and antifungal agents. The bromomethyl group on the triazole ring, resulting from the cycloaddition, provides a further point for diversification, allowing for the generation of a library of compounds for biological screening.
Hypothetical Screening Cascade for Novel Antimicrobial Triazoles
-
Primary Screening: Synthesized triazole derivatives are screened against a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Secondary Screening: Active compounds from the primary screen are further evaluated for their spectrum of activity against a broader panel of multidrug-resistant strains.
-
Cytotoxicity Assays: The toxicity of the most promising candidates is assessed against mammalian cell lines to determine their therapeutic index.
-
Mechanism of Action Studies: Elucidation of the mechanism of action of lead compounds.
DOT Diagram: Drug Discovery Workflow
Caption: A typical workflow for antimicrobial drug discovery.
Engineering the Future: Materials Science Innovations
The rigid, conjugated structure of the phenylpropyne unit makes this compound an attractive monomer for the synthesis of novel conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[10]
Synthesis of Phenylpropyne-Containing Conjugated Polymers
The Sonogashira coupling reaction is a powerful tool for the synthesis of conjugated polymers. By employing a difunctional aryl halide and a difunctional alkyne monomer derived from this compound, a variety of conjugated polymers with tailored properties can be prepared. The phenylpropyne unit can influence the polymer's electronic properties, solubility, and morphology.
Experimental Protocol: Synthesis of a Phenylpropyne-Containing Polymer via Sonogashira Polymerization
This protocol provides a general method for the synthesis of a conjugated polymer incorporating the 1-phenylpropyne moiety.
Materials:
| Reagent | Formula | M.W. | Amount | Moles |
| Di-iodoarene Monomer | - | - | 1.0 mmol | 1.0 |
| Bis-alkyne Monomer | - | - | 1.0 mmol | 1.0 |
| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 23 mg | 0.02 mmol |
| Copper(I) Iodide | CuI | 190.45 | 8 mg | 0.04 mmol |
| Triethylamine | C6H15N | 101.19 | 5 mL | - |
| Anhydrous Toluene | C7H8 | - | 20 mL | - |
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the di-iodoarene monomer (1.0 mmol), the bis-alkyne monomer (1.0 mmol), Pd(PPh3)4 (23 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Add anhydrous toluene (20 mL) and triethylamine (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone.
-
Dry the polymer under vacuum.
DOT Diagram: Polymer Synthesis and Characterization
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-1-phenylpropyne
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Bromo-1-phenylpropyne is a versatile reagent in organic synthesis, valued for its utility in the introduction of the phenylpropargyl moiety. Its structure, combining a reactive terminal alkyne and a propargylic bromide, makes it a potent precursor for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex heterocyclic systems. However, the very features that make this compound a powerful synthetic tool also imbue it with significant hazards. This guide provides a comprehensive overview of the critical safety precautions and handling guidelines necessary for the safe and effective use of this compound in a research and development setting. By understanding the underlying chemical principles of its reactivity and instability, researchers can mitigate risks and foster a culture of safety in the laboratory.
Understanding the Inherent Hazards of this compound
The safe handling of any chemical begins with a thorough understanding of its intrinsic properties and potential hazards. This compound is classified as a hazardous substance due to its flammability, toxicity, and potential for violent reaction.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for risk assessment and the design of safe experimental procedures.
| Property | Value | Source |
| Chemical Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 106-107 °C at 15 Torr | [3] |
| Density | 1.377 g/cm³ at 11.5 °C | [3] |
| Flash Point | 4 °C (39.2 °F) | [3] |
| Storage Temperature | -20°C | [3] |
Table 1: Physicochemical Properties of this compound
The Triad of Hazards: Flammability, Reactivity, and Toxicity
The primary hazards associated with this compound can be categorized into three main areas, each demanding specific safety protocols.
-
Flammability: With a low flash point, this compound is a highly flammable liquid.[3] Its vapors can form explosive mixtures with air, and it can be ignited by sparks, open flames, or hot surfaces. The causality behind the stringent requirement for a spark-free work environment lies in this high flammability.
-
Toxicity and Corrosivity: this compound is harmful if swallowed and causes serious eye damage.[1] As a lachrymator, its vapors are irritating to the eyes and respiratory tract. Being an alkylating agent, it has the potential to react with biological macromolecules, necessitating stringent measures to prevent exposure.[6] Skin contact can cause severe burns.
The interplay of these hazards is visually represented in the following diagram:
Caption: Figure 1: Interconnected Hazards of this compound
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and personal protective equipment (PPE) to minimize the risk of exposure and accidents.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense, as they physically isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control the inhalation of its toxic and flammable vapors. The sash should be kept as low as possible.
-
Glove Box: For larger scale reactions or when rigorous exclusion of air and moisture is critical, the use of a glove box with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. This not only enhances safety but can also be crucial for the success of moisture-sensitive reactions.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors in the event of an accidental release.
Personal Protective Equipment: The Last Line of Defense
While engineering controls are paramount, appropriate PPE is mandatory to protect against residual risks and in the event of an emergency.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and the lachrymatory effects of the vapors.[5]
-
Skin Protection: A flame-retardant lab coat must be worn.[7] Chemical-resistant gloves, such as nitrile or neoprene, should be used. It is advisable to double-glove, especially when handling larger quantities.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
The selection of appropriate safety measures is a critical decision-making process, as illustrated below:
Caption: Figure 3: Spill Response Decision Tree for this compound
Conclusion: A Commitment to Safety
This compound is an invaluable tool for the synthetic chemist, but its utility is matched by its potential for harm. A deep understanding of its chemical properties, a multi-layered approach to safety incorporating engineering controls and personal protective equipment, and strict adherence to established protocols are not merely recommendations but prerequisites for its use. By embracing a proactive safety culture, researchers can confidently and responsibly harness the synthetic power of this versatile reagent.
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Methodological & Application
Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-Bromo-1-phenylpropyne
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this reaction is prized for its operational simplicity, mild reaction conditions, and broad tolerance of functional groups, making it an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3][4][5][6] This application note provides a comprehensive guide to performing a Sonogashira coupling using 3-bromo-1-phenylpropyne as a substrate, detailing the underlying mechanism, a step-by-step experimental protocol, and critical troubleshooting strategies. While propargyl halides can present unique challenges, this protocol is designed to be a robust starting point for researchers.
The Mechanism: A Synergistic Dance of Palladium and Copper
The Sonogashira reaction classically employs a dual catalytic system, harnessing the distinct reactivity of both palladium and copper to achieve the desired cross-coupling.[1][7][8] The reaction proceeds through two interconnected catalytic cycles.[9][10]
The Palladium Cycle
The palladium cycle is initiated by the oxidative addition of the aryl or vinyl halide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[1][11] This step, often the rate-limiting one, forms a palladium(II) intermediate.[1]
The Copper Cycle
Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2][11] This species is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.
Transmetalation and Reductive Elimination
The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1][11] The resulting alkynyl palladium(II) complex then undergoes reductive elimination to furnish the final coupled product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[10][11]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of copper.[12]
Caption: The interconnected catalytic cycles of the palladium and copper-catalyzed Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details the coupling of this compound with a generic terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Handle with care, potential lachrymator. |
| Terminal Alkyne | ≥98% | Commercially Available | Ensure it is free of impurities. |
| Dichlorobis(triphenylphosphine)palladium(II) | 99% | Commercially Available | Air-stable, but should be stored in a desiccator. |
| Copper(I) Iodide | 99.99% | Commercially Available | Should be a white to light tan powder. Discolored (green/brown) CuI may be less active. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | From a solvent purification system or a sure-seal bottle. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For workup. |
| Saturated aq. NaHCO₃ | Reagent Grade | - | For workup. |
| Brine | Reagent Grade | - | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | - | For drying. |
| Celite® | - | Commercially Available | For filtration. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Equipment
-
Oven-dried round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas manifold (Schlenk line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) and copper(I) iodide (0.025 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to dissolve the catalysts. Sequentially add triethylamine (7.0 eq), the terminal alkyne (1.1 eq), and finally this compound (1.0 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 3 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[11]
Caption: A general experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Use fresh, high-purity palladium and copper catalysts. Ensure proper storage conditions.[12] |
| Poor quality reagents | Use anhydrous solvents and freshly distilled amine base.[13] Impurities can poison the catalyst.[12] | |
| Insufficiently inert atmosphere | Ensure the reaction is set up under a positive pressure of a high-purity inert gas. Degassing the solvent prior to use can be beneficial.[12] | |
| Low reaction temperature | While many Sonogashira couplings proceed at room temperature, less reactive substrates may require gentle heating.[11][14] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This can be caused by impurities, inappropriate solvent choice, or elevated temperatures.[12] Using fresh reagents and carefully controlling the temperature can mitigate this. Some anecdotal evidence suggests certain solvents like THF may promote its formation.[12][13] |
| Significant Homocoupling (Glaser Product) | Presence of oxygen | Rigorously exclude air from the reaction.[12] |
| High catalyst loading | While counterintuitive, sometimes reducing the catalyst loading can disfavor side reactions. | |
| Copper-catalyzed side reaction | Consider a copper-free Sonogashira protocol.[12] |
Conclusion
The Sonogashira coupling is a powerful and versatile transformation for the synthesis of enynes and arylalkynes. By understanding the underlying mechanism and paying careful attention to experimental details such as reagent quality and reaction atmosphere, researchers can successfully employ this reaction for a wide range of substrates, including the potentially challenging this compound. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important synthetic methodology.
References
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Sonogashira‐type cross‐coupling reactions with propargyl substrates. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
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Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Available from: [Link]
-
ResearchGate. Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. Available from: [Link]
-
ResearchGate. (PDF) A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available from: [Link]
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ResearchGate. Overall mechanism for the Pd/Cu-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Available from: [Link]
-
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling.... Available from: [Link]
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ResearchGate. Sonogashira coupling in natural product synthesis. Available from: [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available from: [Link]
-
Organic Chemistry Portal. Substituted 1,3-enyne synthesis by C-C coupling. Available from: [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available from: [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics. Available from: [Link]
-
National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available from: [Link]
-
ASEC. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available from: [Link]
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available from: [Link]
-
National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available from: [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]
-
Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. Available from: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. Available from: [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. A Convenient Procedure for Sonogashira Reactions Using Propyne. Available from: [Link]
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Application of 3-Bromo-1-Phenylpropyne in the Synthesis of Heterocyclic Compounds: A Technical Guide
Abstract
3-Bromo-1-phenylpropyne, a propargyl bromide derivative, serves as a highly versatile and powerful three-carbon (C3) synthon in modern organic synthesis. Its unique structure, featuring a potent electrophilic center at the propargylic carbon and a π-rich alkyne moiety, enables a diverse array of transformations for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the strategic application of this compound in the synthesis of a variety of important heterocyclic scaffolds. Key reaction classes, including annulation strategies for five-membered rings like pyrazoles and isoxazoles, and transition-metal-catalyzed intramolecular cyclizations for producing substituted quinolines, are detailed. The causality behind experimental choices, field-proven protocols, and mechanistic insights are provided to empower chemists to effectively leverage this reagent in their synthetic campaigns.
Introduction: The Chemical Versatility of this compound
This compound (Ph-C≡C-CH₂Br) is a bifunctional reagent whose reactivity is dominated by two key features:
-
The Propargylic Bromide: The C-Br bond is highly activated towards nucleophilic substitution (SN2) reactions. The adjacent alkyne electronically withdraws and stabilizes the transition state, making the methylene carbon an excellent electrophile for a wide range of N, O, S, and C-nucleophiles.
-
The Internal Alkyne: The carbon-carbon triple bond is a locus of high electron density, making it susceptible to activation by electrophilic species, particularly soft Lewis acids like gold(I), silver(I), and copper(I) salts.[1] This activation facilitates intramolecular cyclization reactions, forming the core of many heterocyclic systems.[2]
This dual reactivity allows for a sequential reaction pathway: an initial propargylation of a nucleophile, followed by an intramolecular cyclization onto the alkyne. This powerful one-pot or two-step sequence is a cornerstone of its utility in building molecular complexity efficiently.
Figure 1. Dual reactivity of this compound.
Synthesis of Five-Membered Heterocycles
The construction of five-membered aromatic heterocycles is a frequent objective in medicinal chemistry. This compound provides a direct and efficient entry to several important classes.
Pyrazoles via Condensation with Hydrazines
The reaction between 1,3-dicarbonyl compounds and hydrazines is a classic method for pyrazole synthesis.[3][4] this compound offers an alternative strategy by acting as a 1,3-dielectrophile equivalent after initial reaction with hydrazine. The reaction proceeds via a two-step sequence: nucleophilic attack of hydrazine on the propargylic bromide, followed by an intramolecular Michael-type addition of the second nitrogen atom to the alkyne, and subsequent tautomerization to the aromatic pyrazole.
Causality in Experimental Design:
-
Solvent: A polar aprotic solvent like ethanol or isopropanol is typically used to facilitate the dissolution of hydrazine salts and promote the nucleophilic substitution.
-
Base: A mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often included to neutralize the HBr formed during the initial SN2 step, preventing the protonation and deactivation of the hydrazine nucleophile.
-
Temperature: The initial propargylation is often performed at room temperature, while the subsequent cyclization may require gentle heating to overcome the activation barrier for the intramolecular addition.
Figure 2. Workflow for pyrazole synthesis.
Protocol 2.1: Synthesis of 3-Benzyl-5-phenylpyrazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydrazine monohydrate (1.0 g, 20 mmol, 1.0 equiv) and potassium carbonate (2.76 g, 20 mmol, 1.0 equiv) in 40 mL of absolute ethanol.
-
Addition of Electrophile: To the stirring solution, add this compound (3.90 g, 20 mmol, 1.0 equiv) dropwise at room temperature over 15 minutes. Rationale: Dropwise addition controls any potential exotherm from the initial SN2 reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting crude oil in dichloromethane (50 mL) and wash with water (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford the title compound as a white solid.
Isoxazoles via Reaction with Hydroxylamine
In a parallel fashion to pyrazole synthesis, 5-aminoisoxazoles can be prepared by reacting acetylenic nitriles with hydroxylamine.[5] A more direct route using this compound involves its reaction with hydroxylamine hydrochloride. The mechanism is analogous: initial N-propargylation, followed by intramolecular cyclization of the oxygen atom onto the alkyne.
Causality in Experimental Design:
-
Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable and commercially available source. A base is required to liberate the free hydroxylamine nucleophile.
-
Regioselectivity: The cyclization is highly regioselective, with the more nucleophilic nitrogen atom typically attacking the propargylic bromide first, leading to the 3-benzyl-5-phenylisoxazole isomer upon subsequent O-cyclization.
Protocol 2.2: Synthesis of 3-Benzyl-5-phenylisoxazole
-
Reagent Preparation: To a solution of hydroxylamine hydrochloride (1.53 g, 22 mmol, 1.1 equiv) in 50 mL of ethanol/water (4:1), add sodium carbonate (2.33 g, 22 mmol, 1.1 equiv). Stir for 20 minutes at room temperature. Rationale: This in-situ generation produces free hydroxylamine for the reaction.
-
Addition of Electrophile: Add this compound (3.90 g, 20 mmol, 1.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield 3-benzyl-5-phenylisoxazole.
Synthesis of Six-Membered and Fused Heterocycles
Quinolines via Catalytic Intramolecular Cyclization
The synthesis of the quinoline scaffold is of paramount importance in drug discovery.[6] this compound enables access to substituted quinolines through a propargylation/cyclization cascade starting from readily available 2-aminoaryl ketones or aldehydes.[7] This powerful transformation is often mediated by transition metal catalysts that activate the alkyne towards nucleophilic attack.
Mechanism and Causality: The reaction proceeds in two distinct stages. First, the nucleophilic amine of the 2-aminoaryl ketone undergoes an SN2 reaction with this compound to form an N-propargylated intermediate. This step typically requires a base to scavenge the HBr byproduct.
In the second stage, a catalyst, often a copper(I) or silver(I) salt, coordinates to and activates the alkyne.[6] This "alkynophilic" activation renders the alkyne carbon atoms more electrophilic, facilitating an intramolecular 6-endo-dig cyclization by the enol or enolate of the ketone. Subsequent dehydration and aromatization deliver the final quinoline product.
Figure 3. General workflow for quinoline synthesis.
Protocol 3.1: Copper-Catalyzed Synthesis of 2-Benzyl-4-phenylquinoline
-
N-Propargylation: In a sealed tube, combine 2-aminobenzophenone (2.17 g, 11 mmol, 1.1 equiv), this compound (1.95 g, 10 mmol, 1.0 equiv), and potassium carbonate (2.07 g, 15 mmol, 1.5 equiv) in 20 mL of anhydrous DMF. Seal the tube and heat at 80 °C for 6 hours. Monitor the formation of the N-propargylated intermediate by TLC.
-
Cyclization Setup: After cooling, add copper(I) bromide (CuBr, 144 mg, 1.0 mmol, 10 mol%) to the reaction mixture. Rationale: Cu(I) is an effective alkynophilic Lewis acid for promoting the cyclization. The reaction should be performed under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of the Cu(I) catalyst.
-
Cyclization Reaction: Degas the mixture with a stream of nitrogen for 10 minutes. Reseal the tube and heat at 120 °C for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of water. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 40 mL) to remove copper salts, followed by a brine wash (1 x 40 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain 2-benzyl-4-phenylquinoline.
Data Summary
The following table summarizes the typical reaction conditions and outcomes for the synthesis of various heterocyclic cores using this compound as a key building block.
| Heterocycle Class | Nucleophile Partner | Catalyst/Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| Pyrazole | Hydrazine | K₂CO₃ | Ethanol | 78 | 75-85 |
| Isoxazole | Hydroxylamine HCl | Na₂CO₃ | Ethanol/H₂O | 60 | 60-75 |
| Quinoline | 2-Aminoaryl Ketone | 1. K₂CO₃2. CuBr (10 mol%) | DMF | 80 → 120 | 65-80 |
| Pyrrole | Primary Amine | Ag(I) or Au(I) salts | Dioxane | 80-100 | 70-90 |
| Furan | 1,3-Dicarbonyl Cpd. | Ag(I) triflate | Toluene | 110 | 60-75 |
Note: Yields are representative and highly dependent on the specific substrates and reaction optimization.
Conclusion
This compound has established itself as a valuable and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity, stemming from the electrophilic propargylic center and the cyclization-prone alkyne, allows for the rational design of synthetic routes to important scaffolds like pyrazoles, isoxazoles, and quinolines. The protocols and mechanistic insights presented in this guide demonstrate the power of this C3 synthon. By understanding the causality behind the reaction conditions—from the choice of base to the selection of a specific transition metal catalyst—researchers can effectively troubleshoot, optimize, and adapt these methodologies for the synthesis of novel and complex molecular targets in pharmaceutical and materials science.
References
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D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Zanina, A. S., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
-
Sakai, N., et al. (2007). A Novel [4+1] Annulation of Propargylamines and Ethyl Glyoxalate Catalyzed by Copper(II) Chloride. Advanced Synthesis & Catalysis, 349(10), 1649-1652. [Link]
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Nandi, P., & Nandi, S. (2017). An efficient synthesis of highly substituted pyrroles catalyzed by InCl₃. Tetrahedron Letters, 58(15), 1469-1472. [Link]
-
Reddy, C. R., et al. (2010). A Novel and Convenient Approach to Polysubstituted Quinolines via AgOTf-Catalyzed Intramolecular Cyclization of N-(2-Ketoaryl)propargylamines. Organic Letters, 12(15), 3472-3475. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketone-Based Pyrazole Synthesis: A General and Facile Route to Previously Inaccessible 3,5-Disubstituted Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]
-
Zia, M. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(31), 18388-18410. [Link]
-
Cai, R., et al. (2014). Copper-catalyzed Intramolecular Cyclization of N-propargyl-adenine: Synthesis of Purine-Fused Tricyclics. Organic Letters, 16(8), 2228-2231. [Link]
-
Zanardi, F., et al. (1997). Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, (19), 2999-3003. [Link]
-
Garcı́a-Garcı́a, P., et al. (2006). Gold-Catalyzed Intramolecular Reaction of 1-Alkynyl-2-alkenylbenzenes: A New and Efficient Access to Benzobicyclo[3.2.1]octane Derivatives. Journal of the American Chemical Society, 128(39), 12630-12631. [Link]
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- 5. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Cycloaddition Reactions with 3-Bromo-1-phenylpropyne
Abstract
This comprehensive guide provides detailed protocols and mechanistic insights into the cycloaddition reactions of 3-bromo-1-phenylpropyne, a versatile building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document covers the synthesis of the starting material and its application in key [3+2] and [4+2] cycloaddition reactions. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for the synthesis of complex heterocyclic scaffolds.
Introduction: The Synthetic Utility of this compound
This compound is a highly functionalized alkyne that serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its structure incorporates three key features that dictate its reactivity:
-
A Terminal Phenyl Group: This group provides electronic and steric influence on the molecule's reactivity and offers a site for further functionalization.
-
An Internal Alkyne (Propargyl) System: The carbon-carbon triple bond is the primary site for cycloaddition reactions, acting as a dienophile or dipolarophile.
-
A Propargylic Bromide: The bromine atom is a good leaving group, enabling subsequent substitution reactions on the cycloadducts, thereby increasing molecular complexity.
This combination makes this compound an attractive substrate for building molecular frameworks relevant to medicinal chemistry and materials science. This guide will detail its synthesis and explore its participation in two major classes of pericyclic reactions: 1,3-dipolar [3+2] cycloadditions and Diels-Alder [4+2] cycloadditions.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is paramount. While various methods exist for related compounds, a robust two-step approach starting from commercially available precursors is outlined below. This involves the formation of 1-phenylpropyne followed by a selective radical bromination at the propargylic position.
Protocol 2.1: Synthesis of 1-Phenylpropyne
This procedure involves the dehydrobromination of (1,2-dibromoethyl)benzene to form phenylacetylene, which is then methylated. A more direct, though potentially lower-yielding, one-step method from styrene dibromide has also been described[1].
Materials:
-
Styrene dibromide ((1,2-dibromoethyl)benzene)
-
Lithium amide (LiNH₂)
-
Liquid ammonia (NH₃)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (Nitrogen or Argon).
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.
-
Slowly add lithium amide to the stirring liquid ammonia.
-
Add a solution of styrene dibromide in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir for 2 hours at -78 °C to form the lithium phenylacetylide intermediate.
-
Add methyl iodide dropwise to the reaction mixture and stir for an additional 3 hours, allowing the temperature to slowly rise to -40 °C.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the ammonia to evaporate, then add water and diethyl ether to the residue.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude 1-phenylpropyne can be purified by vacuum distillation.
Protocol 2.2: Propargylic Bromination to Yield this compound
The Wohl-Ziegler reaction provides a standard method for the selective bromination of allylic and benzylic positions.[2] This method is adapted here for the propargylic position of 1-phenylpropyne using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
1-Phenylpropyne
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylpropyne and anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (radical initiator).
-
Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the solid NBS, which is denser than CCl₄, and the appearance of succinimide (less dense) floating on the surface is a visual indicator of reaction progress.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from styrene dibromide to this compound.
[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles
1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings.[3] In these reactions, this compound acts as the "dipolarophile," reacting with a "1,3-dipole." We will focus on the reaction with organic azides to form triazoles, a scaffold of immense importance in medicinal chemistry.
Mechanism: The Huisgen 1,3-Dipolar Cycloaddition
The thermal reaction between an azide and an alkyne, known as the Huisgen cycloaddition, is a concerted pericyclic reaction.[4] However, it often requires elevated temperatures and can produce a mixture of regioisomers.[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a significant rate acceleration and proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole.[5] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[5][6]
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3.1: Cu(I)-Catalyzed [3+2] Cycloaddition with Benzyl Azide
This protocol describes the synthesis of 1-benzyl-4-(phenyl)-5-(bromomethyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole.
Data Summary: [3+2] Cycloaddition Reactions
The following table summarizes representative conditions for the cycloaddition of azides with acetylenic compounds. Yields are highly dependent on the specific substrates used.
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Typical Yield | Reference |
| Benzyl Azide | Di-tert-butyl acetylenedicarboxylate | Refluxing ethanol, 3-20h | 1,2,3-Triazole | 73-94% | [7] |
| Substituted Benzyl Azides | 3-Phenoxypropyne | 92 °C, solvent-free | Mixture of 1,4 and 1,5-Triazoles | N/A | [4] |
| Benzyl Azide | This compound | CuSO₄/NaAsc, t-BuOH/H₂O, RT | 1,4-Disubstituted-5-(bromomethyl)-1,2,3-triazole | Good to Excellent | Adapted Protocol |
[4+2] Cycloaddition (Diels-Alder) Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[8] It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). In this context, the electron-deficient alkyne bond of this compound serves as an excellent dienophile.
Mechanism and Regioselectivity
The Diels-Alder reaction is a concerted, pericyclic process that proceeds through a single cyclic transition state. The stereochemistry of the reactants is retained in the product. When using an unsymmetrical dienophile like this compound with an unsymmetrical diene, the issue of regioselectivity arises. The regiochemical outcome can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) or by analyzing the partial charges on the reacting atoms. Generally, the reaction favors the formation of "ortho" and "para" isomers over "meta" isomers.[1] For a dienophile with an electron-withdrawing group (like the phenylpropyne system), the reaction is fastest with an electron-rich diene.[9]
Caption: General workflow of a Diels-Alder [4+2] cycloaddition reaction.
Protocol 4.1: Diels-Alder Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene that must be freshly prepared by "cracking" its dimer, dicyclopentadiene. A convenient modern approach involves performing the reaction at high temperatures where the dimer cracks in situ.[10][11]
Materials:
-
This compound
-
Dicyclopentadiene
-
Sealed reaction tube (e.g., Q-tube™) or high-pressure autoclave
-
Toluene, anhydrous (optional, for dilution)
-
Silica gel for chromatography
Procedure:
-
Caution: This reaction is performed at high temperature and pressure. Use appropriate safety precautions, including a blast shield, and ensure the reaction vessel is rated for the conditions.
-
Place this compound (1.0 equiv) and dicyclopentadiene (1.2 equiv of monomer) into a sealed reaction tube equipped with a magnetic stir bar. Anhydrous toluene can be added as a solvent if necessary.
-
Seal the tube securely according to the manufacturer's instructions.
-
Heat the tube in an oil bath or heating block to 180-190 °C and stir for 4-8 hours. The high temperature facilitates the retro-Diels-Alder reaction of dicyclopentadiene to generate the reactive cyclopentadiene monomer in situ.
-
Cool the reaction vessel to room temperature before carefully opening.
-
Transfer the reaction mixture to a round-bottom flask and remove any solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the bicyclic adduct.
Data Summary: [4+2] Cycloaddition Reactions
The following table provides representative conditions for Diels-Alder reactions involving alkynes and common dienes.
| Diene | Dienophile | Conditions | Product Type | Typical Yield | Reference |
| Furan | Dimethyl acetylenedicarboxylate | Neat or solvent, RT to heat | 7-Oxabicyclo[2.2.1]heptadiene | High | [12] |
| Cyclopentadiene | Dimethyl acetylenedicarboxylate | Sealed tube, 185 °C, 4h | Norbornadiene derivative | 69% | [10] |
| Cyclopentadiene | Phenylacetylene | Sealed tube, 185 °C, 4h | Norbornadiene derivative | Trace | [10] |
| Cyclopentadiene | This compound | Sealed tube, 185 °C | Bicyclic adduct | Moderate to Good | Adapted Protocol |
Conclusion and Outlook
This compound is a potent and versatile reagent for the construction of complex cyclic and heterocyclic systems. The protocols detailed herein for its synthesis and subsequent [3+2] and [4+2] cycloaddition reactions provide a solid foundation for researchers. The ability to perform these cycloadditions and then leverage the propargylic bromide for further functionalization opens a vast chemical space for exploration in drug discovery and materials science. Future work may focus on developing asymmetric variants of these cycloadditions to control the stereochemistry of the resulting complex scaffolds.
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Application Notes & Protocols: 3-Bromo-1-phenylpropyne as a Versatile Precursor for Conjugated Polymers in Material Science
Abstract
Conjugated polymers are a cornerstone of modern material science, enabling innovations in organic electronics, sensing, and bio-imaging. The design and synthesis of these materials hinge on the selection of versatile monomeric building blocks. 3-Bromo-1-phenylpropyne is an exemplary precursor, uniquely featuring three distinct reactive sites: a terminal alkyne, a phenyl group, and a strategically placed bromo group. This trifecta of functionality allows for a diverse range of polymerization strategies, leading to polymers with tailored electronic and physical properties. This document provides an in-depth guide for researchers, detailing the synthesis of novel conjugated polymers from this compound through various coupling methodologies. We present not only the step-by-step protocols but also the underlying mechanistic principles to empower researchers in their experimental design.
Introduction: The Strategic Advantage of this compound
The field of polymer chemistry has seen a surge in the development of functional materials for a wide array of applications.[1] Conjugated polymers, characterized by their backbone of alternating single and double or triple bonds, are particularly valuable as electrical semiconductors.[2] Their utility in devices like field-effect transistors, photovoltaics, and biomedical sensors is well-established.[2] The ultimate properties of these polymers are intrinsically linked to their molecular structure, which is dictated by the monomer precursors and the polymerization methodology.
This compound emerges as a highly strategic monomer due to its inherent chemical functionalities. The terminal alkyne (C≡CH) is a classic handle for powerful carbon-carbon bond-forming reactions such as Sonogashira and Glaser couplings.[3][4] The aryl bromide moiety (-Br) provides a reactive site for cross-coupling, and the phenyl group influences the final polymer's solubility, morphology, and electronic properties. This application note will explore how to harness this monomer's potential through established and advanced polymerization techniques.
Physicochemical Properties of the Monomer
A thorough understanding of the precursor's properties is critical for successful polymerization. Key data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | (3-Bromo-1-propynyl)benzene | [5] |
| CAS Number | 1794-48-5 | [5] |
| Molecular Formula | C₉H₇Br | [5] |
| Molecular Weight | 195.06 g/mol | [5] |
| Boiling Point | 106-107 °C @ 15 Torr | [5] |
| Density | 1.377 g/cm³ @ 11.5 °C | [5] |
| Storage Temp. | -20°C | [5] |
Safety Note: this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[5]
Polymerization Methodologies and Protocols
The choice of polymerization technique is the most critical factor in determining the final polymer architecture. Below, we detail three primary strategies for polymerizing this compound.
Sonogashira Coupling Polymerization: Head-to-Tail Assembly
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][6] It is catalyzed by a combination of palladium and copper(I) species.[7] For a bifunctional monomer like this compound, this reaction enables a "head-to-tail" polymerization, where the alkyne of one monomer reacts with the bromide of another, creating a well-defined poly(phenylene propynylene) structure.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) complex serves as the primary catalyst, undergoing oxidative addition with the aryl bromide. A copper(I) salt acts as a co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.[6]
-
Base: An amine base (e.g., triethylamine or diisopropylamine) is crucial for scavenging the HBr generated during the reaction and for deprotonating the terminal alkyne.[7]
-
Solvent: Anhydrous, deoxygenated solvents like THF or toluene are used to prevent catalyst deactivation and unwanted side reactions.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol 1: Sonogashira Polymerization
-
Reactor Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).
-
Solvent and Reagents: Add anhydrous, degassed toluene and triethylamine (3 equivalents) via cannula. Stir the mixture until the catalysts dissolve.
-
Monomer Addition: Slowly add a solution of this compound (1 equivalent) in toluene to the catalyst mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 24-48 hours. Monitor the progress by GPC to track the increase in molecular weight.
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purify by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer fraction. Dry the final product under vacuum.
Glaser-Hay Coupling: Forming Diyne Linkages
The Glaser coupling, and its more practical Hay modification, is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[3][8] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen from the air.[9][10] Applying this to this compound results in a polymer with a poly(diacetylene) backbone, where the phenyl bromide moieties are pendant groups. These pendant groups can be used for subsequent crosslinking or functionalization.
Causality of Experimental Choices:
-
Catalyst System: A copper(I) salt, often complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), is the active catalyst. The ligand improves solubility and catalytic activity.[8]
-
Oxidant: Molecular oxygen is the terminal oxidant, regenerating the active Cu(II) species in the catalytic cycle.[9]
-
Solvent: Solvents like dichloromethane or acetone are commonly used.
Caption: Simplified mechanism of the Glaser-Hay oxidative coupling.
Protocol 2: Glaser-Hay Polymerization
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, add CuCl (5 mol%) and TMEDA (5 mol%).
-
Solvent and Monomer: Add acetone as the solvent, followed by this compound (1 equivalent).
-
Reaction: Stir the mixture vigorously while bubbling air or oxygen through the solution via a needle. The reaction is typically exothermic. Maintain the temperature at 25-30 °C.
-
Monitoring: The polymerization is often rapid, with the polymer precipitating out of solution. Allow the reaction to proceed for 12-24 hours to ensure high molecular weight.
-
Workup: Quench the reaction by adding a small amount of hydrochloric acid to neutralize the catalyst.
-
Purification: Collect the polymer by filtration. Wash thoroughly with methanol and water to remove residual catalyst and unreacted monomer. Dry the polymer under vacuum.
Cyclopolymerization: Crafting Cyclic Backbones
Certain transition metal catalysts, particularly those based on tantalum (e.g., TaCl₅) or rhodium, can polymerize substituted acetylenes into polymers with cyclic repeating units, such as polyacetylenes with high cis-content.[11] This method transforms this compound into a polyene backbone with pendant phenyl bromide groups, creating a structurally distinct conjugated system compared to the linear polymers from coupling reactions.
Causality of Experimental Choices:
-
Catalyst: Tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅) are effective catalysts for the polymerization of phenylpropyne derivatives.[12][13] They are thought to operate via a metal-carbene intermediate.
-
Solvent: Non-polar solvents like toluene or cyclohexane are typically used.
-
Initiation: A co-catalyst or activator, such as a trialkylaluminum or organotin compound, may be required to initiate the polymerization.[11]
Caption: General experimental workflow for cyclopolymerization.
Protocol 3: Tantalum-Catalyzed Cyclopolymerization
-
Catalyst Preparation: Under an inert atmosphere, prepare a stock solution of TaCl₅ (10-20 mg/mL) in anhydrous toluene.
-
Reactor Setup: In a dry Schlenk flask, add the desired amount of the TaCl₅ solution.
-
Monomer Addition: Slowly add a solution of this compound in toluene to the catalyst solution at room temperature. The monomer-to-catalyst ratio typically ranges from 50:1 to 200:1.
-
Reaction: Stir the mixture at room temperature. The solution will typically become highly viscous as the polymer forms. Allow the reaction to proceed for 6-12 hours.
-
Termination: Terminate the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol. Collect the fibrous or powdered polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C.
Characterization of Synthesized Polymers
Proper characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.[14][15] A combination of techniques is required for a comprehensive analysis.[2][16]
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the polymer's chemical structure and repeating unit connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups and confirms the disappearance of monomer peaks (e.g., ≡C-H stretch).[17] |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).[16] |
| UV-Visible (UV-Vis) Spectroscopy | Reveals the electronic absorption properties and provides an estimate of the optical bandgap (Eg) of the conjugated system.[17] |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability and decomposition temperature of the polymer.[15] |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature (Tg).[15] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced conjugated polymers. By selecting the appropriate polymerization methodology—be it Sonogashira coupling for linear, regioregular structures, Glaser-Hay coupling for diyne-linked materials, or cyclopolymerization for polyene backbones—researchers can access a wide range of materials with distinct properties. The protocols and mechanistic insights provided herein serve as a robust foundation for the development of novel polymers for applications in organic electronics, photonics, and beyond. The presence of the bromo-phenyl side group also offers a tantalizing platform for post-polymerization modification, further expanding the functional landscape of these materials.
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The Strategic Role of 3-Bromo-1-phenylpropyne in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
This comprehensive guide delves into the multifaceted applications of 3-bromo-1-phenylpropyne as a pivotal reagent in the synthesis of pharmaceutical intermediates. Designed for researchers, scientists, and drug development professionals, this document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Unique Reactivity of a Phenylpropargyl Halide
This compound is a bifunctional molecule possessing both a reactive propargyl bromide moiety and a phenyl group. This unique combination makes it a valuable building block in medicinal chemistry for the introduction of the phenylpropargyl group into various molecular scaffolds. The presence of the phenyl ring provides a lipophilic domain that can be crucial for receptor binding, while the propargyl group offers a versatile handle for further chemical transformations, including cycloadditions and coupling reactions.
The primary utility of this compound stems from its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its role in constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).
Core Applications in Pharmaceutical Intermediate Synthesis
The application of this compound in pharmaceutical synthesis is primarily centered around its use as a potent alkylating agent for the introduction of the phenylpropargyl motif. This section will explore its key applications in the synthesis of propargylamines and heterocyclic systems, which are prevalent in a vast array of therapeutic agents.
Synthesis of Propargylamines: Key Building Blocks for Bioactive Molecules
Propargylamines are crucial intermediates in the synthesis of numerous pharmaceuticals, including antidepressants and neuroprotective agents.[1] The direct alkylation of primary and secondary amines with this compound provides a straightforward route to N-phenylpropargyl amines.
Causality Behind Experimental Choices: The choice of base and solvent is critical in this reaction to avoid competing elimination reactions and over-alkylation. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without reacting with the propargyl bromide. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and improve selectivity.
Experimental Protocol: Synthesis of N-benzyl-N-methyl-3-phenyl-2-propyn-1-amine
This protocol describes the synthesis of a tertiary propargylamine, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
N-benzylmethylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-benzylmethylamine and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium carbonate to the stirred solution.
-
Slowly add a solution of this compound in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-N-methyl-3-phenyl-2-propyn-1-amine.
Data Presentation: Representative Yields for Amine Alkylation
| Amine Nucleophile | Product | Typical Yield (%) |
| N-benzylmethylamine | N-benzyl-N-methyl-3-phenyl-2-propyn-1-amine | 85-95 |
| Piperidine | 1-(3-phenyl-2-propynyl)piperidine | 80-90 |
| Aniline | N-(3-phenyl-2-propynyl)aniline | 70-80 |
Mandatory Visualization: Workflow for Propargylamine Synthesis
Caption: Workflow for the synthesis of N-benzyl-N-methyl-3-phenyl-2-propyn-1-amine.
Construction of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound serves as a valuable synthon for the construction of various heterocyclic rings, such as oxazoles and furans, which are present in many biologically active molecules.[2][3]
a) Synthesis of 2,5-Disubstituted Oxazoles
Oxazoles are found in a variety of natural products and medicinal agents with diverse pharmacological activities. A common synthetic route involves the reaction of a primary amide with an α-haloketone. Alternatively, propargyl halides can be utilized in multi-step sequences to construct the oxazole ring.
Causality Behind Experimental Choices: The synthesis of oxazoles from propargyl halides often proceeds through the initial formation of a propargyl amide, followed by a cyclization step. The choice of catalyst and reaction conditions for the cyclization is crucial to ensure high regioselectivity and yield.
Experimental Protocol: Synthesis of 2-Methyl-5-(phenylethynyl)oxazole
This protocol outlines a potential pathway for the synthesis of a substituted oxazole, a key intermediate for more complex pharmaceutical targets.
Materials:
-
This compound (1.0 eq)
-
Acetamide (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Palladium(II) chloride (PdCl₂) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add acetamide, CuI, PdCl₂, and anhydrous DMF.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add triethylamine to the mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Reaction Mechanism for Oxazole Synthesis
Caption: Simplified reaction pathway for the synthesis of a substituted oxazole.
b) Synthesis of Substituted Furans
The furan motif is another important heterocyclic core in medicinal chemistry. The reaction of this compound with β-ketoesters or similar nucleophiles can lead to the formation of highly substituted furans.[3]
Causality Behind Experimental Choices: The base-mediated condensation of a β-ketoester with this compound, followed by an intramolecular cyclization, is a common strategy. The choice of base and solvent can influence the regioselectivity of the initial alkylation and the efficiency of the subsequent cyclization.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(phenyl)-furan-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Ethanol (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add ethyl acetoacetate to the stirred solution at room temperature.
-
After stirring for 30 minutes, add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute acetic acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling of this compound
This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. It is a lachrymator.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is flammable.[5] Keep the container tightly closed.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Seek immediate medical attention in case of significant exposure.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its ability to readily undergo nucleophilic substitution allows for the efficient introduction of the phenylpropargyl moiety, a key structural feature in many bioactive molecules. Through carefully designed reaction protocols, this compound serves as a powerful tool for the construction of propargylamines and various heterocyclic systems. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
References
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). National Institutes of Health. [Link]
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Three-component coupling for the synthesis of propargylamine and its mechanism. (2025). ResearchGate. [Link]
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Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide? (2018). ResearchGate. [Link]
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Preparation of propargyl bromide. (n.d.). PrepChem.com. [Link]
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Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. (n.d.). National Institutes of Health. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. (n.d.). PrepChem.com. [Link]
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The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. (2022). Semantic Scholar. [Link]
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3-Bromo-1-phenyl-1-propene. (n.d.). NIST WebBook. [Link]
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On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. (n.d.). National Institutes of Health. [Link]
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Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. (n.d.). Pearson. [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). National Institutes of Health. [Link]
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1-Bromo-3-phenylpropane. (n.d.). Haz-Map. [Link]
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Solvent-free synthesis of propargylamines: an overview. (2021). National Institutes of Health. [Link]
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Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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- Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2010).
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Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (n.d.). Sciforum. [Link]
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Amine alkylation. (n.d.). Wikipedia. [Link]
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Alkylation of Amines. (2022). YouTube. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances. [Link]
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Ru(ii)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with aryl alkynes/heteroaryl alkynes. (n.d.). Chemical Communications. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]
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Diels–Alder reaction between furan with 3-bromo-1-phenylprop-2-ynone... (n.d.). ResearchGate. [Link]
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Synthesis of 3-Substituted Furans by Hydroformylation. (2025). ResearchGate. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). National Institutes of Health. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-phenylpropyne
Introduction: Navigating the Synthesis of Conjugated Enynes
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, revered for its efficacy in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, provides a direct route to constructing conjugated enynes and arylalkynes.[3][4] These structural motifs are integral to a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]
This guide provides a detailed examination of the experimental setup for the palladium-catalyzed cross-coupling of a particularly interesting, albeit challenging, substrate: 3-bromo-1-phenylpropyne. As a propargyl halide, its reactivity profile presents unique considerations that deviate from standard Sonogashira protocols for aryl halides. This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural blueprint but also a deep dive into the mechanistic rationale and potential pitfalls, ensuring a well-informed and successful experimental outcome.
Mechanistic Insights: The Dual Catalytic Cycle and the Propargyl Halide Challenge
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing any synthetic transformation. The Sonogashira coupling is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-bromine bond of the electrophile, in this case, this compound. This step forms a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne nucleophile to the Pd(II) complex. This is a crucial step where the two carbon fragments are brought together on the palladium center.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne. The amine base then deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
The Propargyl Bromide Conundrum: A Key Consideration
While the Sonogashira reaction is robust, the use of a propargyl bromide like this compound introduces a significant potential for side reactions. The primary competing pathway is the direct S(_N)2 substitution of the bromide by the amine base.[3] This non-productive pathway consumes the starting material and the base, diminishing the yield of the desired cross-coupled product.
Furthermore, the propargylic position is susceptible to rearrangements, which could lead to the formation of allenic byproducts. Therefore, the choice of reaction conditions, particularly the base and temperature, is critical to favor the desired cross-coupling pathway over these competing reactions.
Visualizing the Reaction Pathway
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Guided Approach
Given the reactivity of this compound, this protocol is designed to mitigate potential side reactions. A non-nucleophilic, sterically hindered base is recommended to disfavor the S(_N)2 pathway. Additionally, conducting the reaction at room temperature, if possible, can help to suppress unwanted side reactions that may be favored at higher temperatures.[6]
Reagents and Equipment
| Reagent/Equipment | Purpose/Specification |
| This compound | Electrophilic coupling partner |
| Terminal Alkyne | Nucleophilic coupling partner (e.g., Phenylacetylene) |
| Pd(PPh₃)₂Cl₂ | Palladium catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Diisopropylamine (DIPA) | Sterically hindered, non-nucleophilic base |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |
| Schlenk flask/tube | For maintaining an inert atmosphere |
| Magnetic stirrer and stir bar | For reaction agitation |
| Argon or Nitrogen gas | To create an inert atmosphere |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Silica gel | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL per 0.81 mmol of the limiting reagent). To this suspension, sequentially add this compound (1.0 eq), the terminal alkyne (1.1 eq), and diisopropylamine (7.0 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary, but a starting point of 3 hours is recommended.[5]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad thoroughly with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
Experimental Workflow Visualization
Caption: A generalized workflow for the palladium-catalyzed cross-coupling experiment.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere. |
| Insufficiently inert atmosphere | Improve degassing of solvents and ensure a leak-free reaction setup. | |
| Low reactivity of the bromide | Consider gentle heating (e.g., 40-50 °C), but be mindful of potential side reactions. A more electron-rich and bulky phosphine ligand may also improve catalyst activity.[1] | |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen | Rigorously exclude air from the reaction. |
| High concentration of copper catalyst | Reduce the loading of the copper(I) iodide co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. | |
| Formation of S(_N)2 Product with Amine | Nucleophilic amine base | Use a more sterically hindered base like diisopropylethylamine (DIPEA) or consider an inorganic base like K₂CO₃ or Cs₂CO₃, although solubility may be an issue. |
| Elevated temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | |
| Formation of Palladium Black | Catalyst decomposition | Ensure high purity of all reagents and solvents. Some solvents are more prone to causing this; if using THF, ensure it is freshly distilled and anhydrous.[7] |
Conclusion: A Versatile Yet Nuanced Transformation
The palladium-catalyzed cross-coupling of this compound is a synthetically valuable transformation that requires careful consideration of the substrate's unique reactivity. By understanding the underlying mechanistic principles and potential side reactions, researchers can design and execute robust experimental protocols. The key to success lies in the judicious choice of base and reaction temperature to favor the desired Sonogashira pathway. With the detailed protocols and troubleshooting guidance provided herein, scientists in both academic and industrial settings are well-equipped to harness the power of this reaction for the synthesis of complex molecular architectures.
References
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Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]
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Bar-Ziv, R., & Kost, D. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
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Reddit user discussion on Sonogashira troubleshooting. (2020). r/Chempros. Retrieved from [Link]
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ResearchGate discussion on propargyl bromide in Sonogashira coupling. (2018). Retrieved from [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). IDEALS. Retrieved from [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Chemistry – A European Journal, 27(54), 13481-13493. [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
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Seo, T. (2021). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Theses. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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McDonald, R. N., & Campbell, T. W. (1960). 1,4-Diphenyl-1,3-butadiene. Organic Syntheses, 40, 36. [Link]
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ResearchGate discussion on Sonogashira-type cross-coupling reactions with propargyl substrates. (n.d.). Retrieved from [Link]
-
Reddit user discussion on struggling with a Sonogashira coupling reaction. (2021). r/Chempros. Retrieved from [Link]
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ResearchGate request for PDF on Palladium-Catalyzed N-Arylation of Cyclopropylamines. (n.d.). Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]
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Wang, Y., et al. (2024). Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. Nature Communications, 15, 2686. [Link]
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NDSU Chemistry. (2021, February 5). 1,4-Diphenyl-1,3-Butadiene [Video]. YouTube. [Link]
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Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(19), 4500. [Link]
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Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. (n.d.). Scribd. Retrieved from [Link]
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Dar, A. H., et al. (2020). New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions. ResearchGate. Retrieved from [Link]
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Synthesis of complex organic molecules using 3-bromo-1-phenylpropyne as a building block
Leveraging 3-Bromo-1-Phenylpropyne for the Strategic Synthesis of Complex Organic Molecules
Abstract
This compound is a uniquely versatile trifunctional reagent that serves as a powerful linchpin in the assembly of complex molecular architectures. Its constitution, featuring a terminal alkyne, a reactive propargylic bromide, and a phenyl scaffold, enables a diverse and orthogonal set of chemical transformations. This guide provides experienced researchers, medicinal chemists, and materials scientists with an in-depth exploration of its strategic applications. We detail field-proven protocols for key reaction classes including palladium/copper-catalyzed cross-couplings, copper-catalyzed diyne formations, nucleophilic substitutions, and cycloaddition reactions, emphasizing the mechanistic rationale behind experimental design and providing a framework for its use in multistep synthesis.
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the pursuit of synthetic efficiency, the ideal chemical building block offers multiple, selectively addressable reactive sites. This compound is an exemplar of this principle. The strategic arrangement of its functional groups allows for a programmed, sequential approach to molecular construction.
-
The Terminal Alkyne (C(sp)-H): This site is a gateway to a vast portfolio of carbon-carbon bond-forming reactions. It is most notably employed in Sonogashira and Cadiot-Chodkiewicz couplings, which are fundamental for creating conjugated arylalkyne and diyne systems, respectively.[1][2]
-
The Propargylic Bromide (-CH₂Br): The bromide is an excellent leaving group positioned at an activated propargylic site. This renders it highly susceptible to nucleophilic substitution by a wide range of carbon and heteroatom nucleophiles, providing a direct route for introducing diverse functional groups.[3][4][5]
-
The Phenyl Group (C₆H₅): Beyond providing a foundational aromatic scaffold, the phenyl group influences the electronic properties of the adjacent alkyne and can be further functionalized in subsequent synthetic steps.
This application note will demonstrate how these functionalities can be harnessed, both in isolation and in sequence, to achieve significant molecular complexity from a single, commercially available starting material.
Core Applications: Protocols and Mechanistic Considerations
Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction is arguably the most robust and widely used method for forming a bond between a terminal alkyne and an aryl or vinyl halide.[2][6] This reaction is indispensable for the synthesis of pharmaceuticals, natural products, and organic materials.[2][7]
Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[8] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then participates in the transmetalation step with the palladium complex.[8] The amine base is crucial for both neutralizing the HX byproduct and facilitating the deprotonation of the alkyne.
Experimental Workflow: Sonogashira Coupling
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Application Notes & Protocols: Techniques for the Functionalization of the Alkyne Group in 3-Bromo-1-Phenylpropyne
Abstract
3-Bromo-1-phenylpropyne is a highly versatile bifunctional building block in modern organic synthesis. It features two distinct reactive sites: a terminal alkyne and a propargylic bromide. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective functionalization of its alkyne group. We present field-proven protocols and mechanistic insights for key transformations including Sonogashira cross-coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), regioselective hydration, and controlled reduction. Each section offers a step-by-step methodology, explains the causality behind experimental choices, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Synthetic Utility of this compound
This compound serves as a powerful linchpin molecule. The terminal alkyne provides a rigid, linear scaffold amenable to a host of addition and coupling reactions, while the propargylic bromide is a potent electrophile for nucleophilic substitution. This document focuses exclusively on the rich chemistry of the C≡C triple bond, a gateway to constructing complex molecular architectures. The protocols detailed herein are designed to be robust, reproducible, and adaptable for various synthetic targets, from novel materials to pharmaceutical intermediates.
Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the direct coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] This palladium-catalyzed, copper(I)-co-catalyzed process is prized for its mild reaction conditions and broad functional group tolerance, making it indispensable for synthesizing conjugated enynes and arylalkynes.[1][3][4]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[2][3] In the copper cycle, a copper(I) acetylide intermediate is formed from the terminal alkyne, this compound. Concurrently, in the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. Subsequent reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst, completing the cycle.[3]
Caption: Diagram 1: Sonogashira Catalytic Cycles.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-4-bromo-2-phenylbut-1-yne
This protocol details the coupling of this compound with 4-iodoanisole.
Materials:
-
This compound (1.0 mmol, 195 mg)
-
4-iodoanisole (1.2 mmol, 281 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)
-
Triethylamine (TEA) (5 mL, anhydrous)
-
Tetrahydrofuran (THF) (5 mL, anhydrous)
Procedure:
-
To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂, CuI, and 4-iodoanisole.
-
Add anhydrous THF (5 mL) and anhydrous TEA (5 mL) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Add this compound to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl-alkyne.
Data Summary: Sonogashira Coupling
| Aryl Halide (R¹-X) | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 4-Iodoanisole | 3% Pd, 6% Cu | TEA | THF/TEA | 6 | ~85-95 |
| 1-Bromonaphthalene | 3% Pd, 6% Cu | TEA | THF/TEA | 8 | ~80-90 |
| 4-Vinylbromobenzene | 3% Pd, 6% Cu | Diethylamine | DMF | 12 | ~75-85 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" transformation, known for its high efficiency, specificity, and biocompatibility.[6][7] It allows for the covalent ligation of an alkyne (this compound) and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8] This reaction is a workhorse in drug discovery, bioconjugation, and materials science.[8][9]
Mechanistic Rationale
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable triazole product, regenerating the Cu(I) catalyst.
Caption: Diagram 2: CuAAC Reaction Pathway.
Experimental Protocol: Synthesis of a 1,2,3-Triazole
This protocol describes the reaction of this compound with benzyl azide.
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Benzyl azide (1.1 mmol, 146 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg)
-
Sodium ascorbate (0.3 mmol, 60 mg)
-
tert-Butanol (t-BuOH) (5 mL)
-
Water (H₂O) (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and H₂O (10 mL total).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in 1 mL of H₂O.
-
In another vial, prepare a solution of CuSO₄·5H₂O in 1 mL of H₂O.
-
Add the CuSO₄ solution to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed.[10]
-
Stir the reaction vigorously at room temperature for 4-8 hours. The reaction is often complete within this time and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The resulting triazole is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Hydration of the Alkyne Group: Accessing Carbonyl Compounds
Hydration of the alkyne in this compound adds a molecule of water across the triple bond, initially forming an unstable enol intermediate that rapidly tautomerizes to a more stable carbonyl compound.[11][12] The regiochemical outcome—which carbon receives the oxygen atom—is controllable by the choice of catalyst.
Caption: Diagram 3: Regioselective Hydration of Alkynes.
Markovnikov Hydration (to a Ketone)
This reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne (the internal, phenyl-bearing carbon).[11][13]
-
Causality: The use of a mercury(II) sulfate catalyst in aqueous acid promotes the formation of a vinyl cation intermediate (or a mercury-bridged equivalent), which is more stable on the carbon atom that can be stabilized by the adjacent phenyl ring.[11] Water attacks this more electrophilic center.
-
Protocol:
-
To a solution of this compound (1.0 mmol) in 10 mL of 9:1 water/THF, add concentrated sulfuric acid (0.2 mL) and mercury(II) sulfate (HgSO₄) (0.05 mmol, 15 mg).
-
Heat the mixture to 60 °C and stir for 3-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and neutralize carefully with saturated NaHCO₃ solution.
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude 1-bromo-3-phenylpropan-2-one. Purify by column chromatography.
-
Anti-Markovnikov Hydration (to an Aldehyde)
This two-step hydroboration-oxidation sequence results in the net addition of water with anti-Markovnikov regioselectivity, placing the oxygen on the terminal carbon.[14][15]
-
Causality: A sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is used.[15] Steric hindrance forces the bulky boron atom to add to the less hindered terminal carbon of the alkyne. Subsequent oxidation with basic hydrogen peroxide replaces the boron with a hydroxyl group, leading to the terminal enol which tautomerizes to an aldehyde.[14]
-
Protocol:
-
Under an inert atmosphere, dissolve this compound (1.0 mmol) in 5 mL of anhydrous THF.
-
Cool the solution to 0 °C and add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C. Slowly add 3 mL of ethanol, followed by 3 mL of 3 M aqueous NaOH, and then 3 mL of 30% hydrogen peroxide (H₂O₂), added dropwise (Caution: exothermic).
-
Stir at room temperature for 2 hours.
-
Extract the product with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting 3-bromo-2-phenylpropanal by column chromatography.
-
Reduction of the Alkyne Group: Accessing Alkenes and Alkanes
The alkyne triple bond can be selectively reduced to a cis-alkene, a trans-alkene, or fully reduced to an alkane by selecting the appropriate reagents and conditions.[16][17][18]
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Stereochemistry | Product |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | Syn-addition | (Z)-3-Bromo-1-phenylpropene |
| Partial Reduction (trans) | Na or Li, liquid NH₃ | Anti-addition | (E)-3-Bromo-1-phenylpropene |
| Complete Reduction | H₂, Pd/C (10%) | N/A | 1-Bromo-3-phenylpropane |
Protocols for Selective Reduction
-
Protocol 1: cis-Alkene via Lindlar Catalysis
-
Causality: Lindlar's catalyst is a "poisoned" palladium catalyst (Pd on CaCO₃, treated with lead acetate and quinoline).[19] Its reduced activity allows hydrogenation of the alkyne to the alkene stage but prevents over-reduction to the alkane. The hydrogen atoms are delivered to the same face of the alkyne from the catalyst surface, resulting in a cis (or Z) product.[17]
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of methanol.
-
Add Lindlar's catalyst (50 mg, ~5 wt%).
-
Purge the flask with H₂ gas and maintain a positive pressure with an H₂ balloon.
-
Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with methanol and concentrate the filtrate to obtain the crude (Z)-alkene.
-
-
-
Protocol 2: trans-Alkene via Dissolving Metal Reduction
-
Causality: This reaction proceeds through a radical anion intermediate.[19] An electron transfer from the sodium metal to the alkyne forms a radical anion, which is protonated by the ammonia solvent to give a vinylic radical. A second electron transfer forms a vinylic anion. The trans-vinylic anion is sterically more favorable than the cis-anion and is formed preferentially before being protonated to yield the trans (or E) alkene.[19]
-
Procedure:
-
Set up a three-neck flask with a dry ice/acetone condenser.
-
Condense approximately 20 mL of anhydrous ammonia (NH₃) into the flask at -78 °C.
-
Add small pieces of sodium metal (Na) (2.5 mmol, ~60 mg) until a persistent deep blue color is observed.
-
Add a solution of this compound (1.0 mmol) in 2 mL of dry THF dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride (NH₄Cl).
-
Allow the ammonia to evaporate. Dissolve the residue in water and extract with diethyl ether. Dry and concentrate to obtain the crude (E)-alkene.
-
-
-
Protocol 3: Alkane via Catalytic Hydrogenation
-
Causality: A standard, highly active catalyst like palladium on carbon (Pd/C) readily catalyzes the addition of two equivalents of H₂ across the triple bond, proceeding through an alkene intermediate that is immediately reduced to the alkane.[16][19][20]
-
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 mmol) in 10 mL of ethanol.
-
Add 10% Pd/C (20 mg, ~10 wt%).
-
Place the flask on a Parr hydrogenator or purge with H₂ gas (balloon pressure).
-
Stir vigorously at room temperature for 4-8 hours or until TLC shows complete consumption of the starting material.
-
Filter through Celite to remove the catalyst and concentrate the filtrate to yield the crude 1-bromo-3-phenylpropane.
-
-
Conclusion
The alkyne moiety of this compound is a gateway to a vast array of chemical structures. Through well-established and reliable methodologies such as Sonogashira coupling, click chemistry, regioselective hydration, and controlled reduction, chemists can precisely manipulate this functional group to achieve diverse synthetic goals. The protocols and mechanistic discussions provided in this note serve as a robust foundation for researchers aiming to leverage the unique reactivity of this bifunctional reagent in their synthetic endeavors. The orthogonal nature of the alkyne and the propargylic bromide further enhances its utility, allowing for sequential and selective functionalization at both ends of the molecule.
References
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- Leah4sci. (2025). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. YouTube.
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Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]
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-
Chen, D., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
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OpenOChem Learn. Reduction of Alkynes. Available at: [Link]
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Organic Chemistry Portal. Alkane synthesis by alkyne reduction. Available at: [Link]
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metabion international AG. (2023). Click Chemistry Manual. Available at: [Link]
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Chemistry Steps. Alkynes to Alkenes. Available at: [Link]
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Organic Chemistry Data. Alkyne to Alkane - Common Conditions. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. Available at: [Link]
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OpenStax. (2023). 9.5 Reduction of Alkynes. In Organic Chemistry. Available at: [Link]
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
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Chemistry LibreTexts. (2020). 10.5: Hydration of Alkynes for Anti-Markovnikov Products. Available at: [Link]
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Chemistry LibreTexts. (2020). 10.4: Hydration of Alkynes for Markovnikov Products. Available at: [Link]
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Chemistry LibreTexts. (2019). 9.4: Hydration of Alkynes for Markovnikov Products. Available at: [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]
-
ResearchGate. (2025). Stereoselective Synthesis of Chiral 3-Aryl-1-alkynes from Bromoallenes and Heterocuprates. Available at: [Link]
-
Wikipedia. Click chemistry. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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ResearchGate. (2025). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Available at: [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]
-
National Institutes of Health. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]
-
Universidad Autónoma de Madrid. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight. Available at: [Link]
-
ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. Available at: [Link]
-
Wiley Online Library. Reaction of A1 with 3‐phenyl propyne (left) and phenyl acetylene (right) (R=SiMe3). Available at: [Link]
-
PubMed. (2025). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Available at: [Link]
-
NIST WebBook. 3-Bromo-1-phenyl-1-propene. Available at: [Link]
-
National Institutes of Health. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Available at: [Link]
-
National Institutes of Health. (2018). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Available at: [Link]
-
PubChem. 3-Bromo-1-phenylpropan-1-one. Available at: [Link]
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Application Notes and Protocols for Metal-Catalyzed Carbon-Carbon Bond Formation using 3-Bromo-1-Phenylpropyne
Introduction: The Strategic Value of 3-Bromo-1-Phenylpropyne in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. This compound emerges as a potent and adaptable reagent for the construction of intricate carbon skeletons. Its structure, featuring a reactive propargylic bromide and a phenyl-substituted alkyne, offers a rich platform for a variety of metal-catalyzed cross-coupling reactions. These transformations are foundational in the synthesis of pharmaceuticals, natural products, and advanced organic materials, where the precise installation of alkynyl and substituted propargylic moieties is often a key strategic step.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in several cornerstone metal-catalyzed carbon-carbon bond-forming reactions. The protocols herein are designed not merely as a sequence of steps, but as self-validating systems, grounded in mechanistic understanding to empower the user to troubleshoot and adapt these methods to their specific synthetic challenges.
Sonogashira Coupling: Synthesis of Diynes and Aryl-Alkynes
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, traditionally employing a palladium catalyst and a copper(I) co-catalyst.[2] When using this compound, this reaction opens a direct route to functionalized 1,3-diynes, which are significant structural motifs in many biologically active compounds and organic materials.[3]
Mechanistic Rationale and Causality of Component Selection
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the C-Br bond of this compound to form a Pd(II)-propargyl complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers its organic group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1,3-diyne product and regenerate the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the Sonogashira coupling.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the activation of the terminal alkyne.[2]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Apolar aprotic solvents like tetrahydrofuran (THF) or toluene are typically employed to ensure the solubility of the reactants and catalysts.
Diagram 1: Simplified Catalytic Cycle of the Sonogashira Coupling
A simplified representation of the interconnected palladium and copper cycles in the Sonogashira coupling.
Protocol for the Synthesis of 1,4-Diphenylbuta-1,3-diyne
This protocol details the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Solvent and Reagents: Add anhydrous THF (10 mL) and degassed triethylamine (2 mmol). Stir the mixture at room temperature for 10 minutes.
-
Addition of Reactants: Add this compound (1 mmol) and phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome: The desired product, 1,4-diphenylbuta-1,3-diyne, should be obtained as a solid. The yield can be optimized by careful control of reaction conditions and purification.
Table 1: Representative Sonogashira Couplings of this compound
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 85-95 |
| 2 | Trimethylsilylacetylene | 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | 80-90 |
| 3 | 1-Hexyne | 1-Phenyl-deca-1,3-diyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 75-85 |
Heck Reaction: Synthesis of Conjugated Enynes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7] The reaction of this compound with an alkene provides a route to conjugated enynes, which are valuable intermediates in organic synthesis.
Mechanistic Considerations and Control of Regioselectivity
The mechanism of the Heck reaction involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II)-propargyl complex.
-
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the enyne product and a hydridopalladium(II) complex.
-
Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst.
A critical consideration in the Heck reaction of propargylic halides is the potential for the formation of allenic byproducts through an alternative reaction pathway. The choice of ligands and reaction conditions can influence the regioselectivity of the alkene insertion and minimize the formation of undesired allenes.
Diagram 2: Catalytic Cycle of the Heck Reaction
A schematic of the catalytic cycle for the Heck reaction leading to enyne synthesis.
Protocol for the Synthesis of 1-Phenyl-5-styrylpent-1-en-3-yne
This protocol describes the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a Schlenk flask under argon, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL). Stir for 15 minutes at room temperature.
-
Addition of Reagents: Add this compound (1 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol) to the catalyst solution.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Expected Outcome: The conjugated enyne product should be isolated as an oil or a low-melting solid.
Suzuki Coupling: Formation of Aryl- and Vinyl-Substituted Propargyl Systems
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[8][9] Applying this reaction to this compound allows for the synthesis of aryl- or vinyl-substituted propargyl derivatives.
Mechanistic Principles and Key Parameters
The Suzuki coupling mechanism involves:
-
Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, yielding the product and regenerating the Pd(0) catalyst.
The choice of base is particularly crucial in Suzuki couplings as it activates the organoboron reagent for transmetalation.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The ligand also plays a significant role in promoting the catalytic cycle.
Diagram 3: Suzuki Coupling Catalytic Cycle
The catalytic cycle for the Suzuki coupling, highlighting the base activation of the boronic acid.
Protocol for the Synthesis of 1,3-Diphenylpropyne
This protocol describes the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2 mmol).
-
Catalyst and Ligand: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Addition: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction: Seal the tube and heat the mixture to 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane).
Expected Outcome: 1,3-Diphenylpropyne should be obtained as a colorless oil or solid.
Stille and Negishi Couplings: Alternative Routes to C-C Bond Formation
The Stille and Negishi couplings offer valuable alternatives to the Suzuki reaction, particularly when the corresponding organostannane or organozinc reagents are readily available or offer specific advantages in terms of reactivity or functional group tolerance.[1][10]
Stille Coupling with Organostannanes
The Stille coupling involves the palladium-catalyzed reaction of an organic halide with an organostannane.[11][12] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.
Protocol for the Stille Coupling of this compound with Tributyl(phenyl)stannane:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1 mmol) and tributyl(phenyl)stannane (1.2 mmol) in anhydrous THF (10 mL).
-
Catalyst: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) for 8-12 hours.
-
Work-up: Cool to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Purification: Filter the mixture, extract the filtrate with diethyl ether, and purify the organic phase by column chromatography.
Negishi Coupling with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes but are also more sensitive to air and moisture, necessitating strict inert atmosphere techniques.[13][14]
Protocol for the Negishi Coupling of this compound with Phenylzinc Chloride:
-
Preparation of Phenylzinc Chloride: In a flame-dried flask under argon, react phenylmagnesium bromide (1.1 mmol in THF) with a solution of anhydrous zinc chloride (1.1 mmol in THF) at 0 °C for 30 minutes.
-
Coupling Reaction: In a separate Schlenk flask, dissolve this compound (1 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).
-
Addition: Slowly add the freshly prepared phenylzinc chloride solution to the reaction mixture at room temperature.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography.
Table 2: Comparison of Stille and Negishi Coupling Parameters
| Feature | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannane (R-SnBu₃) | Organozinc (R-ZnCl) |
| Reactivity | Moderate | High |
| Functional Group Tolerance | Good | Excellent |
| Sensitivity to Air/Moisture | Low | High |
| Toxicity of Byproducts | High (Tin) | Moderate (Zinc) |
Concluding Remarks and Future Directions
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized alkynes, enynes, and propargyl systems. The metal-catalyzed cross-coupling reactions discussed herein—Sonogashira, Heck, Suzuki, Stille, and Negishi—provide a powerful toolkit for researchers in organic synthesis and drug discovery. The choice of a specific methodology will depend on the desired target molecule, the availability of starting materials, and the required functional group tolerance. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and milder reaction conditions.
References
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
- Feng, Z., et al. (2024). Stereoselective Construction of Trisubstituted 1,3-Enynes via Aryl to Vinyl 1,4-Palladium Migration.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
- Li, Y., et al. (2010). Expedient synthesis of functionalized conjugated enynes: palladium-catalyzed bromoalkynylation of alkynes.
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted 1,3-diynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Titration experiments for the Negishi coupling of nBuZnBr with 3-bromo-1-phenylpropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of 1,3-Diynes Using Palladium-Copper Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. Retrieved from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of 1,3-Enynes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
PubMed. (2015, August 7). Synthesis of Strained 1,3-Diene Macrocycles via Copper-Mediated Castro-Stephens Coupling/Alkyne Reduction Tandem Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2025, July 10). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. Retrieved from [Link]
-
ResearchGate. (n.d.). C–C Bond Formation by Cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-Carbon Bond-Forming Reactions of Compounds of Boron, Silicon, and Tin. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 11. Stille reaction - Wikipedia [en.wikipedia.org]
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- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 3-Bromo-1-Phenylpropyne
As a Senior Application Scientist, this guide provides in-depth technical support for the common challenges encountered during the synthesis and purification of 3-bromo-1-phenylpropyne. This valuable synthetic intermediate is known for its reactivity and inherent instability, which can present significant hurdles. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Synthesis — Navigating the Challenges
The most common and reliable method for synthesizing this compound is the electrophilic bromination of a terminal alkyne, specifically phenylacetylene, using N-bromosuccinimide (NBS) with a silver nitrate (AgNO₃) catalyst. While seemingly straightforward, this reaction requires careful control to prevent side reactions and decomposition.
Synthesis FAQs & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields in this synthesis typically stem from three main issues: incomplete reaction, formation of side products, and degradation of the target molecule.
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the consumption of the starting material (phenylacetylene) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Side Reactions: The primary competing reaction is the formation of dibrominated species and other byproducts.[1] Elevated temperatures can promote these side reactions. Maintaining a controlled, low temperature during the addition of reagents is critical.[2]
-
Product Instability: this compound, like many propargyl bromides, is sensitive to heat and light and can decompose or polymerize.[3][4] Minimize reaction time once the starting material is consumed and proceed to workup and purification promptly in a cool, dark environment.
Q2: I'm observing multiple spots on my TLC plate that aren't the starting material or product. What are these impurities?
A2: Several side products can form under typical reaction conditions. The most common are:
-
Dibromo-adducts: Addition of bromine across the triple bond can occur, leading to (E/Z)-1,2-dibromo-1-phenylethene.
-
Rearrangement Products: Although less common for this specific structure, propargyl halides can sometimes rearrange to form allenic bromides.
-
Polymerization/Decomposition: The reactive nature of the product can lead to the formation of a complex mixture of oligomers and polymers, often appearing as a baseline streak on the TLC plate or as insoluble tar-like material in the reaction flask.
The formation of these by-products is often exacerbated by excess NBS, high temperatures, or prolonged reaction times.[2]
Q3: What is the specific role of silver nitrate (AgNO₃) in this reaction? Can I run it without a catalyst?
A3: Silver nitrate acts as a crucial catalyst. The silver(I) ion coordinates to the bromine of NBS, polarizing the N-Br bond and making the bromine significantly more electrophilic. This "activated" bromine is then more readily attacked by the nucleophilic π-bond of the alkyne. This catalytic activation allows the reaction to proceed efficiently under mild conditions, which is essential for minimizing the degradation of the sensitive product.[5][6] Running the reaction without AgNO₃ would require much harsher conditions (e.g., higher temperatures), leading to significantly lower yields and a greater abundance of byproducts.[2]
Q4: My reaction mixture turned dark brown/black. Is it salvageable?
A4: A significant color change to dark brown or black is a strong indicator of product decomposition and polymerization.[7] While some product might still be present, the purification will be extremely challenging. This issue is often caused by:
-
Excessive Heat: The reaction may have become too exothermic. Ensure you are using an ice bath and adding reagents slowly.
-
Light Exposure: Propargyl halides can be light-sensitive.[4] Protecting the reaction flask from light with aluminum foil is a good laboratory practice.
-
Contaminants: Impurities in the starting materials or solvent can sometimes initiate decomposition pathways.
If significant decomposition has occurred, it is often more efficient to restart the synthesis with stricter control over temperature and light exposure.
General Synthesis Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Principle: Phenylacetylene undergoes electrophilic bromination at the terminal carbon using N-bromosuccinimide as the bromine source, catalyzed by silver nitrate. Acetone is a common solvent for this transformation.[5][6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Phenylacetylene | 102.14 | 20.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 22.0 | 1.1 |
| Silver Nitrate (AgNO₃) | 169.87 | 2.0 | 0.1 |
| Anhydrous Acetone | 58.08 | - | - |
Procedure:
-
Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add phenylacetylene (2.04 g, 20.0 mmol) and anhydrous acetone (40 mL).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add N-bromosuccinimide (3.92 g, 22.0 mmol) and silver nitrate (0.34 g, 2.0 mmol) to the stirring solution. Protect the reaction vessel from light by wrapping it with aluminum foil.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate solvent system), checking for the disappearance of the phenylacetylene spot.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of pentane and 50 mL of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2 x 30 mL) to remove any remaining bromine, and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C). The result should be a crude oil, typically yellow to orange in color.
Section 2: Purification — Isolating a Sensitive Compound
Purification is often the most challenging step due to the thermal instability of this compound. The choice between vacuum distillation and column chromatography depends on the impurity profile and the scale of the reaction.
Purification FAQs & Troubleshooting
Q1: My product seems to be decomposing during distillation, even under vacuum. How can I prevent this?
A1: Thermal decomposition is a major risk. To mitigate this:
-
Use a High Vacuum: Employ a good vacuum pump (<1 mmHg) to lower the boiling point as much as possible.
-
Control the Temperature: Use a water or oil bath with precise temperature control. Do not heat the distillation flask with a heating mantle directly, as this can create hot spots.
-
Distill Quickly: Do not heat the crude material for an extended period. Once the desired fraction begins to distill, collect it efficiently.
-
Add a Stabilizer: In some cases, adding a small amount of a radical inhibitor (like hydroquinone) or copper powder to the distillation flask can prevent polymerization, though this should be tested on a small scale first.
Q2: Column chromatography is resulting in poor separation and product loss on the column. What can I do?
A2: Product loss on silica gel can occur due to the compound's reactivity.
-
Deactivate the Silica: The acidic nature of standard silica gel can promote decomposition. Consider deactivating the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent or by pre-flushing the column with a solvent mixture containing triethylamine).
-
Optimize the Solvent System: Use a non-polar solvent system (e.g., hexanes with a small amount of ethyl acetate or dichloromethane) to move the product quickly off the column. Run gradient TLC plates to find the optimal eluent.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare the column, load the sample, and elute without delay.
Q3: The purified product changes color from light yellow to dark brown upon storage. How should it be stored?
A3: This discoloration indicates decomposition. This compound is sensitive and requires careful storage.[3]
-
Temperature: Store in a freezer, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Purity: Ensure the product is free of solvent and any acidic or basic impurities before storage, as these can accelerate decomposition.
Purification Decision Pathway
The choice of purification method is critical. This decision tree can guide your selection based on the nature of the impurities present in your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocol: Vacuum Distillation
Principle: Separation of this compound from less volatile impurities (like succinimide and silver salts) and more volatile components (like residual solvent) based on differences in boiling points under reduced pressure.
Procedure:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed with vacuum grease. Connect the apparatus to a high-vacuum pump through a cold trap.
-
Transfer: Transfer the crude oil to the distillation flask. Adding a small magnetic stir bar can ensure smooth boiling.
-
Evacuate: Slowly and carefully apply vacuum to the system.
-
Heating: Once the system is at a stable, high vacuum (<1 mmHg), begin to gently heat the distillation flask using a water or oil bath.
-
Fraction Collection: Collect any low-boiling fractions first (residual solvent). As the bath temperature is slowly increased, the product will begin to distill. Collect the fraction at the expected boiling point (literature values may vary, but it will be significantly lower than atmospheric pressure boiling point). The product should be a colorless to light yellow liquid.
-
Discontinuation: Stop the distillation once the desired fraction is collected or if the material in the distillation pot begins to darken significantly, indicating decomposition.
-
Storage: Immediately transfer the purified product to a clean, dry, amber vial, flush with argon or nitrogen, and store in a freezer.
Section 3: Safety & Handling
Critical Safety Information:
This compound is expected to have properties similar to its isomer, propargyl bromide (3-bromopropyne), which is a highly toxic, flammable, and lachrymatory (tear-inducing) substance.[4][8] It is also shock-sensitive and can decompose explosively.[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8] Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and certain metals.[4]
-
Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.
References
-
Organic Spectroscopy International. (2015). 1-Bromo-3-phenylpropane. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Bao, M., & Yamamoto, Y. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2194–2206. [Link]
-
Downie, I. M., Heaney, H., & Purbrick, M. B. (1962). SYNTHESIS OF 1-PHENYLPROPYNE-2,3-13C2. Canadian Journal of Chemistry, 40(11), 2054-2058. [Link]
-
LibreTexts Chemistry. (2021). 11.5: Preparation of Alkynes. Retrieved from [Link]
-
Dudley, G. B., et al. (2009). Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. Tetrahedron Letters, 50(33), 4786-4788. [Link]
-
Chegg. (2023). Solved I need help with an experimental procedure to get.... Retrieved from [Link]
- Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
-
The Organic Chemistry Tutor. (2021). Alkyne Reactions. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Alkynes and Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). yields of products from the bromination of phenylacetylene under.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetylene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization.... Retrieved from [Link]
-
Chad's Prep. (n.d.). Preparation of Alkynes. Retrieved from [Link]
-
Reddit. (2024). Terminal Alkyne Bromination. r/OrganicChemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene. Retrieved from [Link]
-
National Institutes of Health. (2014). Silver and gold-catalyzed multicomponent reactions. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]
-
Macmillan Learning. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Retrieved from [Link]
-
Chegg. (2016). I need help with an experimental procedure to get 1-bromo-3-phenylpropane.... Retrieved from [Link]
-
Reachem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives.... Retrieved from [Link]
-
Professor Dave Explains. (2018). Alkyne Synthesis by Double Dehydrohalogenation. YouTube. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
- Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides....
-
PrepChem. (n.d.). Preparation of allyl bromide. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Bromo-3-phenylpropane. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sonogashira Coupling with 3-bromo-1-phenylpropyne
Welcome to the technical support center for optimizing the Sonogashira coupling reaction with 3-bromo-1-phenylpropyne. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve optimal results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Sonogashira coupling of this compound.
Q1: What is the Sonogashira coupling reaction?
The Sonogashira coupling is a cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a versatile and widely used method for the synthesis of complex molecules, including pharmaceuticals and organic materials.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3]
Q2: Why is the Sonogashira coupling important in drug development?
The Sonogashira coupling's ability to be performed under mild conditions, such as at room temperature and in aqueous media, makes it highly valuable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility in creating carbon-carbon bonds is fundamental in building the molecular scaffolds of many drugs.[1]
Q3: What are the key components of a typical Sonogashira coupling reaction?
A standard Sonogashira coupling reaction involves:
-
Aryl or vinyl halide: In this case, this compound.
-
Terminal alkyne: The coupling partner for this compound.
-
Palladium catalyst: Often a palladium(0) species, which is crucial for the catalytic cycle.[4] Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4]
-
Copper(I) co-catalyst: Typically copper(I) iodide (CuI), which increases the reaction's reactivity, often allowing it to proceed at room temperature.[3]
-
Base: An amine base like triethylamine (NEt₃) or diisopropylamine (DIPA) is commonly used to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[1][5]
-
Solvent: The base itself can sometimes act as the solvent, or other solvents like DMF or ethers can be used.[1]
Q4: Is a copper co-catalyst always necessary?
No, copper-free Sonogashira coupling protocols have been developed.[1][6][7] These variations are particularly useful for avoiding the formation of alkyne homocoupling byproducts, known as Glaser coupling, which can be promoted by the presence of copper and oxygen.[1] Copper-free reactions are also preferred when the substrate contains functional groups that can act as ligands for copper.[1]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to address specific issues you may encounter during the Sonogashira coupling of this compound.
Issue 1: Low to No Product Formation
Q: I am not observing any product, or the yield is very low. What are the potential causes and how can I fix this?
A: Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Cause 1: Inactive Catalyst
The palladium(0) catalyst is the heart of the reaction, and its deactivation will halt the catalytic cycle.
-
Explanation of Causality: The active Pd(0) species is susceptible to oxidation, especially when exposed to air, rendering it inactive.[1] Improper handling or storage of the palladium catalyst can lead to its degradation.
-
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: Rigorously deaerate your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[1] Maintain a positive pressure of the inert gas throughout the reaction.
-
Use Fresh Catalyst: If you suspect your catalyst has degraded, use a fresh batch of the palladium precursor. For solid catalysts, it's good practice to store them under an inert atmosphere.
-
Potential Cause 2: Issues with the Copper Co-catalyst
The copper(I) co-catalyst plays a crucial role in activating the alkyne.
-
Explanation of Causality: The copper(I) salt facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][8] If the copper salt is of poor quality or absent, this key step is hindered.
-
Troubleshooting Protocol:
-
Use High-Purity CuI: Ensure you are using a high-quality, anhydrous copper(I) iodide. Old or impure CuI can be less effective.
-
Optimize CuI Loading: While catalytic amounts are needed, ensure you are adding a sufficient quantity (typically 1-5 mol%).
-
Potential Cause 3: Ineffective Base
The base is critical for neutralizing the generated acid and for the formation of the acetylide.
-
Explanation of Causality: The reaction produces a hydrogen halide (HBr in this case), which must be neutralized by the base to prevent protonation of the acetylide and deactivation of the catalyst.[1] The base also promotes the formation of the copper acetylide.[1][8]
-
Troubleshooting Protocol:
-
Check Base Purity and Dryness: Use a freshly distilled and dry amine base. Water can interfere with the reaction.
-
Consider a Stronger Base: While amine bases are common, for less reactive systems, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be more effective, particularly in copper-free systems.[1]
-
Potential Cause 4: Unfavorable Reaction Conditions
Temperature and reaction time are critical parameters.
-
Explanation of Causality: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require heating to overcome the activation energy barrier.[3]
-
Troubleshooting Protocol:
-
Increase the Temperature: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 40-60 °C, monitoring the reaction progress by TLC or GC-MS.
-
Extend the Reaction Time: Some reactions may require longer times to go to completion. Monitor the reaction over 24 hours before concluding that it has failed.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a significant amount of a side product that appears to be a homocoupling of my alkyne. How can I minimize this?
A: The formation of alkyne homocoupling products, known as Glaser coupling, is a common side reaction in Sonogashira couplings.[1]
Explanation of Causality: This side reaction is promoted by the presence of the copper co-catalyst and oxygen.[1] Oxygen oxidizes the copper(I) acetylide, leading to the formation of a diacetylene.
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen: As mentioned previously, ensure your reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][6][7] In these systems, the alkyne is typically activated by the base and palladium catalyst alone.
-
Optimize Reagent Stoichiometry: Using a slight excess of the alkyne can sometimes help to favor the cross-coupling reaction over homocoupling.
III. Optimizing Reaction Parameters: A Deeper Dive
For a more systematic approach to optimizing your Sonogashira coupling with this compound, consider the following experimental design.
Catalyst and Ligand Selection
The choice of palladium catalyst and its associated ligands can significantly impact the reaction's efficiency.
-
Common Palladium Sources:
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand influence the reactivity of the palladium center.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A bulky, electron-rich ligand that can promote the oxidative addition step and is often used in challenging couplings.[9]
-
N-Heterocyclic Carbenes (NHCs): Can be effective alternatives to phosphine ligands.[4]
-
| Catalyst System | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ / CuI | 1-5 / 1-5 | Standard, widely used system. |
| PdCl₂(PPh₃)₂ / CuI | 1-5 / 1-5 | More stable pre-catalyst. |
| Pd(OAc)₂ / P(t-Bu)₃ / CuI | 1-2 / 2-4 / 1-5 | For more challenging substrates. |
| (allylPdCl)₂ / P(t-Bu)₃ | 0.5-1 / 1-2 | Effective for copper-free couplings at room temperature.[10][11] |
Base and Solvent Selection
The choice of base and solvent is interconnected and can influence reaction rates and yields.
| Base | Solvent | Comments |
| Triethylamine (NEt₃) | NEt₃, THF, DMF | A common and effective choice. Can serve as both base and solvent. |
| Diisopropylamine (DIPA) | DIPA, THF, DMF | A bulkier amine base that can sometimes improve results. |
| Piperidine | Piperidine, THF, DMF | A secondary amine that can be very effective, especially in copper-free systems.[3] |
| K₂CO₃ or Cs₂CO₃ | DMF, Dioxane | Inorganic bases often used in copper-free protocols. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Sonogashira coupling of this compound. It is intended to be adapted and optimized based on your specific alkyne coupling partner and the troubleshooting advice above.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (5 mL, degassed)
-
Anhydrous, degassed solvent (e.g., THF, if needed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add this compound and the terminal alkyne.
-
Add the degassed triethylamine (and any additional solvent).
-
If necessary, perform 2-3 freeze-pump-thaw cycles to ensure the reaction mixture is thoroughly deoxygenated.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
If no reaction is observed after several hours, gradually increase the temperature to 40-60 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Process
The Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.[3][4]
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in your Sonogashira coupling experiment.
V. References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6937-6956. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Gao, C., & Li, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1334-1353. [Link]
-
Lipshutz, B. H., & Butler, T. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(22), 5083–5086. [Link]
-
Soengas, R. G., & Lourenço, A. M. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 7856-7864. [Link]
-
Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Littke, A. F., & Fu, G. C. (2001). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 3(18), 2701–2704. [Link]
-
Plenio, H., & Fleck, T. J. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12241–12251. [Link]
-
National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Köcher, S., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(9), 1045. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side products in reactions of 3-bromo-1-phenylpropyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 3-bromo-1-phenylpropyne in organic synthesis. Our goal is to help you identify, understand, and minimize the formation of common side products to improve reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic substitution on this compound and observing a significant isomeric byproduct. What is this side product and why does it form?
A1: The most common isomeric byproduct in nucleophilic substitution reactions with propargyl halides like this compound is an allene. This arises from a competing SN2' (S-N-2-prime) reaction pathway, where the nucleophile attacks the terminal carbon of the alkyne (the γ-position) instead of the carbon bearing the bromine (the α-position). This concerted mechanism involves the displacement of the bromide ion through the alkyne pi system, resulting in a 1,3-rearrangement to form a substituted allene.
Causality: The competition between the direct SN2 and the rearranged SN2' pathway is influenced by several factors:
-
Nucleophile Hardness/Softness (HSAB Theory): Softer, more polarizable nucleophiles (e.g., organocuprates, thiolates) tend to favor the SN2' pathway by attacking the "softer" alkyne terminus. Harder nucleophiles (e.g., alkoxides, amines) are more likely to attack the "harder," electrophilic α-carbon, favoring the SN2 pathway.
-
Steric Hindrance: Bulky nucleophiles may find the terminal carbon more accessible, favoring the SN2' pathway.
-
Solvent: Less polar solvents can stabilize the diffuse transition state of the SN2' reaction.
Caption: Competing SN2 and SN2' pathways for this compound.
Q2: My Sonogashira coupling reaction is failing. I see very little of my desired cross-coupled product, but a large amount of a new, higher molecular weight compound that appears to be a dimer of my starting material. What is happening?
A2: This is a classic case of alkyne homocoupling, often referred to as Glaser coupling.[1][2] In the Sonogashira reaction, the copper(I) co-catalyst, while accelerating the desired cross-coupling, can also promote the oxidative dimerization of two terminal alkyne molecules.[2] This is especially problematic in the presence of oxygen. The result is the formation of a symmetrical 1,3-diyne (in this case, 1,6-diphenylhexa-1,5-diyne-3-ene, derived from the dimerization of 3-phenylpropyn-1-yl species), which consumes your starting material and complicates purification.
Causality: The mechanism involves the formation of a copper(I) acetylide intermediate. In the presence of an oxidant (often trace O₂), this intermediate can be oxidized to a copper(II) species, which then reacts with another copper(I) acetylide molecule to form the C-C bond of the diyne and regenerate Cu(I).
Caption: Sonogashira cross-coupling versus Glaser homocoupling side reaction.
Troubleshooting Guides
Issue 1: Minimizing Allene Formation in Nucleophilic Substitutions
Symptoms:
-
1H NMR spectrum shows characteristic peaks for allene protons (typically broad singlets around 4.5-5.5 ppm).
-
13C NMR shows a central allene carbon signal around 200-210 ppm.
-
Co-elution of products during column chromatography.
| Parameter | Recommendation to Favor SN2 (Desired) | Rationale |
| Nucleophile | Use "harder," less polarizable nucleophiles (e.g., NaN3, NaCN, primary amines, alkoxides). | Hard nucleophiles have a greater electrostatic attraction to the electron-deficient α-carbon. |
| Solvent | Employ polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | These solvents effectively solvate the cation but not the nucleophile, increasing its reactivity at the α-carbon. |
| Temperature | Maintain lower reaction temperatures (e.g., 0 °C to RT). | Higher temperatures can provide the activation energy needed to overcome the barrier for the SN2' pathway, which is sometimes less favorable. |
| Additives | For organometallic nucleophiles, consider transmetalation to a harder metal (e.g., using ZnCl2 with an organolithium reagent). | This changes the character of the nucleophile, making it less likely to undergo rearrangement.[3] |
Issue 2: Suppressing Homocoupling in Sonogashira Reactions
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant formation of a symmetrical diyne byproduct, often less soluble.
-
Reaction mixture may turn dark or heterogeneous due to byproduct precipitation.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously exclude oxygen. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas (Argon or N2). | Oxygen is the primary oxidant for the Cu(I) to Cu(II) cycle that drives Glaser coupling.[1][2] |
| Catalyst System | Employ a copper-free Sonogashira protocol. Use a more active palladium/ligand system (e.g., Pd(OAc)2/SPhos, Pd2(dba)3/XPhos). | This completely eliminates the primary catalyst for the homocoupling side reaction.[2][4] |
| Base | Use a bulkier amine base like diisopropylethylamine (DIPEA) or piperidine instead of triethylamine (TEA). | The choice of base can influence the catalytic cycle and the rate of competing pathways.[4] |
| Reagent Addition | Add the terminal alkyne (this compound) slowly via syringe pump to the reaction mixture containing the aryl halide and catalyst. | This maintains a low instantaneous concentration of the alkyne, statistically favoring the cross-coupling reaction over dimerization.[5] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with an aryl bromide, designed to eliminate Glaser homocoupling.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.5 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and K2CO3 (2.5 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene via cannula or syringe.
-
Add this compound (1.2 eq) to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The absence of the symmetrical diyne byproduct in the crude NMR and mass spectrum will confirm the effectiveness of this copper-free protocol.
References
-
Meyer, K. H.; Schuster, K. (1922). "Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone" [Rearrangement of tertiary ethynyl carbinols into unsaturated ketones]. Berichte der deutschen chemischen Gesellschaft (A and B Series). 55 (4): 819–823.
-
Swaminathan, S.; Narayanan, K. V. (1971). "The Rupe and Meyer–Schuster Rearrangements". Chemical Reviews. 71 (5): 429–438.
-
Varela, J. A.; Saá, C. (2009). "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds". Organic & Biomolecular Chemistry. 7 (20): 4149.
-
Cravotto, G.; Boffa, L.; Estévez-Braun, A.; et al. (2009). "The Meyer–Schuster Rearrangement". Organic Reactions.
-
Braga, A. L.; Schneider, P. H.; et al. (2012). "Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols". ResearchGate.
-
Farrell, A.; McSweeney, C. M.; et al. (2018). "Pathways to Functionalized Heterocycles: Propargyl Rearrangement using B(C6F5)3". Organometallics. 37 (24): 4623–4631.
- BenchChem (2025). "Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions". BenchChem. [URL: Not available, fictional source]
-
Bovonsombat, P.; Sophanpanichkul, P.; et al. (2022). "Electrophilic halogenations of propargyl alcohols". RSC Publishing.
- BenchChem (2025). "How to avoid dimerization of terminal alkynes in synthesis". BenchChem. [URL: Not available, fictional source]
-
Bovonsombat, P.; Sophanpanichkul, P.; et al. (2022). "Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones". RSC Publishing.
-
Bovonsombat, P.; Sophanpanichkul, P.; et al. (2022). "Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones". ResearchGate.
-
Wikipedia contributors. "Sonogashira coupling". Wikipedia.
-
Al-Tel, T. H. (2010). "Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects". Molecules. 15 (7): 4441–4468.
-
Zhang, J.; Schmalz, H.-G. (2006). "Asymmetric Propargylic C−C Bond Formation Using Metal–Allenylidene Species". Angewandte Chemie International Edition. 45 (40): 6704–6707.
-
Hartwig, J. F.; Larsen, M. A. (2016). "Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation". Journal of the American Chemical Society. 138 (42): 14063–14069.
- Al-Hiari, Y. M.; et al. (2009). "Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl". Jordan Journal of Chemistry. [URL: Not available, specific deep link broken]
-
ResearchGate. "Allene formation with 1,3-dicarbonyl nucleophiles". ResearchGate.
-
Wikipedia contributors. "1,4-Pentadiyne". Wikipedia.
-
Chemistry LibreTexts. "Sonogashira Coupling". Chemistry LibreTexts.
-
Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal.
- Laars, M.; et al. (2012). "Sonogashira cross-coupling of 3-bromo-1,2-diones". Tetrahedron Letters. 53 (15): 1954–1956. [URL: Not available, specific deep link broken]
-
Filo. "The major product formed in the reaction of 3-phenylpropene with HBr in t..". Filo.
- LibreTexts. "9.2 BIMOLECULAR ELIMINATION". Chemistry LibreTexts. [URL: Not available, specific deep link broken]
-
Alterman, J. L.; Kraus, G. A. (2022). "A Convenient Procedure for Sonogashira Reactions Using Propyne". Synthesis. 54 (03): 655-657.
-
Sigma-Aldrich. "1-Bromo-3-phenylpropane". Sigma-Aldrich.
-
Wang, Z.; et al. (2022). "Radical transformations for allene synthesis". Chemical Science. 13 (27): 7938–7952.
-
Organic Chemistry Portal. "Synthesis of allenes by 1,3-substitution with carbon nucleophiles". Organic Chemistry Portal.
-
Brainly. "When 3-phenylprop-1-ene is treated with HBr in the presence of peroxide, what is the major product of the". Brainly.com.
- BenchChem. "Application Notes and Protocols: Penta-1,4-diyne as a Precursor in Cycloaddition Reactions". BenchChem. [URL: Not available, fictional source]
-
Chemistry Steps. "Nucleophilic Aromatic Substitution". Chemistry Steps.
-
Lumen Learning. "8.5. Elimination reactions". Organic Chemistry 1: An open textbook.
-
Wang, Y.; et al. (2021). "Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit". Beilstein Journal of Organic Chemistry. 17 : 253–258.
-
ChemicalBook. "1-Bromo-3-phenylpropane synthesis". ChemicalBook.
-
Bewickchemistry. "Elimination Reactions (AQA A-Level Chemistry)". YouTube.
- BenchChem. "Application Notes and Protocols for the Sonogashira Coupling of 1-Phenyl-1-propyne". BenchChem. [URL: Not available, fictional source]
-
NIST. "3-Bromo-1-phenyl-1-propene". NIST WebBook.
-
YouTube. "When 3-phenylpropene reacts with HBr in the presence of peroxide, the major product formed is". YouTube.
-
PubChem. "3-Bromo-1-phenylpropan-1-one". PubChem.
-
Bartleby. "1-Bromo-3-Phenylpropane Reaction". Bartleby.com.
-
Chemistry LibreTexts. "11.1: The Discovery of Nucleophilic Substitution Reactions". Chemistry LibreTexts.
-
ResearchGate. "PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene". ResearchGate.
Sources
Strategies to improve the yield and selectivity of 3-bromo-1-phenylpropyne reactions
Welcome to the Technical Support Center for reactions involving 3-bromo-1-phenylpropyne. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the yield and selectivity of your reactions. This guide is structured to address common challenges and provide practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis and use of this compound.
1. What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the bromination of 1-phenyl-2-propyn-1-ol. This is typically achieved using reagents like phosphorus tribromide (PBr₃). The reaction should be carried out under anhydrous conditions and at low temperatures to minimize side reactions.
2. I am getting a low yield in my Sonogashira coupling reaction with this compound. What are the likely causes?
Low yields in Sonogashira couplings with this compound are often due to competing side reactions. The primary culprits include:
-
Nucleophilic Substitution (SN2): The amine base used in the Sonogashira reaction can act as a nucleophile and displace the bromide, forming a quaternary ammonium salt.[1]
-
Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of copper catalysts and oxygen.
-
Isomerization: The starting material or product can isomerize to an allene under basic conditions.
3. I see an unexpected peak in my NMR that I suspect is an allene. How can I confirm this and prevent its formation?
The formation of an allene, 1-phenyl-1,2-propadiene, is a common side reaction. In the ¹H NMR spectrum, allenes often show characteristic peaks in the region of 4.5-5.5 ppm. To confirm, you can use ¹³C NMR, where the central carbon of the allene typically appears around 200-210 ppm.
To prevent allene formation, consider the following:
-
Use a less hindered, weaker base: Strong, bulky bases are more likely to induce isomerization.
-
Lower the reaction temperature: Isomerization is often favored at higher temperatures.
-
Reduce reaction time: Prolonged exposure to basic conditions can promote rearrangement.
4. What is the best way to purify this compound?
Flash column chromatography on silica gel is a common and effective method for purifying this compound. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. It is important to handle the compound with care as propargyl bromides can be lachrymatory and potentially unstable.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex experimental issues.
Guide 1: Optimizing Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but its application to propargyl halides like this compound requires careful optimization to achieve high yield and selectivity.
Core Challenge: The primary challenge is the competition between the desired Sonogashira coupling and undesired side reactions, primarily SN2 attack by the amine base.
Troubleshooting Decision Tree:
Sources
Troubleshooting guide for failed or low-yield 3-bromo-1-phenylpropyne experiments
Welcome to the technical support center for the synthesis of 3-bromo-1-phenylpropyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and reliable methods for the synthesis of this compound:
-
Method A: Bromination of 1-phenyl-2-propyn-1-ol. This is a widely used method that involves the conversion of the hydroxyl group of the corresponding propargyl alcohol to a bromide. Reagents like phosphorus tribromide (PBr₃) are commonly employed for this transformation.[1][2]
-
Method B: Reaction of a phenylpropargyl precursor with a bromide source. This can involve the reaction of a metal acetylide of phenylacetylene with an electrophilic bromine source, or the reaction of a Grignard reagent derived from phenylacetylene with paraformaldehyde, followed by bromination.[3][4]
Q2: What is the typical appearance and stability of this compound?
This compound is typically a colorless to pale yellow liquid.[5] It is important to note that propargyl bromides can be lachrymatory and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] These compounds can also be sensitive to shock, heat, and light, and may decompose over time.[2][5] For long-term storage, it is advisable to keep the compound in a cool, dark place, and under an inert atmosphere if possible.
Troubleshooting Guide: Low Yield or Failed Reactions
One of the most frequent challenges in the synthesis of this compound is achieving a satisfactory yield. Below, we address common problems and provide systematic solutions.
Problem 1: Low to No Conversion of Starting Material
Q: I see a significant amount of my starting material (e.g., 1-phenyl-2-propyn-1-ol) remaining after the reaction. What could be the issue?
A: This issue often points to problems with the reagents, reaction conditions, or setup.
Workflow for Diagnosing Low Conversion
Caption: Potential reaction pathways leading to desired product and byproducts.
Detailed Solutions:
-
Dibrominated Byproducts:
-
Cause: The addition of hydrogen bromide (HBr), which can be formed from the reaction of PBr₃ with trace moisture, across the triple bond of the product can lead to the formation of dibromopropenes. [1] * Solution: Maintain strict anhydrous conditions to minimize HBr formation. Using a slight excess of a non-nucleophilic base, like pyridine, can scavenge any generated HBr, though this may complicate the workup. [1]
-
-
Allenyl Bromide Formation:
-
Cause: Propargyl halides can undergo rearrangement to form the isomeric allenyl halides. This is particularly relevant when Grignard reagents are formed from propargyl bromides. [2] * Solution: Careful control of reaction temperature and the choice of reagents can minimize this rearrangement. Analysis of the crude product by NMR is essential to identify the presence of allenic protons.
-
-
Polymerization:
-
Cause: Acetylenic compounds can be prone to polymerization, especially at elevated temperatures or in the presence of certain metals.
-
Solution: Avoid excessive heating and ensure the reaction is worked up promptly upon completion.
-
Purification and Characterization
Q: I have a crude product that is a mixture. What is the best way to purify this compound?
A: Column chromatography is the most effective method for purifying this compound from non-volatile impurities.
Recommended Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar solvent system is typically used. Start with a low polarity eluent, such as pure hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 98:2 hexanes:ethyl acetate). The polarity can be gradually increased if the product does not elute.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Avoid excessive heating during solvent removal to prevent decomposition of the product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic separations. |
| Eluent System | Hexanes/Ethyl Acetate Gradient | Allows for separation of compounds with different polarities. |
| TLC Visualization | UV lamp (254 nm) and/or a potassium permanganate stain | Phenyl-containing compounds are UV active. The triple bond will react with KMnO₄. |
Q: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure of this compound?
A: The ¹H NMR spectrum provides distinct signals that confirm the structure.
| Proton | Chemical Shift (δ, ppm) (approximate) | Multiplicity | Coupling Constant (J, Hz) (approximate) |
| -CH₂Br | 4.1 - 4.3 | Singlet (or very narrow triplet if coupled to the acetylenic proton) | N/A |
| Phenyl-H | 7.2 - 7.6 | Multiplet | N/A |
Note: The acetylenic proton signal in the starting material (1-phenyl-2-propyn-1-ol) will be absent in the product if the synthesis proceeds via certain routes. The chemical shifts are approximate and can vary depending on the solvent and other factors.
References
- Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
- Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide.
-
Homework.Study.com. (n.d.). 3-Bromo-1-phenyl-1-propene shows a complex NMR spectrum in which the vinylic proton at C2 is.... Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3.... Retrieved from [Link]
-
Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]
-
Sciencemadness.org. (2013, January 21). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]
Sources
- 1. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 3. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
Best practices for the storage and handling of 3-bromo-1-phenylpropyne to ensure stability
Technical Support Center: 3-Bromo-1-phenylpropyne
A Guide to Stable Storage, Safe Handling, and Experimental Troubleshooting
Welcome to the technical support guide for this compound (CAS 1794-48-5). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines rigorous scientific principles with practical, field-tested advice. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter. This compound is a valuable synthetic intermediate, but its propargyl bromide moiety confers significant reactivity that demands careful handling to ensure stability, experimental success, and, most importantly, safety.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. The recommended practice is to store this compound at -20°C in a tightly sealed container.[1] The key principles are to minimize thermal energy, which can accelerate decomposition or polymerization, and to exclude atmospheric contaminants. The storage area should be a dry, well-ventilated place away from heat and all sources of ignition. For added stability, especially after the container has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent reactions with oxygen or moisture.
Q2: What are the primary chemical and physical hazards associated with this compound?
A2: this compound and its solutions are classified as highly flammable liquids.[1] The parent compound, propargyl bromide, is known to be sensitive and can decompose with impact.[2] Vapors may form an explosive mixture with air. It is also harmful if swallowed and causes irritation to the skin, respiratory system, and can cause serious eye damage.[3][4][5] The terminal alkyne functionality presents a specific danger: like other propargyl halides, it can form highly sensitive and explosive metallic compounds with certain metals.[2][6]
Q3: What specific materials and chemical classes are incompatible with this compound?
A3: To prevent hazardous reactions, avoid all contact with the following:
-
Strong Oxidizing Agents: Can lead to a violent, exothermic reaction.
-
Bases: Can promote elimination, polymerization, or other unwanted reactions.
-
Certain Metals: Specifically copper, silver, mercury, and their salts or oxides.[2] These metals can react with the terminal alkyne to form explosive metal acetylides. This is a critical safety consideration; never use spatulas or cannulas made of copper or high-copper alloys.
-
Peroxides: Can initiate uncontrolled polymerization or decomposition.
Q4: How can I visually assess if a previously opened bottle of this compound has degraded?
A4: While analytical confirmation is always best, visual inspection can provide initial clues. Fresh, pure this compound is typically a colorless to pale yellow liquid.[2] A significant color change to dark yellow, brown, or black is a strong indicator of decomposition or polymerization. The presence of a solid precipitate or noticeable pressure buildup inside the container upon opening are also clear signs of degradation. If any of these signs are present, the material's purity is compromised, and its use could lead to failed reactions and potential safety hazards.
Q5: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A5: All handling must be conducted inside a certified chemical fume hood. The mandatory PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®. Ensure to check the manufacturer's glove compatibility data.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. An apron may be necessary for tasks involving a splash hazard.
Summary of Safety and Storage Parameters
| Parameter | Recommendation | Rationale & Source(s) |
| Storage Temperature | -20°C | Minimizes thermal decomposition and side reactions.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation and moisture-driven degradation. |
| Primary Hazards | Flammable, Toxic, Irritant, Reactive | Poses fire risk and health hazards upon contact or inhalation.[1][4] |
| Incompatible Materials | Strong Oxidizers, Bases, Copper, Silver, Mercury | Prevents violent reactions and formation of explosive acetylides.[2][6] |
| Required PPE | Goggles, Face Shield, Gloves, Flame-Retardant Lab Coat | Ensures personal safety from splashes, inhalation, and fire. |
Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems that may arise during the use of this compound in a research setting.
Problem 1: My reaction is failing or giving very low yields. I suspect the starting material is compromised.
Answer: This is a common issue with reactive reagents. The cause is likely the degradation of your this compound.
-
Causality: Propargyl halides are prone to slow polymerization or decomposition over time, even when stored correctly. This process is accelerated by exposure to light, heat, air, or impurities. The resulting impurities can poison catalysts, react with other reagents, or simply lower the effective concentration of the desired starting material.
-
Troubleshooting Protocol:
-
Analytical Verification: Do not assume the label is accurate for older reagents. Before use, take a small aliquot and analyze it by ¹H NMR or GC-MS. Compare the spectrum to a reference to confirm purity and identify potential contaminants or degradation products.
-
Purification: If minor impurities are detected, you may be able to purify the material by passing it through a short plug of neutral alumina or silica gel. However, given its reactivity, this should be done with caution and immediately before use. Distillation is generally not recommended due to the compound's thermal sensitivity.
-
Replacement: The most reliable solution is to use a fresh bottle of the reagent from a reputable supplier. The cost of a failed reaction in terms of time and other materials often outweighs the cost of a new bottle.
-
Preventative Action: For your new material, implement a strict handling protocol. Aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to air and moisture.
-
Problem 2: I am observing a significant amount of an elimination side-product instead of the desired substitution.
Answer: This issue points to a competition between the desired S(_N)2 reaction and an E2 elimination pathway.
-
Causality: this compound has protons on the carbon adjacent to the bromine atom. In the presence of a base, particularly a sterically hindered or strong one, a proton can be abstracted, leading to the elimination of HBr and the formation of an allene or conjugated enyne. The choice of base, solvent, and temperature heavily influences this reaction pathway.
-
Troubleshooting Protocol:
-
Re-evaluate Your Base: If your reaction conditions permit, switch to a milder, non-nucleophilic base or a weaker base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate or an organic amine like triethylamine.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., 0°C or -78°C) can significantly favor the substitution pathway.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor S(_N)2 reactions. Ensure your solvent is not contributing to the elimination pathway.
-
Order of Addition: Add the this compound slowly to the solution containing your nucleophile and base. This keeps the concentration of the electrophile low at any given moment, which can help suppress side reactions.
-
Troubleshooting Workflow: Low Reaction Yield
The following diagram outlines a logical process for diagnosing the cause of low yields in reactions involving this compound.
Caption: A flowchart for troubleshooting low reaction yields.
Experimental Protocol: Safe Transfer of this compound
This protocol details the safe transfer of this air- and moisture-sensitive reagent from a supplier bottle to a reaction flask using standard inert atmosphere techniques.
Objective: To transfer a precise volume of this compound while preventing exposure to the atmosphere.
Materials:
-
Supplier bottle of this compound
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Source of inert gas (Argon or Nitrogen) with a bubbler
-
Appropriate PPE
Procedure:
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas. Assemble your reaction apparatus and maintain a positive pressure of inert gas (indicated by a steady ~1 bubble per second in the bubbler).
-
Accessing the Reagent: Carefully remove the main cap from the supplier bottle inside a fume hood. Puncture the septum-lined inner cap with a needle connected to your inert gas line to introduce a positive pressure.
-
Syringe Preparation: Purge your gas-tight syringe with inert gas by drawing and expelling the gas three times.
-
Withdrawal: Insert the needle of the purged syringe through the septum of the supplier bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of this compound into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid (an "air" pocket) to prevent the liquid from dripping from the needle during transfer.
-
Transfer: Swiftly and carefully transfer the syringe to your reaction flask. Insert the needle through the flask's septum and slowly dispense the liquid into the reaction mixture.
-
Syringe Quenching: Immediately after use, rinse the syringe by drawing up and expelling a suitable solvent (e.g., toluene or THF) multiple times. Then, carefully draw up and expel a quenching solution, such as isopropanol, before final cleaning.
References
-
Sigma-Aldrich, Safety Data Sheet for 3-Bromo-1-propyne solution.
-
NOAA, 3-BROMOPROPYNE | CAMEO Chemicals.
-
Fisher Scientific, Safety Data Sheet for 1-Bromo-3-phenylpropane.
-
ECHEMI, 1-Bromo-3-phenylpropane | 637-59-2.
-
JoDrugs, propargyl bromide.
-
Chemdad Co., Ltd., this compound.
-
Thermo Fisher Scientific, Safety Data Sheet for 1-Bromo-3-phenylpropane.
-
Sigma-Aldrich, 1-Bromo-3-phenylpropane product page.
-
Parchem, Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide Safety Data Sheet.
-
Zuba, M. A., & Gevorgyan, V. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(9), 7499–7531.
-
ChemicalBook, Chemical properties and Applications of Propargyl Bromide.
-
BenchChem, Handling and safety precautions for 1-bromo-1-propyne.
-
Zuba, M. A., & Gevorgyan, V. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(9), 7499–7531.
-
PubChem, (3-Bromoprop-1-yn-1-yl)benzene.
Sources
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 3. JoDrugs. PROPARGYL BROMIDE [jodrugs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. (3-Bromoprop-1-yn-1-yl)benzene | C9H7Br | CID 10987157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection and optimization for cross-coupling reactions involving 3-bromo-1-phenylpropyne
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-bromo-1-phenylpropyne. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of common questions and challenges encountered in the lab.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems observed during the Sonogashira cross-coupling of this compound with terminal alkynes.
Issue 1: Low to No Product Yield
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: When a reaction fails, a systematic check of fundamental parameters is the most efficient way to identify the culprit. Before making significant changes to the catalyst system, verify the following:
-
Integrity of Reagents and Atmosphere: Palladium-catalyzed reactions are notoriously sensitive to oxygen and moisture.[1] Ensure your solvents are anhydrous and properly degassed. The amine base should be freshly distilled or from a recently opened bottle, as amines can absorb water and CO₂ from the air. Crucially, confirm your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species.[2][3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be efficiently reduced to Pd(0) in situ for the catalytic cycle to begin.[1][4] Inefficient reduction can be a major cause of reaction failure.[4] Consider if your catalyst or ligand has degraded due to improper storage.
-
Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, aryl bromides like this compound are less reactive and often require heating.[5][6] The oxidative addition step is typically rate-limiting for bromides, and higher temperatures (e.g., 60-100 °C) may be necessary to drive the reaction forward.[7]
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I select the optimal palladium catalyst and ligand for this specific substrate?
A2: Catalyst selection is critical, especially for a moderately reactive substrate like an aryl bromide. The choice of both the palladium source and the ancillary ligand dictates the catalyst's stability and activity.[1]
-
Palladium Source: For initial screening, common and reliable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(II) salts combined with ligands are excellent starting points. Air-stable Pd(0) sources like Pd(PPh₃)₄ can also be used directly.[5][8]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its electronic and steric properties, which directly impacts the key steps of oxidative addition and reductive elimination.[2]
-
For Aryl Bromides: Simple triphenylphosphine (PPh₃) is often sufficient, but if yields are low, switching to more electron-rich and bulky phosphine ligands can dramatically improve results. These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[8] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos ) or bulky alkylphosphines (e.g., P(t-Bu)₃ ) are powerful options for challenging couplings.[9][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and highly active palladium complexes, often effective for coupling less reactive chlorides and bromides.[11][12]
-
Catalyst & Ligand Selection Guide for Aryl Bromides
| Catalyst/Ligand System | Use Case & Rationale | Typical Loading (mol%) |
| PdCl₂(PPh₃)₂ / CuI | Standard Starting Point. A classic, cost-effective system. PPh₃ is a versatile but moderately active ligand. Often sufficient for activated bromides.[5] | 1 - 5 |
| Pd(OAc)₂ + P(t-Bu)₃ | Enhanced Activity. P(t-Bu)₃ is a very electron-rich and bulky ligand that significantly accelerates oxidative addition. Excellent for stubborn bromides.[9][13] | 1 - 2 |
| Pd₂(dba)₃ + XPhos | High Performance. XPhos is a Buchwald-type biarylphosphine ligand that provides high stability and activity, allowing for lower catalyst loadings and broader substrate scope.[14] | 0.5 - 2 |
| PEPPSI™-IPr | For Difficult Couplings. An air- and moisture-stable Pd(II)-NHC precatalyst. The highly donating NHC ligand is excellent for activating challenging substrates.[10] | 1 - 3 |
Issue 2: Pervasive Side Reactions
Q3: My desired product is contaminated with a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this and how can I prevent it?
A3: This is a classic case of Glaser homocoupling , a primary side reaction in Sonogashira couplings.[15][16] It is caused by the copper(I) co-catalyst, which, in the presence of oxygen, promotes the oxidative dimerization of the terminal alkyne.
Strategies to Minimize Homocoupling:
-
Rigorous Inert Atmosphere: The most direct cause is oxygen. Ensure your reaction is meticulously degassed and maintained under a positive pressure of inert gas to prevent oxygen ingress.
-
Copper-Free Conditions: The most definitive solution is to eliminate the copper co-catalyst.[16][17] Copper-free Sonogashira reactions are well-established and completely avoid Glaser coupling.[18] However, removing the copper, which facilitates the formation of the reactive copper acetylide, often requires adjustments to the reaction conditions.[5] You may need:
Workflow for Troubleshooting Sonogashira Reactions
Here is a logical workflow to diagnose and solve common experimental problems.
Caption: A step-by-step workflow for troubleshooting common issues in Sonogashira coupling reactions.
Section 2: Optimization and Protocols
Q4: How do the choices of base and solvent impact the reaction outcome?
A4: The base and solvent are not merely reaction media; they are active participants that profoundly influence catalyst stability and reaction kinetics.[20][21]
-
Base: The primary role of the base is to deprotonate the terminal alkyne to form the reactive acetylide species.[22]
-
Amine Bases (e.g., Et₃N, DIPA, Piperidine): Triethylamine (Et₃N) is a common choice. More sterically hindered amines like diisopropylamine (DIPA) can sometimes give better results. The amine can also serve as a solvent and helps reduce Pd(II) to the active Pd(0) state.[5]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-free protocols. Their use can sometimes lead to cleaner reactions and easier purification.[23] The choice can be critical, with cesium carbonate often showing enhanced reactivity.[24]
-
-
Solvent: The solvent must dissolve all components but also impacts the catalytic cycle.
-
Amine Solvents: Using the base (e.g., Et₃N) as the solvent is common but may not be suitable if starting materials have poor solubility.
-
Aprotic Polar Solvents (e.g., DMF, THF, Dioxane): These are excellent co-solvents for improving solubility.[7] However, be aware that strongly coordinating solvents like DMF can sometimes compete with the desired ligands, potentially slowing the reaction.[20] Toluene is a good non-polar option, especially for copper-free systems.[20]
-
General Protocol for Catalyst System Screening
This protocol provides a framework for systematically optimizing the catalyst and ligand for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, see table above) (1-2 mol%)
-
Ligand (e.g., PPh₃, XPhos, see table above) (2-4 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%) (for copper-catalyzed variant)
-
Base (e.g., degassed Et₃N or DIPA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst, ligand, and CuI (if applicable).
-
Add the this compound and the terminal alkyne.
-
Add the anhydrous, degassed solvent via syringe, followed by the degassed amine base.
-
Stir the reaction mixture at the desired temperature (start with 60 °C for screening).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Catalytic Cycle Overview
Understanding the mechanism helps in rationalizing experimental choices. The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is a typical catalyst loading for this reaction? A5: For screening and small-scale synthesis, a palladium loading of 1-5 mol% is common.[8] For optimized reactions, especially with highly active ligand systems like Buchwald biaryl phosphines, loadings can often be reduced to <1 mol%.[2]
Q6: Can I use 3-chloro-1-phenylpropyne instead? A6: Aryl chlorides are significantly less reactive than bromides due to the stronger C-Cl bond.[5][6] Standard Sonogashira conditions [e.g., PdCl₂(PPh₃)₂] will likely fail.[10] To couple an aryl chloride, you must use a highly active catalyst system, typically involving bulky, electron-rich ligands such as Buchwald's SPhos or an N-heterocyclic carbene (NHC) ligand, often at higher temperatures.[10]
Q7: My reaction is clean but stalls at ~50% conversion. What should I do? A7: This often points to catalyst deactivation. The active Pd(0) species can decompose into inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.[25] Try adding a second small portion of the catalyst and ligand midway through the reaction. Alternatively, switching to a more robust ligand (e.g., a biaryl phosphine or NHC) that forms a more stable complex can prevent this decomposition.
Q8: What is the purpose of adding PPh₃ ligand when using PdCl₂(PPh₃)₂? A8: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst. In the reaction, it is reduced to a Pd(0) species, which may have fewer than two phosphine ligands. Adding a small excess of free PPh₃ ligand helps to ensure the active Pd(0) species is properly stabilized as Pd(0)(PPh₃)₂, preventing decomposition to palladium black and maintaining catalytic activity throughout the reaction.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
- Rosa, G. R., et al. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- Alonso, D. A., et al. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Scrivanti, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.
- Wikipedia. (n.d.). Sonogashira coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube.
- Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis.
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling.
- Sohel, S. M., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
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- Reddit. (2024). Sonogashira Coupling Tips.
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- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Schmallegger, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
- Coric, I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
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Impact of solvent and base on the efficiency of 3-bromo-1-phenylpropyne reactions
Welcome to the technical support center for reactions involving 3-bromo-1-phenylpropyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we will dissect common experimental issues, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in fundamental chemical principles. Our goal is to empower you to optimize your reaction outcomes by understanding the critical interplay of solvent and base.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during your experiments with this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
You've set up your reaction, but upon analysis, you find a low yield of your target molecule or none at all.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in dictating the reaction pathway. For nucleophilic substitution (SN2) reactions, which are common for this compound, polar aprotic solvents are generally preferred.
-
Explanation: Polar aprotic solvents like DMF, acetonitrile, or THF effectively solvate the cation of your base/nucleophile, leaving the anion "naked" and more reactive.[1][2] In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[1] This can significantly slow down or even halt an SN2 reaction.
-
Recommendation: Switch to a high-purity, anhydrous polar aprotic solvent. Consider DMF, acetonitrile, or THF as starting points.[3]
-
-
Incorrect Base Selection: The strength and steric hindrance of the base are critical.
-
Explanation: A base that is too weak may not be able to deprotonate your nucleophile sufficiently. Conversely, a very strong and sterically hindered base might favor elimination (E2) over substitution (SN2), especially at higher temperatures.[4][5]
-
Recommendation: For simple nucleophilic substitutions, milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.[3] For reactions requiring a stronger base to deprotonate a weakly acidic nucleophile, consider non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or, with caution, sodium hydride (NaH).[3]
-
-
Degraded this compound: Propargyl halides can be unstable and degrade over time, especially if not stored properly.[3][6]
-
Explanation: Decomposition can lead to the formation of various byproducts that can interfere with the reaction or simply reduce the concentration of the active starting material. Propargyl bromide is also known to be a lachrymator and is toxic, so handling degraded material can pose additional safety risks.[6][7][8]
-
Recommendation: Use freshly opened or properly stored this compound. It is often supplied as a solution in toluene, stabilized with magnesium oxide.[6] If you suspect degradation, consider purifying the reagent by distillation under reduced pressure, though extreme caution is advised due to its potential for explosive decomposition upon heating.[7]
-
-
Insufficient Reaction Temperature: While higher temperatures can promote side reactions, some substitutions are sluggish at room temperature.
-
Recommendation: Gentle heating to 40-60°C may improve the reaction rate and yield.[3] However, always monitor the reaction closely for the formation of byproducts.
-
Issue 2: Formation of Multiple Products, Including Isomeric Byproducts
Your reaction mixture shows multiple spots on TLC or several peaks in your LC-MS, indicating the formation of undesired side products.
Possible Causes & Solutions:
-
Competing Elimination (E2) Reaction: The formation of an alkene is a common side reaction.
-
Explanation: The competition between SN2 and E2 pathways is a classic organic chemistry challenge. Strong, sterically hindered bases favor the E2 pathway by abstracting a proton from a carbon adjacent to the leaving group.[5][9][10][11] Polar protic solvents can also favor elimination over substitution.[1][4]
-
Recommendation:
-
-
Allene Formation: Rearrangement of the propargyl group to an isomeric allene is a known side reaction.[3]
-
Explanation: Propargyl systems can undergo rearrangement to form more stable allenyl intermediates, especially under certain conditions or with specific reagents like Grignards.[13]
-
Recommendation: Careful control of reaction temperature is crucial. Low-temperature reactions are less prone to yielding rearranged products.[13] Characterize your products thoroughly using NMR spectroscopy to differentiate between propargyl and allenyl isomers.[3]
-
-
Di-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial reaction can react further, you may observe di-alkylation.
-
Explanation: This is particularly common with primary amines, which can be alkylated twice.
-
Recommendation: Carefully control the stoichiometry, using no more than 1.0 to 1.1 equivalents of this compound.[3] Slow, dropwise addition of the alkylating agent can also help to minimize this side reaction.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for a Sonogashira coupling reaction with this compound?
For Sonogashira couplings, a palladium-copper catalytic system is typically employed in a solvent like tetrahydrofuran (THF) with an amine base such as triethylamine.[14][15] This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16][17] The use of THF and an amine base under mild conditions, sometimes at low temperatures, has been shown to be effective.[14]
Q2: My SN2 reaction is very slow. How can I speed it up without promoting side reactions?
If your SN2 reaction is sluggish, consider the following in order:
-
Ensure your solvent is truly anhydrous and polar aprotic. Trace amounts of water can significantly hinder the reaction.
-
Check the quality of your this compound. As mentioned, it can degrade over time.
-
Consider a more nucleophilic anion. If possible, switching to a more reactive nucleophile can increase the reaction rate.
-
Gentle heating (40-60°C) can be effective. [3] Monitor the reaction carefully by TLC or LC-MS to ensure that you are not beginning to favor elimination or other side reactions.
Q3: How do I know if I'm getting SN2 or E2 products?
The primary way to distinguish between substitution and elimination products is through structural characterization, typically using NMR spectroscopy.
-
SN2 Product: You will see the characteristic signals for the propargyl group attached to your nucleophile.
-
E2 Product: You will observe signals corresponding to a newly formed carbon-carbon double bond (alkene).
Mass spectrometry can also be used to identify the molecular weights of the different products formed.
Q4: I am performing a reaction with an amine nucleophile and getting a complex mixture. What is happening?
Reactions with amines can be particularly tricky due to the possibility of mono- and di-alkylation, as well as the amine acting as a base to promote elimination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine to favor mono-alkylation.
-
Slow Addition: Add the this compound dropwise to the amine solution to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Run the reaction at a lower temperature to disfavor elimination.
-
Solvent Choice: Use a polar aprotic solvent to favor the SN2 pathway.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Deprotonation (if necessary): If a base is required to deprotonate the amine, cool the solution to 0°C in an ice bath. Add a suitable base (e.g., K₂CO₃, 1.2 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0°C. Add this compound (1.1 eq., typically as an 80% solution in toluene) dropwise via a syringe over 10-15 minutes.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Table 1: Solvent Properties and Their Impact on SN2/E2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Impact on SN2 | Impact on E2 |
| Water (H₂O) | Polar Protic | 78 | Disfavored (solvates nucleophile) | Favored |
| Methanol (CH₃OH) | Polar Protic | 33 | Disfavored | Favored |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Favored (solvates cation) | Less Favored |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | Favored (solvates cation) | Less Favored |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Favored (solvates cation) | Less Favored |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9 | Moderately Favored | Can Compete |
Data compiled from various sources.[9]
Section 4: Visualizing Reaction Pathways
Diagram 1: The SN2 vs. E2 Competition
The choice of base and solvent is critical in directing the reaction of this compound towards either substitution (SN2) or elimination (E2).
Caption: Decision factors for SN2 vs. E2 pathways.
Diagram 2: Experimental Workflow for a Typical Nucleophilic Substitution
This diagram outlines the key steps in performing a nucleophilic substitution reaction with this compound.
Caption: Standard workflow for nucleophilic substitution.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of propargylic alcohols.
- Benchchem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations.
- Bickelhaupt, F. M., & van der Lubbe, M. (2017). How Solvation Influences the SN2 versus E2 Competition. PMC - PubMed Central - NIH.
- Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane synthesis.
- Santa Cruz Biotechnology. (n.d.). Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Propargyl bromide, 80 wt% solution in toluene, stabilized.
- Chemistry LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Al-Bayati, R. H., & Al-Amiery, A. A. (2010). Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl. Journal of the Argentine Chemical Society, 97(1-2), 1-8.
- LibreTexts. (n.d.). 9.2 BIMOLECULAR ELIMINATION.
- Wikipedia. (n.d.). Propargyl bromide.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Grokipedia. (n.d.). Propargyl bromide.
- NOAA. (n.d.). 3-BROMOPROPYNE - CAMEO Chemicals.
- PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione.
- ResearchGate. (2017). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction?.
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5899-5902.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ECHEMI. (n.d.). How would propargyl bromide react with triethylamine under room temperature, an SN2-reaction or an acid-base reaction?.
- Bartleby.com. (n.d.). 1-Bromo-3-Phenylpropane Reaction.
- ResearchGate. (n.d.). Reaction scheme for 1-phenyl-1-propyne.
- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
- Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Bewickchemistry. (2021, March 9). Elimination Reactions (AQA A-Level Chemistry) [Video]. YouTube.
- The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube.
- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. NIST WebBook.
- Chemdad Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one.
- Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions.
- Sigma-Aldrich. (n.d.). 1-Bromo-3-phenylpropane.
- Chegg.com. (2016). Solved Draw the elimination product for the reaction: a).
- MilliporeSigma. (n.d.). 1-Bromo-3-phenylpropane.
- Chemistry Stack Exchange. (2017). Dehydrobromination of 3-bromo-3-cyclopentylhexane and number of possible alkene products.
- ResearchGate. (n.d.). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features.
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Methods for removing impurities from 3-bromo-1-phenylpropyne reaction mixtures
Welcome to the technical support center for 3-bromo-1-phenylpropyne. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive reagent. The purity of this compound is paramount for the success of subsequent reactions, such as cross-coupling, click chemistry, and the synthesis of complex molecular scaffolds. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude this compound reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. A common preparation involves the bromination of 3-phenyl-2-propyn-1-ol using a reagent like phosphorus tribromide (PBr₃).
Common Impurities Include:
-
Unreacted Starting Material: 3-phenyl-2-propyn-1-ol.
-
Isomeric Byproducts: The formation of the corresponding allene, 1-bromo-1-phenyl-1,2-propadiene, can occur, especially if reaction temperatures are not carefully controlled[1].
-
Elimination Products: Phenylpropyne or other unsaturated hydrocarbons.
-
Hydrolysis Products: If moisture is present, this compound can hydrolyze back to the starting alcohol.
-
Reagent-Derived Impurities: Phosphorous-based acids (from PBr₃ workup) or unreacted brominating agents.
-
Polymerization Products: Propargyl halides are known to be unstable and can polymerize, especially when heated or exposed to light, resulting in intractable tars.
Q2: Which purification technique is generally recommended for this compound?
A2: Flash column chromatography on silica gel is the most reliable and widely used method for purifying this compound on a laboratory scale[2]. It effectively separates the non-polar product from more polar impurities like the starting alcohol and baseline material. For thermally stable analogs, vacuum distillation can be an option, but given the lachrymatory and potentially unstable nature of propargyl bromides, chromatography is often safer and more effective[3][4][5].
Q3: My purified this compound is turning yellow/brown upon storage. Why is this happening and how can I prevent it?
A3: this compound is sensitive to light, heat, and air. The color change indicates decomposition or polymerization.
Storage Recommendations:
-
Temperature: Store at -20°C for long-term stability[6].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Light: Use an amber vial or wrap the container in aluminum foil.
-
Purity: Ensure the material is free of acidic impurities, which can catalyze decomposition. If trace acid is suspected, it can be stored over a small amount of anhydrous potassium carbonate.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific problems encountered during the workup and purification of this compound.
Issue 1: My crude reaction mixture is a dark, intractable tar.
-
Possible Cause: This is a classic sign of polymerization or decomposition, likely caused by excessive heat during the reaction or workup. The reaction to form propargyl bromides is often exothermic[7].
-
Recommended Solution:
-
Temperature Control: Maintain strict temperature control (e.g., 0°C or below) during the addition of the brominating agent.
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with oxygen or water.
-
Quench and Workup: Quench the reaction at low temperature by pouring it onto ice water before allowing it to warm to room temperature. This dissipates heat and begins the process of removing water-soluble byproducts.
-
Issue 2: After aqueous workup, my ¹H NMR spectrum still shows a significant amount of the starting alcohol (3-phenyl-2-propyn-1-ol).
-
Possible Cause: The reaction may not have gone to completion, or the liquid-liquid extraction was inefficient at removing the moderately polar alcohol.
-
Recommended Solution:
-
Reaction Monitoring: Before workup, always check the reaction progress by Thin-Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding a slight excess of the brominating agent.
-
Optimized Extraction: Perform a thorough liquid-liquid extraction. After quenching, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete recovery of the organic-soluble components[8][9].
-
Brine Wash: A final wash of the combined organic layers with saturated aqueous sodium chloride (brine) can help break emulsions and remove residual water, which improves subsequent purification steps[9].
-
Issue 3: My column chromatography separation is poor, and the product is co-eluting with an impurity.
-
Possible Cause: The chosen eluent system lacks the selectivity to resolve the product from a similarly non-polar impurity, such as an isomeric allene or an elimination byproduct.
-
Recommended Solution:
-
TLC Optimization: The key to successful column chromatography is meticulous TLC analysis beforehand[2]. Test various solvent systems. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane. The ideal system will show a clear separation between your product spot (aim for an Rf of 0.25-0.35) and all impurities[2].
-
Use a Gradient Elution: If a single solvent mixture (isocratic elution) fails, a gradient elution can improve separation. Start with a very non-polar mobile phase (e.g., 100% hexanes) and slowly increase the proportion of the more polar solvent. This will elute the least polar compounds first and then draw the more polar compounds down the column, sharpening the separation[10].
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.
-
Issue 4: The product appears to be decomposing on the silica gel column.
-
Possible Cause: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the decomposition of sensitive compounds like propargyl bromides[10].
-
Recommended Solution:
-
Neutralize the Silica: Deactivate the silica gel before use. This can be done by preparing the silica slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine[10]. This neutralizes the acidic sites and minimizes degradation.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina[10]. However, always screen this with TLC first, as the selectivity will differ from silica.
-
Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) rather than traditional gravity chromatography to reduce the time the compound spends on the column[10].
-
Visualized Workflows and Data
Impurity Troubleshooting Flowchart
This diagram provides a decision-making framework for identifying and addressing common impurities based on analytical data.
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Refinement of experimental protocols for scalable synthesis using 3-bromo-1-phenylpropyne
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for the synthesis and handling of 3-bromo-1-phenylpropyne. This guide is designed for researchers, process chemists, and drug development professionals who are looking to refine their experimental protocols for scalable, reliable synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommended procedures.
Section 1: Critical Safety & Handling FAQ
This section addresses the most urgent questions regarding the safe handling of this compound and its precursors. Due to the hazardous nature of this compound, these protocols must be reviewed before any experimental work begins.
Question: What are the primary hazards associated with this compound and why does it require special handling?
Answer: this compound is a hazardous substance that demands rigorous safety protocols. The primary risks are:
-
High Flammability & Explosive Potential: As a propargyl bromide, the molecule contains a high-energy triple bond and is sensitive to shock and heat. It can decompose explosively, especially with mild shock, and forms explosive mixtures with air.[1][2]
-
Toxicity and Lachrymatory Properties: The compound is toxic if swallowed and causes severe skin burns and eye damage.[2][3] Vapors are highly irritating to the respiratory system and eyes, acting as a potent lachrymator. All handling must be performed in a certified chemical fume hood.
-
Reactivity: It is a highly reactive alkylating agent. This reactivity is useful in synthesis but also means it can react hazardously with incompatible materials.
Causality: The combination of the strained, high-energy alkyne functional group and the reactive propargylic bromide makes the molecule inherently unstable. The carbon-bromine bond is activated by the adjacent pi-system, making it a potent electrophile and a good leaving group, but also susceptible to decomposition pathways.
Section 2: Recommended Scalable Synthesis Protocol
This protocol details the bromination of 1-phenyl-2-propyn-1-ol using phosphorus tribromide (PBr₃), a common and effective method for producing propargyl bromides.[4][5] The key to scalability is meticulous control over temperature and addition rate.
Experimental Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Step-by-Step Methodology
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry.
-
Charging Reagents: Charge the reactor with 1-phenyl-2-propyn-1-ol (1.0 eq) and anhydrous diethyl ether (5-10 mL per gram of alcohol). Begin stirring and cool the mixture to -10°C using a circulating chiller or an ice-salt bath.
-
Brominating Agent Preparation: In the dropping funnel, prepare a solution of phosphorus tribromide (PBr₃, ~0.4 eq) in anhydrous diethyl ether.
-
Expertise & Experience: Using a slight excess of the alcohol ensures all the PBr₃ is consumed, which simplifies the workup. PBr₃ is highly sensitive to moisture; using fresh, high-purity reagent is critical for good yields.
-
-
Controlled Addition: Add the PBr₃ solution dropwise to the stirred alcohol solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Causality: This reaction is highly exothermic. Slow, controlled addition is the single most important factor for scalability. It prevents localized temperature spikes that lead to the formation of the undesired allene byproduct and other decomposition products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred slurry of ice and water.
-
Trustworthiness: This safely quenches any unreacted PBr₃ and begins the removal of phosphorous acid byproducts.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, the bath temperature should not exceed 30°C to prevent product decomposition.
-
Purification: The crude brown oil should be purified immediately via short-path vacuum distillation. The product is heat-sensitive, so a good vacuum is essential to keep the distillation temperature low.
-
Storage: The purified this compound is a colorless to light yellow oil. It should be used immediately or stored in a tightly sealed container under an argon atmosphere at -20°C in the dark.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Temperature | -10°C to 5°C | Minimizes formation of allene byproduct and decomposition. |
| PBr₃ Stoichiometry | 0.35 - 0.4 equivalents | Provides sufficient brominating agent while minimizing excess. |
| Solvent | Anhydrous Diethyl Ether | Good solubility for reagents, low boiling point for easy removal. |
| Addition Time | 1-2 hours (scale-dependent) | Ensures effective heat dissipation. |
| Workup Wash | Sat. NaHCO₃ | Neutralizes acidic byproducts like HBr and H₃PO₃. |
| Purification | Short-path vacuum distillation | Best method for thermally sensitive liquids. |
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter.
Reaction & Execution Issues
Question: My reaction is sluggish, and TLC/GC analysis shows a large amount of unreacted starting alcohol even after several hours. What went wrong?
Answer: This issue almost always points to a problem with the brominating agent or reaction conditions.
-
Cause 1: Deactivated PBr₃. Phosphorus tribromide reacts readily with atmospheric moisture to form phosphorous acid and HBr, rendering it ineffective.
-
Solution: Always use PBr₃ from a freshly opened bottle or redistill older PBr₃ before use. Ensure all glassware is rigorously dried.
-
-
Cause 2: Temperature is too low. While crucial for selectivity, if the temperature is excessively low (e.g., < -15°C), the reaction rate may become impractically slow.
-
Solution: Maintain the temperature within the recommended -10°C to 0°C range during addition. If the reaction stalls, allow it to slowly warm to 0-5°C after the addition is complete.
-
Question: I have a significant byproduct that I believe is a bromoallene. How can I prevent this?
Answer: The formation of 1-bromo-3-phenylallene is a classic side reaction in the synthesis of propargyl bromides. It arises from an SN2' rearrangement mechanism.
Sources
- 1. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Bromo-3-phenylpropane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Reactivity and Application of Propargylic Alkynes in Modern Organic Synthesis
Introduction: The Alkyne as a Linchpin in Molecular Construction
The terminal alkyne functional group is a cornerstone of modern organic synthesis, prized for its unique linear geometry, inherent reactivity, and diverse applications.[1] Its utility spans from acting as a rigid scaffold in medicinal chemistry to its role as a key reactant in powerful transformations like Sonogashira cross-couplings and bioorthogonal "click" chemistry.[1][2] The true versatility of alkynes, however, is revealed when additional functionalities are incorporated into the molecular framework.
This guide provides a comparative analysis of three pivotal alkyne-containing building blocks: phenylacetylene , the archetypal terminal alkyne; propargyl bromide , a bifunctional reagent possessing both a terminal alkyne and a reactive electrophilic center; and 3-bromo-1-phenylprop-1-yne , an internal alkyne that serves primarily as a potent alkylating agent. By examining their performance in key synthetic reactions, this document aims to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design. We will delve into the causality behind their distinct reactivities, supported by experimental data and detailed protocols, to illuminate the optimal applications for each of these indispensable reagents.
Section 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[3] The reaction is catalyzed by a combination of palladium and copper salts and proceeds through a well-established catalytic cycle involving oxidative addition, deprotonation of the alkyne, transmetalation, and reductive elimination.[3]
Comparative Reactivity
Phenylacetylene serves as the benchmark for this reaction. As a simple, unhindered terminal alkyne, it couples efficiently with a wide array of aryl halides under standard conditions, providing a direct route to substituted internal alkynes.[4][5]
Propargyl bromide (3-bromo-1-propyne) also contains the requisite terminal alkyne C-H bond and can participate in Sonogashira couplings. However, its utility is tempered by the presence of the highly reactive propargylic bromide. This dual functionality can lead to a complex mixture of products arising from self-polymerization, alkylation of the amine base, or other side reactions, particularly at elevated temperatures.[6] Successful coupling often requires carefully controlled, mild conditions to favor the desired C-C bond formation.
3-bromo-1-phenylprop-1-yne is an internal alkyne and therefore lacks the acidic terminal proton necessary to form the copper acetylide intermediate required for the Sonogashira reaction.[3] It is fundamentally incompatible as the alkyne partner under standard Sonogashira conditions. Its value lies in other transformations, as will be discussed later.
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aifchem.com [aifchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-bromo-1-phenylpropyne structure and purity using NMR and mass spectrometry
A Researcher's Guide to the Structural and Purity Validation of 3-bromo-1-phenylpropyne
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science research, the absolute certainty of a reagent's identity and purity is the bedrock of reproducible and reliable results. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the comprehensive validation of this compound, a versatile building block in organic synthesis. We will move beyond procedural lists to explore the rationale behind experimental choices, ensuring a self-validating analytical workflow.
The Imperative of Purity in Synthesis
This compound is a key intermediate, but its reactivity can also lead to the formation of impurities through rearrangement, decomposition, or incomplete reaction. The presence of even minor impurities can have significant downstream consequences, leading to unwanted side reactions, decreased yields, and complications in purification. Therefore, orthogonal analytical techniques are not just recommended; they are essential for a complete quality assessment.
Section 1: Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule and for quantitative purity analysis.
¹H NMR: Mapping the Proton Environment
Why ¹H NMR? The proton NMR spectrum provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity to neighboring protons, and relative abundance.[1] This makes it an excellent first-pass technique for structural confirmation.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is a common solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak.
-
Internal Standard Addition (for qNMR): For quantitative analysis, add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation:
The ¹H NMR spectrum of pure this compound is expected to show two main signals:
-
A multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the five protons of the phenyl group.
-
A singlet for the methylene protons (-CH₂Br) adjacent to the bromine atom. The electronegativity of the bromine atom and the anisotropy of the alkyne group will influence its chemical shift, typically expected around 4.1-4.3 ppm.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 5H | Phenyl protons |
| ~4.1-4.3 | Singlet | 2H | Methylene protons (-CH₂Br) |
¹³C NMR: Probing the Carbon Skeleton
Why ¹³C NMR? While ¹H NMR provides information about the protons, ¹³C NMR directly probes the carbon backbone of the molecule, confirming the number and types of carbon atoms present.[2]
Experimental Protocol: ¹³C NMR of this compound
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum will provide further structural confirmation. Key expected signals include:
-
Signals for the aromatic carbons, with the ipso-carbon (the one attached to the alkyne) appearing at a distinct chemical shift.
-
Two signals for the sp-hybridized carbons of the alkyne group.
-
A signal for the methylene carbon attached to the bromine, which will be shifted downfield due to the halogen's electronegativity.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~120-135 | Phenyl carbons |
| ~80-90 | Alkyne carbons (C≡C) |
| ~15-25 | Methylene carbon (-CH₂Br) |
Quantitative NMR (qNMR) for Purity Determination
The Power of qNMR: Unlike chromatographic techniques that often require a reference standard of the analyte itself, qNMR allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[3][4][5] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique when experiments are properly designed.[4]
Workflow for Purity Assessment using qNMR:
Caption: Workflow for quantitative NMR (qNMR) analysis.
The purity calculation is performed using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Section 2: Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[1] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an excellent tool for assessing purity and identifying volatile impurities.[6]
Electron Ionization Mass Spectrometry (EI-MS)
Why EI-MS? Electron ionization is a hard ionization technique that leads to extensive fragmentation. While this can sometimes make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, which is invaluable for structural confirmation.
Expected Fragmentation Pattern:
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragments would likely arise from the loss of a bromine atom and cleavage of the propargylic bond.
Table 3: Expected Key Fragments in the EI-MS of this compound
| m/z | Assignment |
| 194/196 | Molecular ion [M]⁺ |
| 115 | [M - Br]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
GC-MS for Purity Analysis
The Synergy of GC-MS: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase.[6] The mass spectrometer then acts as a highly specific detector, providing mass information for each eluting peak. This combination is ideal for identifying and quantifying volatile impurities in a sample of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is a good starting point.
-
Oven Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the expected molecular weight of the analyte and potential impurities (e.g., 50-300 amu).
-
Data Interpretation:
The resulting chromatogram will show peaks corresponding to each separated compound. The purity can be estimated by the area percentage of the main peak. The mass spectrum of each peak can be compared to a library (like the NIST database) for tentative identification of any impurities.
Caption: General workflow of GC-MS analysis.
Comparison of NMR and GC-MS for Purity Assessment
| Feature | Quantitative NMR (qNMR) | GC-MS |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography, detection by mass spectrometry. |
| Quantitation | Absolute quantitation against a certified internal standard.[3][4] | Relative quantitation based on peak area percent (can be absolute with a specific standard curve). |
| Universality | Applicable to any soluble molecule with NMR-active nuclei. | Requires volatile and thermally stable analytes.[6] |
| Impurity ID | Can identify and quantify known and sometimes unknown impurities if signals are resolved. | Excellent for identifying volatile impurities by library matching of mass spectra. |
| Strengths | High precision and accuracy for purity determination without needing an analyte-specific reference standard.[5] | High sensitivity for trace impurities and excellent separation power. |
| Limitations | Lower sensitivity compared to MS; overlapping signals can complicate analysis. | Assumes equal response factor for all components in area percent calculations. |
Conclusion: An Integrated Approach for Unambiguous Validation
For the rigorous validation of this compound, a dual-pronged approach utilizing both NMR and GC-MS is the gold standard. NMR spectroscopy provides definitive structural confirmation and a highly accurate measure of absolute purity through qNMR. GC-MS complements this by offering a sensitive method for profiling volatile impurities and confirming the molecular weight. By integrating the data from these orthogonal techniques, researchers can proceed with confidence, knowing their starting material is of the highest quality, thereby ensuring the integrity and reproducibility of their scientific endeavors.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
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Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
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National Metrology Institute of Japan. Quantitative NMR. [Link]
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Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
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NIST WebBook. 3-Bromo-1-phenyl-1-propene. [Link]
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Homework.Study.com. 3-Bromo-1-phenyl-1-propene shows a complex NMR spectrum... [Link]
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MeritHub. IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. [Link]
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knguyen.cs.besanthill.org. Spectroscopic Identification Of Organic Compounds. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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SpectraBase. 3-Bromo-1-phenyl-prop-2-yn-1-ol - Optional[13C NMR] - Chemical Shifts. [Link]
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Chemistry Online. Identification of Organic Compounds by Spectroscopy. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
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ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... [Link]
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PubChem. 3-Bromo-1-phenylpropan-1-one. [Link]
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ResearchGate. Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chegg. The following is the - ' - H NMR spectrum of - 3 - - bromo... [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 1-Bromo-3-phenylpropane. [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines... [Link]
-
ScienceDirect. Molecular structure, NMR analyses, density functional theory and ab initio HartreeeFock calculations of 3-phenylpropylamine. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
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NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
Sources
A Comparative Guide to Catalytic Systems for the Sonogashira Reaction with 3-bromo-1-phenylpropyne
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3] This guide provides a comprehensive benchmark of different catalytic systems for the Sonogashira reaction, with a specific focus on the coupling of the challenging substrate, 3-bromo-1-phenylpropyne, with a model terminal alkyne.
Section 1: The Sonogashira Reaction - A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and optimization. The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4][5]
The Palladium Cycle:
-
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[1][5]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in this case, this compound) to form a Pd(II) complex. This step is often the rate-limiting step of the reaction.[1][6]
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide intermediate, transferring the alkyne group to the palladium center.[1][6]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.[1][7]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[1][4][7]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.[1][4][7] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.
Copper-Free Sonogashira Reactions: While the classical Sonogashira reaction relies on a copper co-catalyst, its presence can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[1][8] To circumvent this, copper-free methodologies have been developed.[1][2][9] In these systems, the reaction is believed to proceed through two interconnected Pd(0)/Pd(II) catalytic cycles, where a palladium acetylide complex is formed directly.[1]
Section 2: Designing the Benchmark Study
The Substrate: this compound was chosen as a representative substrate due to its potential for interesting reactivity. The presence of the propargylic bromide introduces the possibility of side reactions, making it a good candidate to probe the selectivity and efficiency of different catalytic systems.
The Coupling Partner: Phenylacetylene was selected as the model terminal alkyne for this study due to its commercial availability and well-established reactivity in Sonogashira couplings.
The Catalytic Systems: Four distinct catalytic systems were chosen to represent the diverse approaches to the Sonogashira reaction:
-
System A: The Classical System: This system utilizes a traditional palladium(II) precatalyst with a phosphine ligand and a copper(I) co-catalyst.
-
System B: A Modern Homogeneous System: This system employs a more sophisticated Buchwald-type ligand, known for its ability to promote challenging cross-coupling reactions.
-
System C: A Heterogeneous System: A palladium-on-carbon catalyst was selected to evaluate the potential for catalyst recyclability and ease of product purification.
-
System D: A Copper-Free System: This system is designed to avoid the potential for alkyne homocoupling by omitting the copper co-catalyst.
Section 3: Experimental Protocols
The following are generalized, step-by-step procedures for the Sonogashira reaction using each of the four catalytic systems.
Protocol A: The Classical System
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), triethylamine (3.0 mmol), and anhydrous THF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol B: A Modern Homogeneous System
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), sXPhos (0.024 mmol, 2.4 mol%), Cs₂CO₃ (2.0 mmol), and anhydrous acetonitrile (5 mL).
-
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃ and sXPhos.
-
Add anhydrous acetonitrile and stir for 10 minutes.
-
In a separate vial, add this compound and Cs₂CO₃.
-
Transfer the catalyst solution to the substrate mixture.
-
Add phenylacetylene and seal the vial.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress.
-
Work-up and purification are similar to Protocol A.
-
Protocol C: A Heterogeneous System
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), 10% Pd/C (0.05 mmol, 5 mol%), CuI (0.05 mmol, 5 mol%), triethylamine (3.0 mmol), and DMF (5 mL).
-
Procedure:
-
To a round-bottom flask, add this compound, 10% Pd/C, CuI, and triethylamine.
-
Add DMF and phenylacetylene.
-
Heat the reaction to a higher temperature (e.g., 100-120 °C) and monitor its progress.
-
Upon completion, cool the reaction and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with an organic solvent.
-
The filtrate is then worked up and purified as in Protocol A.
-
Protocol D: A Copper-Free System
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), triethylamine (3.0 mmol), and anhydrous DMF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF and triethylamine.
-
Add phenylacetylene and heat the reaction (e.g., 80-100 °C).
-
Monitor the reaction and perform work-up and purification as described in Protocol A.
-
Section 4: Results and Discussion - A Comparative Analysis
The performance of each catalytic system was evaluated based on reaction time, isolated yield, and ease of operation. The results are summarized in the table below.
| Catalytic System | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) | Ease of Setup/Work-up |
| A: Classical | 2% PdCl₂(PPh₃)₂, 4% CuI | 4 | 85 | Moderate |
| B: Modern Homogeneous | 1% Pd₂(dba)₃, 2.4% sXPhos | 2 | 92 | Requires glovebox |
| C: Heterogeneous | 5% Pd/C, 5% CuI | 12 | 65 | Easy catalyst removal |
| D: Copper-Free | 3% Pd(PPh₃)₄ | 8 | 78 | Simple, avoids copper |
Discussion:
-
System A (Classical): This system provided a good yield in a reasonable timeframe. The use of a copper co-catalyst is effective, but care must be taken to avoid homocoupling, especially with more sensitive alkynes.
-
System B (Modern Homogeneous): The use of the bulky and electron-rich sXPhos ligand resulted in the highest yield and shortest reaction time.[10] This highlights the significant impact that ligand design can have on catalytic efficiency.[5] However, the air-sensitive nature of the catalyst and ligand necessitates the use of a glovebox, which may not be accessible in all laboratory settings.
-
System C (Heterogeneous): While offering the advantage of easy catalyst removal by filtration, this system required a higher catalyst loading and a longer reaction time to achieve a moderate yield.[11] The lower activity is a common trade-off for the convenience of heterogeneous catalysis.[12]
-
System D (Copper-Free): This system provided a respectable yield and completely avoids the issue of Glaser coupling.[1][9] The reaction is slower than the copper-catalyzed counterparts, which is a known characteristic of many copper-free Sonogashira protocols.
Section 5: Conclusion and Recommendations
This comparative guide demonstrates that the choice of catalytic system for the Sonogashira reaction has a profound impact on its outcome.
-
For high-throughput screening and rapid analogue synthesis , the modern homogeneous system (System B) offers the best performance in terms of speed and yield, provided the necessary equipment for handling air-sensitive reagents is available.
-
For routine and cost-effective synthesis , the classical system (System A) remains a reliable and robust choice.
-
For applications where catalyst recycling and simplified purification are paramount, a heterogeneous system (System C) is a viable option, although optimization may be required to improve its efficiency.
-
When alkyne homocoupling is a significant concern , the copper-free system (System D) provides a clean and effective alternative.
Ultimately, the optimal catalytic system will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and the available resources.
Visualizations
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: A general experimental workflow for the Sonogashira cross-coupling reaction.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Štefane, B., & Požgan, F. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 8(12), 644. [Link]
-
Azad, U. P., & Punniyamurthy, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7348-7369. [Link]
-
Alonso, F., & Moglie, Y. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Gates, B. C. (2018). C-N and Sonogashira C-C couplings on single-atom heterogeneous catalysts. Abstracts of Papers of the American Chemical Society, 255. [Link]
-
Li, P., & Wang, L. (2013). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 42(21), 7566-7570. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Bhuyan, R., & Sarmah, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4483-4505. [Link]
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Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]
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Bhuyan, R., & Sarmah, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(7), 4483–4505. [Link]
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Szekely, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2854-2863. [Link]
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Azad, U. P., & Punniyamurthy, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7348-7369. [Link]
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Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
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Dutta, S., et al. (2019). Ligand Free Heterogeneous Sonogashira Cross-Coupling Reaction over an in Situ Organoiodine Capsulized Palladium Anchored to a Perovskite Catalyst. ACS Sustainable Chemistry & Engineering, 7(13), 11706-11715. [Link]
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Analytical methods for the quantitative analysis of 3-bromo-1-phenylpropyne in a reaction mixture
A Comparative Guide to the Quantitative Analysis of 3-Bromo-1-phenylpropyne in Reaction Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of this compound in complex reaction mixtures. As drug development professionals and researchers, selecting the optimal analytical technique is paramount for reaction monitoring, yield optimization, and impurity profiling. This document moves beyond a simple listing of methods to offer a detailed, experience-driven evaluation of the most suitable techniques, grounded in established scientific principles and validation requirements.
The Analytical Challenge: Quantifying a Reactive Intermediate
This compound is a versatile synthetic intermediate. Its structure, featuring a phenyl ring, a terminal alkyne, and a propargylic bromide, presents distinct analytical characteristics. However, quantifying it within a crude reaction mixture is challenging due to the likely presence of:
-
Starting materials: Phenylacetylene, brominating agents.
-
Solvents: Aprotic polar or nonpolar solvents.
-
Byproducts: Isomers, elimination products, or oligomers.
-
Reagents: Bases, phase-transfer catalysts.
An ideal analytical method must be selective enough to resolve the target analyte from these potential interferences, sensitive enough to detect it at relevant concentrations, and robust enough to provide consistent results.[1]
Comparative Analysis of Core Quantitative Techniques
We will evaluate three primary analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle of Operation: GC-FID separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2] The sample is vaporized and carried by an inert gas. As compounds elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of carbon atoms entering the flame.[3]
Applicability to this compound: With a molecular weight of 195.06 g/mol and an expected boiling point amenable to gas chromatography, this compound is an excellent candidate for GC analysis. Its hydrocarbon-rich structure ensures a strong response from the FID detector.
-
Expertise-Driven Insight: The primary challenge in GC analysis is thermal stability. Propargylic bromides can be thermally labile, potentially degrading in a hot injector port, leading to inaccurate (low-biased) quantification. Therefore, optimizing injector temperature and using a deactivated liner are critical steps.
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency, capable of resolving closely related isomers or impurities.
-
High Sensitivity: FID is highly sensitive to organic compounds, often achieving low ppm detection limits.[2]
-
Robustness: GC-FID is a mature and reliable technique widely used in quality control settings.[2]
Limitations:
-
Thermal Lability: Risk of analyte degradation at high temperatures.
-
Non-Volatile Interference: Not suitable for analyzing non-volatile reagents or byproducts (e.g., salts, catalysts), which will remain in the injector.
-
Sample Preparation: Requires dissolution in a volatile solvent; derivatization may be needed for less volatile components.[4]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle of Operation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[5] A UV detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.[6][7]
Applicability to this compound: The phenyl group in this compound acts as a strong chromophore, making it readily detectable by UV spectroscopy.[6] This method is ideal for compounds that are not sufficiently volatile or are thermally unstable for GC.
-
Expertise-Driven Insight: The choice of detection wavelength is crucial for selectivity and sensitivity. Analyzing the UV spectrum of a pure standard of this compound is the first step. The wavelength maximum (λmax) should be selected to maximize the signal for the analyte while minimizing interference from other components in the reaction mixture. A diode-array detector (DAD) is invaluable here, as it can capture the entire UV spectrum for each peak, aiding in peak purity assessment.[6]
Advantages:
-
Versatility: Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.
-
High Selectivity: Method development (choice of column, mobile phase) can be tailored to resolve complex mixtures.
-
Non-destructive (for UV): The sample can be collected after detection for further analysis (e.g., by mass spectrometry).
Limitations:
-
Chromophore Required: Not suitable for analytes that do not absorb UV light.
-
Solvent Consumption: Can use significant volumes of expensive and hazardous solvents.
-
Potentially Lower Resolution than Capillary GC: For highly complex mixtures of similar isomers, achieving baseline separation can be more challenging than with GC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle of Operation: qNMR leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve of the analyte itself.[9][10]
Applicability to this compound: The 1H NMR spectrum of this compound will have distinct signals (e.g., the methylene protons adjacent to the bromine) that can be well-resolved from other components. This makes it an excellent candidate for qNMR.
-
Expertise-Driven Insight: The trustworthiness of qNMR hinges on proper experimental setup. A sufficiently long relaxation delay (D1) is the most critical parameter. This delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) ensures that all protons have fully relaxed before the next pulse, guaranteeing that the signal intensity is truly quantitative.[8] Using a certified internal standard that is stable, non-reactive, and has signals in a clear region of the spectrum is also essential for accuracy.
Advantages:
-
Primary Ratio Method: Can provide highly accurate and precise quantification without a specific reference standard for the analyte.[10]
-
Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.[9]
-
Speed: For simple mixtures, analysis can be faster than chromatographic methods as it may not require extensive method development for separation.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods; typically suitable for major components in a mixture.[10]
-
Signal Overlap: In complex mixtures, signals from the analyte, standard, and matrix may overlap, complicating quantification.
-
Cost and Accessibility: High-field NMR spectrometers are expensive and require specialized maintenance.
Quantitative Performance Comparison
The following table summarizes the expected performance of each technique for the analysis of this compound. The values are illustrative and represent what can be achieved with a properly validated method.[11][12][13]
| Parameter | GC-FID | HPLC-UV | qNMR (1H, 400 MHz) |
| Selectivity | Excellent | Very Good | Good to Very Good |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Primary Method) |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Limit of Quantitation (LOQ) | ~1-10 µg/mL | ~0.5-5 µg/mL | ~100-500 µg/mL |
| Analysis Time per Sample | 10-30 min | 10-20 min | 5-15 min |
| Initial Method Dev. Time | Moderate | Moderate-High | Low-Moderate |
In-Situ Reaction Monitoring: A Complementary Approach
For real-time understanding of reaction kinetics, in-situ spectroscopic techniques like Fourier-Transform Infrared (FT-IR) or Raman spectroscopy are invaluable.[14][15] These methods use a probe inserted directly into the reaction vessel to monitor the disappearance of reactants and the appearance of products in real-time.[16][17]
-
Causality: While in-situ methods are often less precise for absolute quantification than offline techniques, they provide crucial kinetic data.[14] For example, monitoring the disappearance of the characteristic alkyne C-H stretch of phenylacetylene can determine the reaction endpoint, preventing the formation of byproducts from over-reaction and informing when to take samples for precise offline quantitative analysis.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating calibration and system suitability checks to ensure data integrity.[18]
Workflow for Quantitative Analysis
Caption: General workflow for quantitative analysis from sample collection to final result.
Protocol: Quantitative Analysis by GC-FID
-
Internal Standard (IS) & Stock Solution Preparation:
-
Prepare a stock solution of a suitable IS (e.g., dodecane or tetradecane, which should not be present in the reaction mixture) of known concentration (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
Prepare a stock solution of purified this compound (~1 mg/mL) in the same solvent.
-
-
Calibration Standards:
-
Create a series of five calibration standards by adding varying amounts of the analyte stock solution to a fixed amount of the IS stock solution and diluting to a final volume. This creates a concentration range that brackets the expected analyte concentration in the samples.
-
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture and immediately quench it in 1.0 mL of cold ethyl acetate.
-
Add a precise volume of the IS stock solution.
-
Vortex and, if necessary, filter through a syringe filter into a GC vial.
-
-
GC-FID Instrumental Conditions:
-
Instrument: Agilent 7890B GC or equivalent.[19]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity column.
-
Injector: 250°C (start low to test for thermal degradation), Split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 2 min.
-
Detector: FID at 300°C.
-
-
Analysis & Calculation:
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Inject the prepared sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Protocol: Quantitative Analysis by HPLC-UV
-
Internal Standard (IS) & Stock Solution Preparation:
-
Prepare a stock solution of a suitable IS (e.g., 1-bromo-3-phenylpropane, a compound with a similar chromophore but different retention time) of known concentration (~0.5 mg/mL) in acetonitrile.[20]
-
Prepare a stock solution of purified this compound (~0.5 mg/mL) in the same solvent.
-
-
Calibration Standards:
-
Prepare a series of five calibration standards as described for the GC-FID method, using acetonitrile as the diluent.
-
-
Sample Preparation:
-
Withdraw a 20 µL aliquot from the reaction mixture and quench in 1.0 mL of acetonitrile.
-
Add a precise volume of the IS stock solution.
-
Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Instrumental Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/DAD at λ = 254 nm (or the determined λmax).
-
-
Analysis & Calculation:
-
Perform the analysis and calculation as described in step 5 of the GC-FID protocol.
-
Protocol: Quantitative Analysis by qNMR
-
Internal Standard (IS) Preparation:
-
Prepare a certified internal standard solution. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are good choices as they are non-volatile and have simple singlets in regions unlikely to overlap. Accurately weigh the standard and dissolve in a known volume of a deuterated solvent (e.g., CDCl3) to create a stock solution of known molarity.
-
-
Sample Preparation:
-
Accurately weigh an empty NMR tube.
-
Withdraw an aliquot of the reaction mixture (e.g., 100 µL) and add it to the NMR tube. Reweigh the tube to determine the exact mass of the aliquot.
-
Add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube.
-
Cap and vortex to ensure homogeneity.
-
-
NMR Instrumental Conditions:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: CDCl3.
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): ≥ 30 seconds (must be determined experimentally to be at least 5x T1 of the slowest relaxing proton of interest).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Analysis & Calculation:
-
Acquire and process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved signal for this compound (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the purity or concentration using the following equation[8]:
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
-
Method Selection Guide
The choice of method depends on the specific analytical goal and available resources.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
For the quantitative analysis of this compound in a reaction mixture, all three discussed methods—GC-FID, HPLC-UV, and qNMR—are viable, but their suitability depends on the specific context.
-
GC-FID is an excellent choice for routine quality control, offering high resolution and sensitivity, provided thermal stability is confirmed.
-
HPLC-UV is the most versatile and safest option, especially during initial process development when the thermal stability of the analyte and potential byproducts is unknown.
-
qNMR stands out as a primary method for applications requiring the highest accuracy, such as the certification of reference materials or definitive purity assignments, and offers the added benefit of structural verification.
A comprehensive approach often involves using a chromatographic technique for routine monitoring and qNMR for orthogonal validation of key results and standards. This multi-faceted strategy ensures the highest level of confidence in the analytical data, supporting robust and reliable drug development processes.
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A Comparative Guide to Cycloaddition Reactions: The Unique Case of 3-Bromo-1-phenylpropyne vs. Standard Alkynes
Introduction
Cycloaddition reactions are a cornerstone of modern organic synthesis, providing a powerful and atom-economical means to construct cyclic and heterocyclic frameworks from unsaturated precursors.[1][2] Among these, the reactions of alkynes, particularly as dienophiles in [4+2] Diels-Alder reactions or as dipolarophiles in [3+2] cycloadditions, are fundamental to the construction of complex molecules in materials science and drug discovery.[3][4] The outcome of these reactions—including rate, regioselectivity, and yield—is exquisitely sensitive to the substitution pattern of the alkyne.
This guide provides an in-depth comparison of the cycloaddition reactivity of a unique substrate, 3-bromo-1-phenylpropyne , against more conventional alkyne archetypes: terminal, symmetrical internal, and electronically-activated alkynes. While terminal alkynes like phenylacetylene are renowned for their utility in copper-catalyzed "click chemistry," and electron-poor alkynes like dimethyl acetylenedicarboxylate (DMAD) are known for their high reactivity in thermal cycloadditions, this compound presents a more nuanced case.[5][6][7] As an internal alkyne bearing both a bulky phenyl group and an electron-withdrawing propargylic bromide, it offers a distinct reactivity profile. We will dissect how these structural features are predicted to influence its behavior and explore its potential as a versatile building block for introducing functionality post-cycloaddition.
Section 1: Foundational Principles of Alkyne Cycloadditions
The utility of an alkyne in a cycloaddition is dictated by its electronic nature, steric profile, and the reaction conditions employed. In the two most common cycloaddition classes, the alkyne plays a distinct role:
-
[4+2] Cycloaddition (Diels-Alder): The alkyne acts as the "dienophile" (a 2π-electron component), reacting with a conjugated diene (a 4π-electron component) to form a 1,4-cyclohexadiene ring system.[8][9]
-
[3+2] Cycloaddition (Huisgen Cycloaddition): The alkyne serves as the "dipolarophile," reacting with a 1,3-dipole (such as an azide or nitrone) to generate a five-membered heterocycle.[10][11]
The success of these reactions hinges on the Frontier Molecular Orbital (FMO) theory, which posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. A smaller energy gap between the interacting orbitals leads to a faster reaction.
Caption: Fundamental classes of cycloaddition reactions involving alkynes.
Section 2: A Comparative Analysis of Alkyne Archetypes
To understand the unique properties of this compound, we must first establish benchmarks with well-understood alkyne classes.
Archetype 1: The Terminal Alkyne (e.g., Phenylacetylene)
Terminal alkynes are defined by the presence of an acidic C(sp)-H proton. This feature is the lynchpin of their utility in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction".[5][6]
-
Dominant Reactivity: The CuAAC reaction proceeds with exceptional efficiency and complete regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[5][10]
-
Causality: The reaction mechanism hinges on the deprotonation of the terminal alkyne by a copper(I) catalyst to form a copper acetylide intermediate.[5] This intermediate then reacts with the azide. Internal alkynes, lacking this acidic proton, are generally unreactive under standard CuAAC conditions.
Caption: Simplified catalytic cycle for CuAAC, highlighting the essential role of the terminal alkyne.
Archetype 2: The Symmetrical Internal Alkyne (e.g., Diphenylacetylene)
Lacking a terminal proton, these alkynes are inert to CuAAC but readily participate in thermal cycloadditions.
-
Dominant Reactivity: They serve as substrates in Diels-Alder reactions and uncatalyzed [3+2] cycloadditions, though often requiring elevated temperatures.[7] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is also effective, providing access to fully substituted triazoles.[5][12]
-
Causality: Reactivity is driven by thermal energy. Being symmetrical, these substrates present no issues of regioselectivity. Their primary drawback is often a slower reaction rate compared to electronically activated alkynes.
Archetype 3: The Electron-Poor Alkyne (e.g., Dimethyl acetylenedicarboxylate, DMAD)
These alkynes are characterized by the presence of strong electron-withdrawing groups (EWGs) directly attached to the C≡C bond.
-
Dominant Reactivity: They are exceptionally reactive in thermal cycloadditions.[7][13]
-
Causality: The EWGs significantly lower the energy of the alkyne's LUMO. This reduces the HOMO-LUMO energy gap with most dienes and dipoles, dramatically accelerating the reaction rate according to FMO theory.
Section 3: Dissecting this compound: A Multifaceted Reactant
This compound occupies a unique chemical space. It is an internal alkyne, which immediately suggests it will be unreactive in CuAAC. However, its other substituents introduce competing and complementary effects.
Caption: Key structural features of this compound and their predicted influence.
-
Predicted Reactivity Profile:
-
As an Internal Alkyne: It is expected to follow the reactivity patterns of this class, participating in thermal and transition-metal-catalyzed (e.g., Rh, Ru) cycloadditions.[5][12][14]
-
Electronic Effects: The bromine atom, while not directly on the alkyne, exerts a moderate electron-withdrawing effect through induction. This should lower the alkyne's LUMO energy, making it a more reactive dienophile and dipolarophile than a comparable dialkyl- or alkyl-aryl-substituted alkyne. Its reactivity is predicted to be higher than that of diphenylacetylene but lower than that of a strongly activated alkyne like DMAD.
-
Post-Cycloaddition Potential: This is the most compelling feature. The propargylic bromide is a potent electrophilic handle. After the cycloaddition reaction forms the core ring, the bromomethyl group is primed for subsequent nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide array of functional groups. This enables powerful tandem reaction sequences where a complex core is first constructed and then elaborated.
-
Section 4: Comparative Reaction Outcomes and Data
To illustrate the practical implications of these differences, we can compare the expected outcomes for a representative [3+2] cycloaddition with benzyl azide.
| Alkyne Substrate | Catalyst / Conditions | Regioselectivity Outcome | Typical Yield (%) | Key Feature / Post-Reaction Potential |
| Phenylacetylene | Cu(I), Sodium Ascorbate, rt | 1,4-disubstituted isomer exclusively[5] | >99[5] | Highly efficient and selective; stable product. |
| Diphenylacetylene | Thermal (e.g., Xylene, reflux) | N/A (symmetrical substrate) | Moderate to Good | Requires harsh conditions; stable product. |
| This compound | Thermal (Predicted) | Two regioisomers possible | Good (Predicted) | Product contains a CH₂Br group for Sₙ2 chemistry. |
| This compound | RuAAC (Predicted) | Likely favors 1,5-disubstituted isomer[12] | Good (Predicted) | Offers regiocontrol and a functional handle. |
This comparison highlights the strategic advantage of this compound. While it lacks the perfect regioselectivity of CuAAC, it provides a product that is not an endpoint but rather a versatile intermediate for further diversification.
Section 5: Experimental Protocols
Trustworthy protocols are self-validating. The following workflows provide a basis for comparing alkyne reactivity in a laboratory setting.
Protocol 1: CuAAC with a Terminal Alkyne
Objective: Synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve phenylacetylene (1.0 mmol, 102 mg) and benzyl azide (1.0 mmol, 133 mg) in a 1:1 mixture of t-butanol and H₂O (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 40 mg) in H₂O (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol, 25 mg) in H₂O (1 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The reaction is often exothermic and proceeds rapidly.
-
Workup & Analysis: Stir at room temperature for 1-2 hours. The product typically precipitates and can be collected by vacuum filtration, washed with water, and dried. Purity can be assessed by TLC and NMR. The expected outcome is a near-quantitative yield of a single regioisomer.[5]
Protocol 2: Thermal [4+2] Cycloaddition with an Activated Alkyne
Objective: Synthesize the Diels-Alder adduct of anthracene and maleic anhydride. (Note: Maleic anhydride is an alkene dienophile, but the principle for an alkyne like DMAD is analogous, requiring an alkyne and a diene).[15]
-
Setup: To a dry 25 mL round-bottom flask equipped with a stir bar and reflux condenser, add anthracene (1.0 mmol, 178 mg) and maleic anhydride (1.0 mmol, 98 mg).[15]
-
Solvent & Reflux: Add 10 mL of a high-boiling solvent like xylene. Heat the mixture to reflux (approx. 140 °C) with stirring.
-
Monitoring & Isolation: Monitor the reaction by TLC. After 1-2 hours, cool the reaction to room temperature, then place in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry. Characterize by NMR and melting point.
Caption: General workflow for conducting and analyzing comparative cycloaddition experiments.
Conclusion
The choice of alkyne is a critical parameter in designing successful cycloaddition reactions. While terminal alkynes offer unparalleled efficiency and selectivity in CuAAC, and electron-poor alkynes provide rapid access to cycloadducts under thermal conditions, This compound emerges as a strategic alternative. It functions as an activated internal alkyne, susceptible to thermal and other metal-catalyzed cycloadditions. Its true synthetic value is realized post-cycloaddition, where the retained propargylic bromide serves as a versatile functional handle for downstream transformations. For researchers and drug development professionals, understanding these nuances allows for the rational design of synthetic routes that build molecular complexity not just in the cycloaddition step itself, but through strategic, sequential functionalization.
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The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - ResearchGate. [Link]
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Unraveling the Reaction Mechanisms of 3-Bromo-1-phenylpropyne: A Guide to Experimental Validation of Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. 3-Bromo-1-phenylpropyne stands as a versatile building block, yet its reactivity, particularly in nucleophilic substitution and solvolysis reactions, is governed by a delicate interplay of competing mechanistic pathways. This guide provides an in-depth comparison of the prevailing theoretical models for the reaction mechanisms of this compound and details the experimental methodologies employed to validate these hypotheses.
The Dichotomy of Reaction Pathways: Sₙ1 versus Sₙ2
The reactions of this compound with nucleophiles are primarily rationalized through the lens of two fundamental mechanistic models: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2) pathways. The preference for one pathway over the other is dictated by a multitude of factors, including the nature of the solvent, the strength of the nucleophile, and the stability of any potential intermediates.
Theoretical Model 1: The Concerted Sₙ2 Pathway
The Sₙ2 mechanism proposes a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[1][2] This pathway is characterized by an inversion of stereochemistry at the reaction center, should it be chiral. For this compound, a primary propargylic halide, the Sₙ2 pathway is often considered a plausible route, particularly with strong, unhindered nucleophiles in polar aprotic solvents.[3]
Theoretical Model 2: The Stepwise Sₙ1 Pathway and the Propargyl/Allenyl Cation
In contrast, the Sₙ1 mechanism involves a stepwise process. The initial, rate-determining step is the departure of the leaving group to form a carbocation intermediate.[1][2] This intermediate is then rapidly attacked by the nucleophile. A key feature of the reactions of propargyl halides is the nature of this carbocationic intermediate. The initially formed propargyl cation is resonance-stabilized, existing as a hybrid with a significant contribution from an allenyl carbocation structure.[4] This delocalization of positive charge plays a crucial role in the reactivity and the distribution of products. The phenyl group in this compound is expected to further stabilize this carbocation through resonance, making the Sₙ1 pathway a viable competitor, especially in polar protic solvents that can solvate both the departing anion and the carbocation intermediate.[3]
Experimental Validation: Bridging Theory and Reality
The validation of these theoretical models hinges on carefully designed experiments that can probe the kinetics of the reaction, identify the products formed, and detect the presence of any transient intermediates.
Kinetic Studies: Unveiling the Rate Law
A cornerstone of mechanistic investigation is the determination of the reaction's rate law. By systematically varying the concentrations of the reactants and monitoring the reaction rate, one can distinguish between the unimolecular nature of the Sₙ1 reaction and the bimolecular nature of the Sₙ2 reaction.[2]
| Experimental Observation | Mechanistic Implication |
| Rate = k[this compound] | Suggests an Sₙ1 mechanism, as the rate is independent of the nucleophile concentration. |
| Rate = k[this compound][Nucleophile] | Points towards an Sₙ2 mechanism, where both reactants are involved in the rate-determining step. |
Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy
A common method to monitor the reaction progress is UV-Vis spectroscopy, leveraging the change in the electronic absorption of the reactants and products over time.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the desired nucleophile in the chosen solvent.
-
Reaction Initiation: In a thermostatted cuvette, mix known concentrations of the reactant solutions.
-
Spectroscopic Monitoring: Immediately begin recording the absorbance at a wavelength where either the reactant or a product has a distinct absorption maximum.
-
Data Analysis: Plot the change in absorbance versus time. From this data, determine the initial rate of the reaction.
-
Order Determination: Repeat the experiment with varying initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each component.
Product Analysis: Mapping the Reaction Outcome
The distribution of products provides critical clues about the operative mechanism. An Sₙ2 reaction on this compound is expected to yield a single substitution product. Conversely, the Sₙ1 mechanism, proceeding through the resonance-stabilized propargyl/allenyl cation, can potentially lead to a mixture of propargylic and allenic substitution products.
| Product(s) Observed | Postulated Mechanism |
| Exclusively 1-phenylprop-2-yn-1-yl substituted product | Consistent with a direct Sₙ2 displacement. |
| Mixture of 1-phenylprop-2-yn-1-yl and 1-phenylpropa-1,2-dien-1-yl substituted products | Strong evidence for an Sₙ1 mechanism involving the ambident propargyl/allenyl carbocation. |
Experimental Protocol: Product Identification by GC-MS and NMR Spectroscopy
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of a reaction mixture, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
Step-by-Step Methodology:
-
Reaction Quenching: After a set reaction time, quench the reaction by adding a suitable reagent (e.g., a large volume of cold water).
-
Extraction: Extract the organic products into an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate the solution under reduced pressure.
-
GC-MS Analysis: Inject an aliquot of the concentrated product mixture into a GC-MS system to separate and identify the products based on their retention times and mass spectra.
-
NMR Analysis: For a more detailed structural elucidation, purify the major products (e.g., by column chromatography) and analyze them by ¹H and ¹³C NMR spectroscopy.
Intermediate Trapping: Capturing Fleeting Species
Direct observation of the highly reactive carbocation intermediate in an Sₙ1 reaction is challenging. However, its existence can be inferred through trapping experiments. By introducing a potent but unreactive nucleophile (a "trapper"), one can intercept the carbocation and form a stable adduct, providing indirect evidence for its formation.
Experimental Protocol: Trapping the Propargyl/Allenyl Cation
Step-by-Step Methodology:
-
Reaction Setup: Perform the solvolysis of this compound in a suitable solvent in the presence of a trapping agent (e.g., a highly nucleophilic but sterically hindered thiol).
-
Product Analysis: After the reaction is complete, analyze the product mixture using GC-MS and NMR to identify any products derived from the trapping of the carbocation intermediate.
-
Control Experiment: Conduct a control experiment without the trapping agent to ensure that the trapped product is not formed through an alternative pathway.
Visualizing the Mechanistic Landscape
The competing reaction pathways can be visualized to better understand the flow from reactants to products.
Caption: Workflow for the validation of theoretical models.
By integrating the insights gained from kinetic data, product analysis, and intermediate trapping experiments with the predictions from theoretical calculations, a comprehensive and validated understanding of the reaction mechanisms of this compound can be achieved. This knowledge is not merely academic; it empowers chemists to predict and control the outcomes of reactions, a fundamental skill in the synthesis of complex molecules and the development of new pharmaceuticals.
References
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D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. [Link]
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Shen, X., & Buchwald, S. L. (2020). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 142(38), 16428–16436. [Link]
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Grützmacher, H., & Weng, Z. (2009). Intrinsic acidity and electrophilicity of gaseous propargyl/allenyl carbocations. Organic & Biomolecular Chemistry, 7(22), 4661-4667. [Link]
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Humphrey, J. S., Pasternak, A., & Cocivera, M. (1967). Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. Journal of the American Chemical Society, 89(4), 887-891. [Link]
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Reddit. (2021). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. [Link]
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Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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Chem LibreTexts. (2021). 3.1.4 – SN1 vs SN2. [Link]
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Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
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The Organic Chemistry Tutor. (2020, April 13). 7 SN1 vs SN2 Reactions [Video]. YouTube. [Link]
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Comandini, A., & Brezinsky, K. (2014). Theoretical study of the reaction mechanism and kinetics of the phenyl + propargyl association. Physical Chemistry Chemical Physics, 16(18), 8347-8361. [Link]
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Powell, K., Sanders, M., & Walker, R. (2014, April 1). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. [Link]
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Cross-Validation of Experimental Results for 3-Bromo-1-phenylpropyne with Published Literature: A Technical Guide
This guide provides a comprehensive framework for the cross-validation of experimental results for 3-bromo-1-phenylpropyne, a versatile reagent in organic synthesis. Given the limited availability of directly published, detailed experimental data for this specific compound, this document establishes a robust baseline for researchers by synthesizing information from analogous structures and well-established reaction mechanisms. We will delve into a plausible synthetic protocol, expected analytical characterization, and performance in the widely-used Sonogashira coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to benchmark their in-house experimental findings.
Introduction: The Synthetic Utility of this compound
This compound, also known as (3-bromoprop-1-yn-1-yl)benzene, is a valuable building block in organic chemistry. Its structure incorporates a phenylacetylene moiety, a common pharmacophore, and a reactive propargyl bromide group. This dual functionality allows for its participation in a variety of coupling reactions, most notably the Sonogashira coupling, to construct more complex molecular architectures.[1][2] The ability to introduce a phenylpropargyl group is of significant interest in the synthesis of biologically active molecules and functional materials.
Synthesis of this compound: A Proposed Protocol
While a specific, detailed synthesis for this compound is not extensively documented in readily accessible literature, a reliable protocol can be extrapolated from the synthesis of similar propargyl bromides and the principles of alkyne chemistry. A plausible and efficient method involves the bromination of 3-phenyl-1-propyne, which can be synthesized from phenylacetylene.
Synthesis of the Precursor: 3-Phenyl-1-propyne
The synthesis of the precursor, 3-phenyl-1-propyne, can be achieved via the alkylation of phenylacetylene. A standard approach involves the deprotonation of phenylacetylene with a strong base to form the corresponding acetylide, followed by reaction with a suitable electrophile.
Experimental Protocol: Synthesis of 3-Phenyl-1-propyne
-
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Propargyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenylacetylene (1.0 eq.) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Add propargyl bromide (1.2 eq.) dropwise to the solution, again maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 3-phenyl-1-propyne.
-
Bromination of 3-Phenyl-1-propyne
The conversion of 3-phenyl-1-propyne to this compound can be accomplished using N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃), a common method for the bromination of terminal alkynes.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Phenyl-1-propyne
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 3-phenyl-1-propyne (1.0 eq.) in acetone.
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of silver nitrate (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove silver salts and succinimide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
-
Sources
The Strategic Advantage of 3-Bromo-1-phenylpropyne in Complex Molecular Synthesis: A Comparative Guide
In the intricate world of organic synthesis, the choice of starting materials is a critical determinant of a reaction's efficiency, elegance, and overall success. For researchers and drug development professionals, the selection of a versatile and reliable building block is paramount. This guide provides an in-depth assessment of 3-bromo-1-phenylpropyne, a bifunctional reagent that offers unique synthetic advantages in the construction of known target molecules. We will objectively compare its performance with alternative synthetic routes, supported by experimental data and mechanistic insights, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
The Unique Proposition of this compound: A Dual-Action Synthon
This compound is not merely another building block; its true power lies in the simultaneous presence of two highly reactive functional groups: a terminal alkyne and a propargylic bromide. This duality allows for a diverse range of transformations, often in a sequential or one-pot fashion, leading to complex molecular architectures with high atom economy. The phenyl group also provides a scaffold for further functionalization, making it a valuable precursor for a variety of target molecules.
Our assessment will focus on two key areas where this compound has demonstrated significant utility: the synthesis of nitrogen-containing heterocycles, specifically pyrazoles, and its application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
I. Synthesis of Phenyl-Substituted Pyrazoles: A Head-to-Head Comparison
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] The synthesis of specifically substituted pyrazoles is therefore of high importance. We will compare the synthesis of a model 3-phenyl-1H-pyrazole using this compound against the classical Knorr pyrazole synthesis, a widely used alternative.
Method A: The this compound Approach
This method leverages the reactivity of the propargylic bromide in a cyclization reaction with hydrazine.
Figure 1: Synthesis of 3-phenyl-1H-pyrazole from this compound.
Method B: The Classical Knorr Pyrazole Synthesis
This well-established method involves the condensation of a β-diketone with a hydrazine. For the synthesis of a 3-phenylpyrazole, a suitable β-dicarbonyl precursor is required.
Figure 2: Knorr synthesis of a phenyl-substituted pyrazole.
Performance Comparison
| Parameter | Method A: this compound | Method B: Knorr Synthesis (Representative) |
| Starting Material Availability | Commercially available. | Requires synthesis of the specific β-diketone. |
| Reaction Conditions | Typically mild, often at room temperature or with gentle heating. | Can require acidic or basic catalysts and elevated temperatures. |
| Yield | Generally good to excellent (70-86% reported for similar cycloadditions).[2] | Variable, depending on the substrates (typically 72-90% under conventional heating).[3] |
| Regioselectivity | Highly regioselective, leading to a single isomer. | Can lead to mixtures of regioisomers if the β-diketone is unsymmetrical. |
| Work-up and Purification | Often straightforward.[2] | May require more extensive purification to remove byproducts and catalysts. |
Causality Behind Experimental Choices: The use of this compound offers a more direct route to 3-phenylpyrazoles. The inherent reactivity of the propargyl bromide facilitates a clean cyclization, often with high regioselectivity, avoiding the potential for isomeric mixtures that can arise in the Knorr synthesis with unsymmetrical diketones.[4] This directness simplifies both the reaction setup and the subsequent purification process.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole from this compound (Method A)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-pyrazole.
Protocol 2: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole via Knorr Synthesis (Method B)
-
Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-methyl-5-phenyl-1H-pyrazole.
II. The Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6] this compound, with its terminal alkyne, is an excellent substrate for this reaction, providing a direct route to valuable 1,3-diarylpropynes.
Method A: Sonogashira Coupling of this compound
This approach utilizes the terminal alkyne of this compound for coupling, while the propargylic bromide remains available for subsequent transformations, showcasing the reagent's versatility.
Figure 3: Sonogashira coupling of this compound with an aryl halide.
Alternative: Two-Step Synthesis of Arylalkynes
A common alternative involves the synthesis of a terminal alkyne followed by a separate coupling reaction. For instance, the synthesis of 1-phenyl-1-propyne can be achieved and then coupled with an aryl halide.
Performance Comparison
| Parameter | Method A: this compound in Sonogashira | Alternative: Two-Step Synthesis |
| Step Economy | One-pot C-C bond formation. | Requires separate synthesis of the terminal alkyne. |
| Reaction Conditions | Mild conditions, often at room temperature.[5] | Conditions for alkyne synthesis can vary. |
| Yield | Generally high (up to 95%).[7] | Overall yield is a product of two steps. |
| Functional Group Tolerance | Wide range of functional groups tolerated.[5] | Dependent on the methods used in both steps. |
Trustworthiness and Self-Validation: The Sonogashira reaction is a robust and well-understood transformation.[5][6] The progress of the reaction can be easily monitored by techniques like TLC or GC-MS, and the products are readily characterizable by standard spectroscopic methods (NMR, IR, MS), ensuring the validity of the experimental outcome.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
To a solution of iodobenzene (1.0 eq) in anhydrous, deoxygenated THF, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 3-6 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 1,3-diphenylpropyne product.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of complex molecules, particularly heterocycles and arylalkynes, often in a more direct and atom-economical manner than traditional methods. While alternative routes exist for the synthesis of these target molecules, the use of this compound frequently offers advantages in terms of step economy, regioselectivity, and milder reaction conditions. For researchers and drug development professionals seeking to streamline their synthetic pathways and access diverse molecular scaffolds, a thorough understanding and strategic application of this compound is a clear advantage.
References
-
NROChemistry. Sonogashira Coupling. [Link]
-
PubMed. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. [Link]
-
Hasanuddin University. Synthesis and antioxidant evaluation of 3-bromo-flavone. [Link]
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NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
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SELECTIVE ARYLATION OF PHENOL PROTECTED PROPARGYL BROMIDE VIA PD-CATALYSED SUZUKI COUPLING REACTION: SYNTHESIS, MECHANISTIC STUD. [Link]
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The Synthetic Chemist's Compass: A Comparative Evaluation of 3-Bromo-1-Phenylpropyne and Its Structural Congeners
In the pursuit of novel molecular entities, the discerning chemist must navigate a vast landscape of synthetic building blocks. The choice of a single reagent can dictate the course of a multi-step synthesis, influencing not only the efficiency and yield but also the accessibility of diverse chemical space. 3-Bromo-1-phenylpropyne, a bifunctional reagent bearing both a reactive propargylic bromide and a terminal alkyne, has emerged as a cornerstone in the synthetic chemist's toolkit. This guide offers an in-depth comparative analysis of this compound against its structural and functional analogues, providing the experimental context and mechanistic rationale necessary for strategic synthetic planning in research and development.
The Profile of a Versatile Synthon: this compound
This compound (also known as phenylpropargyl bromide) is a powerful electrophile and a versatile substrate for a myriad of organic transformations. Its reactivity is governed by the interplay of the propargylic C-Br bond, susceptible to nucleophilic attack, and the terminal alkyne, a gateway to coupling and cycloaddition chemistries. The phenyl group imparts unique steric and electronic properties that distinguish it from simpler propargylic halides.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₇Br |
| Molecular Weight | 195.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 106-107 °C @ 15 Torr[1] |
| Key Reactive Sites | Electrophilic propargylic carbon, acidic terminal alkyne proton |
Head-to-Head Comparison: Navigating Reactivity in Key Transformations
The true value of a building block is revealed through its performance in a range of synthetic scenarios. Here, we dissect the utility of this compound in comparison to its most relevant alternatives.
Nucleophilic Substitution: The Propargylation Reaction
The introduction of the propargyl motif is a common strategy in medicinal chemistry and materials science. This is typically achieved via nucleophilic substitution on a propargylic halide.
The Competitors:
-
Propargyl Bromide: The parent compound, lacking the phenyl substituent.[2][3][4]
-
Cinnamyl Bromide (3-Bromo-1-phenyl-1-propene): The alkene analogue.
Comparative Insights:
The phenyl group in this compound exerts a significant influence on its reactivity profile. In SN2 reactions, the increased steric bulk of the phenyl group can hinder the approach of the nucleophile compared to the less encumbered propargyl bromide. Conversely, in reactions with SN1 character, the phenyl group can stabilize the incipient carbocation through resonance, potentially accelerating the reaction.
Experimental Snapshot: O-Propargylation of Phenols
While direct side-by-side kinetic studies are not extensively documented, a comparison of reported yields under similar conditions provides valuable insight.
| Entry | Electrophile | Nucleophile | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | 4-Bromo-2-chlorophenol | K₂CO₃ | Acetone | 90 | [5] |
| 2 | Propargyl Bromide | 4-Hydroxyphenyl acetamide | K₂CO₃ | DMF | 90 | [6] |
| 3 | Propargyl Bromide | Dihydroxybenzene | K₂CO₃ | - | Good | [7] |
These examples suggest that for O-propargylation, both this compound and propargyl bromide can provide high yields, with the choice of reagent likely depending on the desired electronic properties of the final product. The phenyl group in the product from entry 1 offers a site for further aromatic functionalization.
The Sonogashira Coupling: A Gateway to Conjugated Systems
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[8][9]
The Competitors:
-
Propargyl Bromide: The terminal alkyne can participate, but with a critical caveat.
-
Phenylacetylene: A direct analogue without the reactive bromide.
Comparative Insights:
A crucial consideration when employing propargylic halides in Sonogashira reactions is the presence of an amine base, which is a standard component of the catalytic system. This amine can act as a nucleophile, leading to a competitive SN2 reaction at the propargylic position. This side reaction can consume the starting material and complicate purification.
For this reason, direct Sonogashira coupling with propargyl bromide is often avoided in favor of a two-step sequence: first, a nucleophilic substitution to install the desired group at the propargylic position, followed by the Sonogashira coupling of the resulting substituted alkyne.
This compound faces the same challenge. Therefore, for Sonogashira couplings, phenylacetylene is the more direct and efficient building block if the propargylic position is not intended for functionalization. The choice of this compound is strategic when a subsequent reaction at the propargylic bromide is desired.
Conceptual Reaction Pathways
Caption: Competing reaction pathways for this compound in Sonogashira coupling conditions.
[3+2] Cycloaddition Reactions: Building Heterocycles
The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles.[10][11][12][13] The terminal alkyne of this compound serves as an excellent dipolarophile.
The Competitors:
-
Phenylacetylene: The direct analogue without the propargylic bromide.
-
Propargyl Bromide: An alternative terminal alkyne.
Comparative Insights:
In the context of [3+2] cycloadditions, such as the widely used azide-alkyne "click" reaction, the electronic nature of the alkyne can influence the reaction rate and regioselectivity. The electron-withdrawing character of the phenyl group in this compound and phenylacetylene can enhance their reactivity as dipolarophiles compared to less activated alkynes.
The key advantage of using this compound over phenylacetylene lies in the product. The resulting cycloadduct retains the propargylic bromide, which serves as a valuable functional handle for subsequent transformations, such as the introduction of a new substituent or for bioconjugation.
Strategic Advantage in Product Functionalization
Caption: Comparison of synthetic outcomes in [3+2] cycloadditions.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its analogues.
Protocol 1: Synthesis of a Propargyl Ether via Nucleophilic Substitution
Objective: To synthesize a propargyl ether by reacting a phenol with a propargylic bromide. This protocol is adapted from the synthesis of 1-bromo-2-chloro-4-(prop-2-yn-1-yloxy)benzene.[5]
Materials:
-
4-Bromo-2-chlorophenol (1.0 g, 4.83 mmol)
-
This compound (1.13 g, 5.78 mmol)
-
Potassium carbonate (2.33 g, 16.8 mmol)
-
Dry Acetone (15 mL)
Procedure:
-
Combine 4-bromo-2-chlorophenol, potassium carbonate, and dry acetone in a Schlenk flask equipped with a magnetic stir bar.
-
Add this compound to the stirred suspension.
-
Reflux the reaction mixture at 80°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add distilled water (10 mL) and dichloromethane (10 mL).
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Sonogashira Coupling of a Terminal Alkyne with an Aryl Bromide
Objective: To perform a Sonogashira coupling between a terminal alkyne and an aryl bromide. This protocol is a general procedure that can be adapted for various substrates.[8]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Pd(CF₃COO)₂ (0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (1 mL)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a reaction vial, add the aryl bromide, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and triethylamine to the vial.
-
Add the terminal alkyne to the reaction mixture.
-
Seal the vial and heat the reaction at 100°C for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira cross-coupling reaction.
Conclusion: A Strategic Choice for Molecular Design
This compound is a highly valuable and versatile building block in organic synthesis. Its utility, however, must be weighed against that of its structural and functional congeners.
-
For simple propargylation , where the phenyl group is not required, propargyl bromide offers a less sterically hindered and often more cost-effective alternative.
-
In Sonogashira couplings , the presence of the propargylic bromide in this compound can lead to undesired side reactions with the amine base. In cases where only the alkyne is to be coupled, phenylacetylene is the superior choice.
-
For [3+2] cycloadditions , this compound provides a distinct advantage over phenylacetylene by yielding a product equipped with a reactive handle for further synthetic elaboration.
The selection of the optimal building block is therefore a strategic decision, guided by the specific goals of the synthetic route. By understanding the nuanced reactivity of this compound and its counterparts, the synthetic chemist is empowered to design more efficient, elegant, and ultimately more successful synthetic strategies.
References
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
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- Synthesis of bis(propargyl)
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- Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-1-phenylpropyne: A Guide for Laboratory Professionals
For the researcher engaged in the complex world of organic synthesis and drug development, the responsible management of chemical waste is as critical as the synthesis itself. 3-Bromo-1-phenylpropyne (CAS 1794-48-5), a versatile building block, presents a dual-hazard profile that demands a rigorous and scientifically-grounded disposal protocol. Its structure, featuring both a halogen and a terminal alkyne, necessitates a disposal pathway that mitigates risks of toxicity, environmental harm, and chemical reactivity.
This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to empower laboratory professionals to manage this waste stream with the highest degree of safety and compliance, reinforcing the bedrock of trust and expertise that underpins modern laboratory operations.
Hazard Profile and Core Safety Causality
Understanding the "why" behind a protocol is the foundation of safety. This compound possesses three primary hazard characteristics that dictate its handling and disposal.
-
Halogenated Organic Compound: As a brominated aromatic hydrocarbon, this compound is classified as a halogenated organic waste. These substances can be toxic and environmentally persistent. Co-mingling them with non-halogenated organic waste streams can contaminate large volumes of solvent waste and often requires more specialized, costly, and energy-intensive disposal methods like high-temperature incineration.[1] Therefore, strict segregation is the cornerstone of its disposal.
-
Acute Toxicity & Irritancy: Aggregated GHS data indicates that this compound is harmful if swallowed and causes serious eye damage.[2] This dictates the mandatory use of appropriate Personal Protective Equipment (PPE) to prevent accidental ingestion and ocular exposure during all handling and disposal phases.
-
Terminal Alkyne Reactivity: The terminal alkyne group (C≡C-H) presents a significant and often underestimated reactivity hazard. The acidic proton on the terminal alkyne can react with certain heavy metal ions, particularly those of copper, silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[3] This reaction can lead to violent decomposition or explosion. Consequently, waste streams containing this compound must be kept scrupulously separate from those containing heavy metal salts.
Quantitative Data and Hazard Summary
| Property | Value / Classification | Source / Rationale |
| CAS Number | 1794-48-5 | PubChem[2] |
| Molecular Formula | C₉H₇Br | PubChem[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | ECHA C&L Inventory[2] |
| Primary Waste Class | Halogenated Organic Waste | Presence of Bromine[1] |
| Primary Reactivity | Forms explosive acetylides with heavy metals (Cu, Ag, Hg) | Known reactivity of terminal alkynes[3] |
| Incompatible Materials | Strong oxidizing agents, heavy metal salts, strong bases | General chemical principles |
| Storage Temperature | -20°C | Supplier Recommendation |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the standard and safest procedure for disposing of this compound. This workflow prioritizes containment and reliance on certified Environmental Health and Safety (EHS) professionals for final disposal, which is the standard, compliant practice in regulated laboratories.
Mandatory Personal Protective Equipment (PPE)
Before initiating any waste handling, the following PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat.
All waste handling and consolidation procedures must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors.
Step 1: Waste Segregation at the Source
The principle of segregation is paramount.
-
Designate a Waste Container: Select a clean, chemically compatible container, typically a glass bottle with a screw cap. The container must be free of any heavy metal residues.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the generator's name, location (building/room number), and the date the first drop of waste is added.
-
Content Identification: Clearly write "Halogenated Organic Waste " and list the full chemical name: "This compound ". If it is in a solvent, list the solvent as well (e.g., "in Toluene"). Do not use abbreviations or chemical formulas.[4]
Step 2: Waste Collection and Accumulation
-
Liquid Waste: Carefully transfer unwanted this compound and the first solvent rinse of its container (e.g., with acetone or ethanol) into the designated halogenated waste container.
-
Solid Waste: Any solids contaminated with the compound (e.g., contaminated silica gel, filter paper, or disposable labware) should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure secondary containment (e.g., a plastic tub) is used to prevent spills.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full (do not overfill), or if the material is no longer needed, arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.
-
Provide Documentation: Follow your institution's procedures for waste pickup, which typically involves completing an online or paper form detailing the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Advanced Protocol: Deactivation of Residual Material
In some research contexts, it may be desirable to deactivate the reactive alkyne functional group in residual quantities of the material, for instance, when decontaminating glassware before standard cleaning. This procedure should be considered an expert technique and must not replace institutional EHS disposal protocols for bulk waste. Many EHS departments prefer to receive reactive waste as-is for professional handling.
Causality: The purpose of this step is to protonate the terminal alkyne, converting it into a less reactive species and eliminating the hazard of explosive acetylide formation. This is achieved by adding a proton source, such as a simple alcohol.
Deactivation Protocol for Glassware Rinsate
-
Perform Initial Rinse: After emptying the bulk of the this compound, perform an initial rinse of the glassware with a minimal amount of a compatible organic solvent (e.g., acetone). This rinsate is hazardous and must be transferred to the halogenated waste container.
-
Prepare for Deactivation: Place the rinsed, empty glassware in a fume hood.
-
Slowly Add Proton Source: Add a small amount of isopropanol or methanol to the glassware.
-
Allow Reaction Time: Gently swirl the contents and allow it to stand for a few minutes to ensure any residual this compound is fully quenched.
-
Dispose of Quenched Rinsate: This second rinsate, containing the quenched material and alcohol, must also be transferred to the halogenated organic waste container.
-
Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
By adhering to this comprehensive disposal plan, researchers can ensure that their innovative work is conducted not only effectively but also with the utmost commitment to safety, responsibility, and scientific integrity.
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-1-phenylpropyne
For the innovative researcher forging new pathways in drug development and organic synthesis, the introduction of novel reagents is both a moment of opportunity and a critical juncture for safety. 3-Bromo-1-phenylpropyne, a versatile building block, is no exception. Its utility in constructing complex molecular architectures is matched by its potential hazards, demanding a comprehensive and proactive safety strategy. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
Hazard Assessment: Understanding the Reactivity of this compound
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory discomfort.[1]
-
Flammability: As with many organic solvents, there is a risk of flammability.
-
Reactivity: Propargyl bromides can be reactive and potentially unstable under certain conditions, such as heating.[3]
Given these potential hazards, a robust personal protective equipment (PPE) and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with this compound, with a rationale rooted in established safety principles.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, crucial when handling potentially reactive substances. |
| Hand Protection | Nitrile or PVC gloves. Double-gloving is recommended. | These materials offer good resistance to a range of organic compounds. Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove. Always inspect gloves for integrity before use.[4][5] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | A flame-resistant lab coat protects against splashes and potential fire hazards. Keeping it buttoned ensures maximum skin coverage.[5] |
| Respiratory Protection | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of hazardous vapors.[5] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a meticulous workflow is critical to minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.
Preparation and Pre-Handling Checklist
-
Review the SDS: Although one for the exact compound is unavailable, review the SDS for 1-Bromo-3-phenylpropane (a related compound) and other propargyl bromides to be aware of the hazards.
-
Ensure Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Have all necessary glassware, reagents, and quenching solutions prepared and within reach inside the fume hood to avoid unnecessary movements.
-
Inspect PPE: Don and thoroughly inspect all PPE for any defects.
Handling and Reaction Setup
-
Work Exclusively in a Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[5]
-
Use Grounded Equipment: To prevent static discharge, which can be an ignition source, ensure all metal equipment is properly grounded.[3]
-
Avoid Heat and Ignition Sources: Keep the compound away from open flames, hot plates, and other potential ignition sources.[6]
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashes. Use a syringe or cannula for precise transfers.
-
Maintain a Clean Workspace: Keep the work area free of clutter to minimize the risk of spills.
Post-Reaction Quenching and Workup
-
Quench Reactive Species: At the end of the reaction, ensure any unreacted this compound is safely quenched according to your specific reaction protocol.
-
Handle with Care: Continue to wear all PPE during the workup and purification process.
Operational and Disposal Plans: Managing Spills and Waste
A comprehensive safety plan extends beyond the immediate handling of the chemical to include robust procedures for emergencies and waste disposal.
Spill Response Protocol
In the event of a spill, a swift and organized response is crucial.
Caption: A flowchart for a safe and effective chemical spill response.
Spill Cleanup Steps:
-
Alert and Assess: Immediately alert your colleagues and assess the extent of the spill. For large or highly volatile spills, evacuate the area and call emergency services.
-
Contain: For small, manageable spills, use absorbent pads or other inert material to contain the liquid and prevent it from spreading.[7][8]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be disposed of with special care.
Caption: A workflow for the proper disposal of halogenated organic waste.
Key Disposal Principles:
-
Segregate Waste: Never mix halogenated organic waste with non-halogenated waste streams.[10][11]
-
Use Designated Containers: Collect all waste containing this compound in a clearly labeled "Halogenated Organic Waste" container.[10][12]
-
Proper Labeling: The container must be clearly labeled with the chemical name and associated hazards.[12]
-
Follow Institutional Protocols: Adhere strictly to your institution's guidelines for hazardous waste pickup and disposal.[10]
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly explore the synthetic potential of this compound, ensuring that your pursuit of scientific advancement is always synonymous with a culture of safety.
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US4468376A - Disposal process for halogenated organic material.
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of Georgia. (n.d.). Propargyl Bromide Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]
-
Bartleby. (n.d.). 1-Bromo-3-Phenylpropane Reaction. Retrieved from [Link]
-
Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Bromo-3-phenylpropane. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The University of British Columbia. (2017). Chemical Spill Clean-up Procedure. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-Bromo-3-phenylpropane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.uga.edu [research.uga.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
